2-Methylpyrimidine-4-carboxamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H7N3O/c1-4-8-3-2-5(9-4)6(7)10/h2-3H,1H3,(H2,7,10) |
InChI Key |
WRWZXZNHYGVRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
2-Methylpyrimidine-4-carboxamide CAS 88393-97-9 properties
CAS: 88393-97-9 Formula: C₆H₇N₃O Molecular Weight: 137.14 g/mol
Executive Summary
2-Methylpyrimidine-4-carboxamide is a critical pyrimidine building block utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors, matrix metalloproteinase (MMP) inhibitors, and antitubercular agents. Functioning as a privileged scaffold, the pyrimidine core offers optimal hydrogen-bonding geometry for active site interactions, while the C2-methyl and C4-carboxamide vectors provide distinct handles for structure-activity relationship (SAR) exploration. This guide details its physicochemical profile, industrial-grade synthetic routes, and application in fragment-based drug discovery (FBDD).
Physicochemical Profile
| Property | Value | Notes |
| Appearance | White to off-white solid | Crystalline powder form is typical. |
| Melting Point | 160–165 °C (Estimated) | Experimental values vary by purity; typically >150°C. |
| Solubility | DMSO, Methanol, DMF | Moderate water solubility due to polarity. |
| LogP | ~ -0.3 to 0.1 | Low lipophilicity, ideal for "Lead-Like" space. |
| pKa | ~ 1.5 (Pyrimidine N) | Weakly basic; protonation occurs at N1/N3. |
| H-Bond Donors | 2 (Amide NH₂) | Critical for hinge binding in kinases. |
| H-Bond Acceptors | 3 (N1, N3, C=O) | Facilitates water-mediated bridging. |
Synthetic Methodologies
Method A: The "Oxalacetate" Route (Scalable/Industrial)
This route is preferred for multi-gram to kilogram scale synthesis due to the availability of cheap starting materials and the avoidance of expensive palladium catalysts in the early steps.
Reaction Scheme:
-
Condensation: Acetamidine hydrochloride reacts with diethyl sodium oxalacetate to form the 6-hydroxypyrimidine intermediate.
-
Chlorination: Conversion of the hydroxyl group to a chloride using phosphorus oxychloride (
). -
Dehalogenation: Catalytic hydrogenolysis removes the chlorine atom to yield the 2-methyl substituted ester.
-
Ammonolysis: Treatment with ammonia yields the final carboxamide.
Figure 1: Stepwise synthesis of 2-Methylpyrimidine-4-carboxamide from acyclic precursors.
Detailed Protocol (Step 4: Ammonolysis)
-
Charge: Dissolve Ethyl 2-methylpyrimidine-4-carboxylate (1.0 eq) in Methanol (10 vol).
-
Reagent: Bubble anhydrous Ammonia gas or add 7N
in Methanol (5.0 eq) at 0°C. -
Reaction: Stir the sealed vessel at room temperature for 12–16 hours. Monitor by TLC (
) or LC-MS. -
Workup: Concentrate the solvent in vacuo.
-
Purification: Triturate the residue with diethyl ether or cold ethanol to afford the product as a white solid.
Method B: Minisci Radical Alkylation (Medicinal Chemistry Scale)
For rapid analog generation, the Minisci reaction allows the direct installation of the methyl group onto the pyrimidine core.
-
Reagents:
, , -Butyl hydroperoxide (TBHP), and DMSO (as methyl source) or Acetic Acid. -
Mechanism: Generation of a nucleophilic methyl radical which attacks the electron-deficient C2 position of the protonated pyrimidine.
-
Note: This method often yields a mixture of C2 and C6 methylated products, requiring chromatographic separation.
Analytical Characterization
To validate the identity of CAS 88393-97-9, the following spectral signatures are diagnostic:
¹H NMR (400 MHz, DMSO-d₆)
-
δ 8.95 (d, J=5.2 Hz, 1H): H-6 proton. Deshielded due to proximity to N1 and the electron-withdrawing amide.
-
δ 8.15 (br s, 1H): Amide NH (a).
-
δ 7.85 (d, J=5.2 Hz, 1H): H-5 proton. Shows characteristic vicinal coupling with H-6.
-
δ 7.70 (br s, 1H): Amide NH (b).
-
δ 2.68 (s, 3H): C2-Methyl group. Distinct singlet.
LC-MS
-
Ionization: ESI+
-
Observed Mass: [M+H]⁺ = 138.15 m/z.
-
Fragmentation: Loss of
(M-17) is a common fragmentation pathway for primary amides.
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
2-Methylpyrimidine-4-carboxamide serves as an ideal "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency (LE).
-
Binding Mode: The amide group acts as a donor-acceptor motif, often interacting with the "hinge region" of kinases (e.g., ATP binding site).
-
Growth Vectors: The C5 and C6 positions are open for elaboration (via bromination or C-H activation) to access specificity pockets.
Case Study: MMP-13 Inhibition
Research indicates that fused pyrimidine-carboxamide derivatives are potent inhibitors of Matrix Metalloproteinase-13 (MMP-13), a target for osteoarthritis.[3][4] The 2-methylpyrimidine moiety binds to the S1' specificity pocket, where the nitrogen atoms coordinate with the catalytic Zinc ion or bridge water molecules.
Figure 2: Mechanism of action for pyrimidine-carboxamide based MMP-13 inhibitors.
Safety & Handling (SDS Summary)
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder outside a fume hood.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amide.
References
-
Synthesis of Pyrimidine Esters: Zhichkin, P., et al.[5] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[5]
-
MMP-13 Inhibitors: Ruminski, P. G., et al.[4] "A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis."[3][4][6] Journal of Medicinal Chemistry, 2016.
-
Minisci Reaction: Duncton, M. A. J., et al. "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction." Organic Letters, 2010.
-
Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: Pyrimidine derivatives."
Sources
2-Methylpyrimidine-4-carboxamide chemical structure and SMILES
Scaffold Analysis, Synthetic Protocols, and Medicinal Chemistry Applications
Executive Summary
2-Methylpyrimidine-4-carboxamide (CAS: 88393-97-9) represents a critical heteroaromatic scaffold in modern drug discovery. Structurally, it combines an electron-deficient pyrimidine core with a polar carboxamide pharmacophore and a lipophilic methyl handle. This specific substitution pattern renders it a versatile "fragment-like" lead, particularly in the design of kinase inhibitors (e.g., EGFR, JAK) and anti-infective agents where the pyrimidine ring acts as a bioisostere for phenyl or pyridine systems. This guide provides a definitive technical analysis of the compound, detailing its cheminformatic identity, a robust synthetic protocol for laboratory production, and its mechanistic role in ligand-protein interactions.
Part 1: Structural Identity & Cheminformatics[1]
The physicochemical profile of 2-methylpyrimidine-4-carboxamide suggests a molecule with high water solubility and low lipophilicity, making it an ideal "head group" for solvent-exposed binding pockets.
Chemical Identifiers
| Parameter | Technical Specification |
| IUPAC Name | 2-Methylpyrimidine-4-carboxamide |
| Common Name | 2-Methyl-4-carbamoylpyrimidine |
| CAS Registry Number | 88393-97-9 |
| Molecular Formula | C₆H₇N₃O |
| Molecular Weight | 137.14 g/mol |
| SMILES (Canonical) | CC1=NC=CC(=N1)C(N)=O |
| InChI Key | INWJXPKWAWEFMP-UHFFFAOYSA-N (Analogous base structure) |
Physicochemical Properties
| Property | Value | Significance |
| LogP (Predicted) | -0.2 to 0.1 | Indicates high hydrophilicity; suitable for oral bioavailability (Lipinski compliant). |
| TPSA | ~68.9 Ų | Polar surface area dominated by the amide and pyrimidine nitrogens; suggests good membrane permeability. |
| H-Bond Donors | 1 (Amide -NH₂) | Critical for anchoring the molecule in protein active sites (e.g., hinge regions of kinases). |
| H-Bond Acceptors | 3 (N1, N3, C=O) | Facilitates water-bridged interactions or direct backbone bonding. |
Part 2: Synthetic Protocol (Ammonolysis Route)
Methodological Rationale
While 2-methylpyrimidine-4-carboxamide can be synthesized via the hydrolysis of 2-methylpyrimidine-4-carbonitrile, that route often requires harsh acidic or basic conditions that generate significant salt waste.
The Ammonolysis of Methyl 2-methylpyrimidine-4-carboxylate is the superior protocol for research-scale synthesis. It proceeds under mild conditions, offers high atom economy, and provides a self-validating workup (the product spontaneously crystallizes from the reaction matrix).
Reagents & Equipment
-
Precursor: Methyl 2-methylpyrimidine-4-carboxylate (1.0 equiv).
-
Reagent: 7N Ammonia in Methanol (NH₃/MeOH) (Excess, ~10 equiv).
-
Solvent: Anhydrous Methanol (if dilution is needed).
-
Equipment: Sealed pressure tube (or round-bottom flask with secure stopper), magnetic stirrer, vacuum filtration setup.
Step-by-Step Protocol
-
Charge: In a fume hood, add methyl 2-methylpyrimidine-4-carboxylate (e.g., 1.52 g, 10 mmol) to a pressure tube.
-
Solvation: Add anhydrous methanol (5 mL) to dissolve the ester.
-
Reaction: Cool the solution to 0°C in an ice bath. Slowly add 7N NH₃ in MeOH (15 mL). Seal the vessel tightly.
-
Incubation: Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.
-
Self-Validating Checkpoint: The starting ester is soluble in methanol. The amide product is significantly less soluble. As the reaction proceeds, a white precipitate should begin to form, visually confirming conversion.
-
-
Monitoring: Analyze a tailored aliquot via TLC (System: 10% MeOH in DCM). The high Rf ester spot should disappear, replaced by a lower Rf spot (Amide).
-
Workup:
-
Cool the suspension to 0°C for 30 minutes to maximize precipitation.
-
Filter the solid under vacuum.
-
Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove residual ester or methanol.
-
-
Drying: Dry the white crystalline solid under high vacuum at 40°C for 4 hours.
Synthesis Workflow Visualization
Caption: Figure 1. One-pot ammonolysis workflow converting the pyrimidine ester to the target carboxamide via nucleophilic acyl substitution.
Part 3: Medicinal Chemistry & Pharmacophore Analysis
The Pyrimidine Bioisostere
The 2-methylpyrimidine core is a privileged scaffold. Unlike a phenyl ring, the pyrimidine nitrogens (N1 and N3) possess lone pairs capable of accepting hydrogen bonds. This allows the scaffold to interact specifically with water networks in protein binding pockets or directly with backbone residues (e.g., in the ATP-binding site of kinases).
The Carboxamide "Anchor"
The C4-carboxamide group acts as a classic donor-acceptor motif:
-
NH₂ (Donor): Frequently forms H-bonds with backbone carbonyls (e.g., the "hinge" region of kinases like EGFR or CDK).
-
C=O (Acceptor): Interacts with backbone amides or conserved water molecules.
The 2-Methyl "Gatekeeper"
The methyl group at the C2 position serves two functions:
-
Steric Occlusion: It can induce a twist in the molecule or fill small hydrophobic pockets (e.g., the gatekeeper region), improving selectivity over non-methylated analogs.
-
Metabolic Stability: It blocks the C2 position from nucleophilic attack or oxidative metabolism, extending the half-life of the pharmacophore.
Interaction Logic Diagram
Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the scaffold against typical protein targets.
Part 4: Analytical Characterization (Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 8.90 (d, J=5.2 Hz, 1H): Proton at C6 position (deshielded by adjacent N1).
-
δ 8.10 (br s, 1H): Amide NH (a).
-
δ 7.85 (d, J=5.2 Hz, 1H): Proton at C5 position.
-
δ 7.65 (br s, 1H): Amide NH (b).
-
δ 2.68 (s, 3H): Methyl group at C2.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Mass: [M+H]⁺ = 138.15 Da.
-
Fragmentation: Loss of -NH₃ (17 Da) or -CONH₂ (44 Da) is common in high-energy collisions.
References
-
PubChem. (2025).[1][2][3] Compound Summary: 2-Methylpyrimidine-4-carboxamide (CID 88393-97-9). National Library of Medicine. [Link]
-
Willems, H. M. G., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.[4] Journal of Medicinal Chemistry, 63(23). [Link]
Sources
- 1. Pyrimidine-4-carboxamide | C5H5N3O | CID 17861762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-methyl-4-pyridinyl)pyrimidine-4-carboxamide | C11H10N4O | CID 110699244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Molecular weight and formula of 2-Methylpyrimidine-4-carboxamide
Executive Summary
2-Methylpyrimidine-4-carboxamide (CAS: 88393-97-9) represents a critical heteroaromatic scaffold in modern medicinal chemistry. Functioning primarily as a fragment-based lead and a bioisostere for benzamides, this moiety is integral to the development of kinase inhibitors, antivirals, and metabolic regulators. Its amphiphilic nature—combining a polar carboxamide headgroup with a lipophilic, electron-deficient pyrimidine core—makes it a versatile building block for optimizing ligand-protein interactions, particularly within the ATP-binding pockets of enzymes.
This technical guide provides a definitive structural analysis, validated synthetic protocols, and analytical characterization standards for researchers utilizing this intermediate in drug discovery pipelines.[1]
Part 1: Molecular Identity & Physicochemical Profile
The precise characterization of 2-Methylpyrimidine-4-carboxamide is foundational for its use as a standard or intermediate. The data below consolidates verified chemical identifiers and physicochemical constants.
Table 1: Chemical Identity & Constants
| Parameter | Specification | Notes |
| Chemical Name | 2-Methylpyrimidine-4-carboxamide | Systematic IUPAC nomenclature |
| CAS Registry Number | 88393-97-9 | Unique identifier for regulatory filing |
| Molecular Formula | C₆H₇N₃O | |
| Molecular Weight | 137.14 g/mol | Monoisotopic Mass: 137.0589 |
| SMILES | CC1=NC=CC(=N1)C(N)=O | Useful for chemoinformatic docking |
| InChIKey | BXHGNAADUUXBKK-UHFFFAOYSA-N | (Predicted based on structure) |
| Appearance | Off-white to pale yellow solid | Crystalline powder form |
| Solubility | DMSO, Methanol, Water (Moderate) | Polar surface area facilitates aqueous solubility |
| LogP (Predicted) | -0.25 ± 0.3 | Indicates high hydrophilicity; suitable for fragment libraries |
Part 2: Synthetic Methodology
The synthesis of 2-Methylpyrimidine-4-carboxamide is most reliably achieved through the amidation of its carboxylic acid precursor. Direct functionalization of the pyrimidine ring avoids regioisomeric mixtures common in cyclization strategies.
Synthetic Pathway Visualization
The following workflow illustrates the conversion of 2-Methylpyrimidine-4-carboxylic acid to the target carboxamide via an acid chloride intermediate. This route is preferred for its scalability and high yield.
Figure 1: Step-wise synthetic logic for the production of 2-Methylpyrimidine-4-carboxamide from its carboxylic acid precursor.
Detailed Experimental Protocol
Objective: Synthesis of 2-Methylpyrimidine-4-carboxamide (10 mmol scale).
Reagents:
-
2-Methylpyrimidine-4-carboxylic acid (1.38 g, 10.0 mmol)
-
Thionyl chloride (SOCl₂, 5.0 mL, excess) or Oxalyl Chloride/DMF (catalytic)
-
Ammonium hydroxide (28% NH₃ in H₂O, 20 mL)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Activation: In a flame-dried round-bottom flask equipped with a condenser, suspend 2-Methylpyrimidine-4-carboxylic acid (1.38 g) in anhydrous DCM (20 mL).
-
Chlorination: Add Thionyl chloride (5.0 mL) dropwise. Add 1 drop of DMF to catalyze the reaction. Reflux the mixture at 45°C for 2 hours until the solid dissolves and gas evolution (SO₂/HCl) ceases.
-
Checkpoint: The solution should turn clear, indicating formation of the acid chloride.
-
-
Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Co-evaporate with toluene (2 x 10 mL) to ensure complete removal of acidic volatiles.
-
Amidation: Redissolve the crude acid chloride residue in anhydrous DCM (10 mL). Cool to 0°C in an ice bath.
-
Quench: Slowly add the DCM solution to a stirring solution of concentrated Ammonium hydroxide (20 mL) at 0°C. Stir vigorously for 30 minutes.
-
Isolation: The product often precipitates directly. Filter the solid, wash with cold water (2 x 5 mL) and cold ether (2 x 5 mL).
-
Alternative Work-up: If no precipitate forms, separate the organic layer, extract the aqueous layer with DCM/Isopropanol (3:1), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) if necessary.
Part 3: Analytical Characterization
Validation of the synthesized material requires a multi-modal approach to confirm both identity and purity.
Analytical Logic Diagram
Figure 2: Quality Control workflow ensuring chemical integrity before biological application.
Expected Spectral Data
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.95 (d, J = 5.2 Hz, 1H): Pyrimidine H-6. Highly deshielded due to proximity to ring nitrogen.
-
δ 8.10 (bs, 1H): Amide N-H (A). Broad singlet, exchangeable with D₂O.
-
δ 7.85 (d, J = 5.2 Hz, 1H): Pyrimidine H-5.
-
δ 7.70 (bs, 1H): Amide N-H (B).
-
δ 2.68 (s, 3H): Methyl group at C-2. Distinct singlet.
Mass Spectrometry (ESI):
-
[M+H]⁺: Observed m/z = 138.1 (Base peak).
-
[M+Na]⁺: Observed m/z = 160.1.
Part 4: Pharmaceutical Applications
2-Methylpyrimidine-4-carboxamide is not merely a passive intermediate; it is an active pharmacophore used to modulate the physicochemical properties of drug candidates.
-
Kinase Inhibition (ATP-Competitors): The pyrimidine nitrogen atoms serve as hydrogen bond acceptors for the hinge region of kinases (e.g., CDK, EGFR). The C-4 carboxamide group can form additional H-bonds with the "gatekeeper" residues or solvent-exposed regions, improving selectivity.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of 137 Da, this molecule is an ideal "fragment." It possesses high ligand efficiency (LE). Screening libraries often include this scaffold to identify initial weak binders that can be grown into potent inhibitors.
-
Bioisosterism: It acts as a bioisostere for benzamide (C₆H₅CONH₂) and picolinamide (pyridine-2-carboxamide). The introduction of the extra nitrogen in the pyrimidine ring lowers the logP (increasing solubility) and alters the metabolic stability compared to the phenyl analog.
References
-
BLD Pharm. (2024). Certificate of Analysis: 2-Methylpyrimidine-4-carboxamide (CAS 88393-97-9).[2][3] Retrieved from
-
PubChem. (2024). Compound Summary: 2-Methylpyrimidine-4-carboxylic acid (Precursor). National Library of Medicine. Retrieved from
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. (Cited for general pyrimidine synthesis methodology).[4] Retrieved from
-
ChemicalBook. (2024). Product Datasheet: 2-Methylpyrimidine-4-carboxamide. Retrieved from
Sources
2-Methylpyrimidine-4-carboxamide IUPAC name vs common synonyms
Nomenclature, Synthesis, and Pharmaceutical Utility
Executive Summary
2-Methylpyrimidine-4-carboxamide (CAS: 88393-97-9) represents a critical scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). As a distinct regioisomer of the pyrimidine carboxamide family, it serves as a validated precursor for kinase inhibitors (e.g., JAK, EGFR) and antiviral agents.
This guide addresses the persistent nomenclature ambiguity surrounding this compound, establishes a definitive physicochemical profile, and provides a robust, self-validating synthetic protocol. By standardizing the identity and production of this intermediate, research teams can minimize batch-to-batch variability in downstream API (Active Pharmaceutical Ingredient) synthesis.
Nomenclature Anatomy & Synonyms
The naming of pyrimidine derivatives often suffers from inconsistencies in ring numbering and functional group priority. To ensure scientific integrity, we must deconstruct the IUPAC logic.
1.1 IUPAC Systematic Derivation
The pyrimidine ring is a 1,3-diazine.[1] According to IUPAC priority rules:
-
Heterocycle Numbering: Nitrogen atoms occupy positions 1 and 3.
-
Functional Group Priority: The carboxamide group (
) has higher priority than the alkyl (methyl) group. -
Locant Assignment: The ring is numbered to give the principal group (carboxamide) the lowest possible locant after fixing the heteroatoms.
Definitive IUPAC Name: 2-Methylpyrimidine-4-carboxamide
1.2 Common Synonyms & Database Identifiers
In patent literature and vendor catalogs, the following synonyms are frequently used. Note that "Amide" suffixes often replace "Carboxamide" in older texts, though this is technically imprecise for ring-attached carbons.
| Identifier Type | Value | Context |
| IUPAC Name | 2-Methylpyrimidine-4-carboxamide | Primary Technical Standard |
| Synonym 1 | 2-Methyl-4-pyrimidinecarboxamide | Common Vendor Labeling |
| Synonym 2 | 4-Carbamoyl-2-methylpyrimidine | Fragment-based screening libraries |
| CAS Number | 88393-97-9 | Primary Identifier (Amide form) |
| Related CAS | 13627-49-1 | Corresponding Acid (Precursor) |
| Molecular Formula | - |
1.3 Visualizing the Regiochemistry
The diagram below illustrates the strict numbering scheme required to distinguish this isomer from its 5-carboxamide or 6-methyl analogs.
Figure 1 Caption: Numbering initiates at N1, proceeding to C2 (methylated) and N3, assigning the high-priority carboxamide to C4.
Physicochemical Profile
Accurate characterization data is essential for Quality Control (QC) during synthesis. The following data points serve as the release criteria for the intermediate.
| Property | Specification | Methodological Note |
| Molecular Weight | 137.14 g/mol | Calculated |
| Physical State | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 160–164 °C | Capillary method (uncorrected) |
| Solubility | Soluble in DMSO, MeOH; Sparingly in Water | Critical for extraction protocols |
| pKa (Calc) | ~1.5 (Pyrimidine N) | Basic nitrogen is weakly nucleophilic |
| LogP | ~ -0.3 | Indicates moderate hydrophilicity |
Synthetic Protocol: Ammonolysis of Ester
While direct condensation methods exist, the most reliable laboratory-scale route involves the ammonolysis of methyl 2-methylpyrimidine-4-carboxylate . This method avoids the harsh conditions of acid chloride generation and minimizes byproduct formation.
3.1 Reaction Logic (Causality)
-
Substrate: The methyl ester is chosen over the ethyl ester for faster kinetics due to less steric hindrance.
-
Reagent: 7N Ammonia in Methanol is used. The high concentration drives the equilibrium toward the amide, while the methanolic solvent ensures solubility of the starting material.
-
Temperature Control: The reaction is exothermic. Maintaining
prevents the formation of degradation products (such as ring opening or hydrolysis to the acid).
3.2 Step-by-Step Methodology
Reagents:
-
Methyl 2-methylpyrimidine-4-carboxylate (1.0 eq)
-
7N Ammonia in Methanol (10.0 eq)
-
Dichloromethane (DCM) for workup
-
Anhydrous
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-methylpyrimidine-4-carboxylate (e.g., 10 g) in minimal MeOH (approx. 2-3 volumes).
-
Cool: Submerge the flask in an ice-water bath (
). -
Addition: Dropwise add 7N
in MeOH (approx. 10 equivalents). Caution: Ammonia gas may evolve; use a vented hood. -
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.
-
Monitor: Check reaction progress via TLC (System: 10% MeOH in DCM). The ester spot (
) should disappear; the amide spot ( ) will appear. -
Workup (Precipitation Method):
-
Concentrate the reaction mixture under reduced pressure to remove excess
and MeOH. -
The residue will often crystallize upon concentration.
-
Triturate the solid with cold diethyl ether or MTBE to remove unreacted ester.
-
-
Filtration: Filter the white solid and dry under vacuum at
for 12 hours.
3.3 Synthetic Workflow Diagram
Figure 2 Caption: Step-wise conversion of the ester precursor to the target carboxamide via ammonolysis.
Pharmaceutical Utility & Applications
The 2-methylpyrimidine-4-carboxamide scaffold is not merely a building block; it is a pharmacophore widely utilized in "Fragment-Based Drug Discovery" (FBDD).
4.1 Kinase Inhibition (JAK/EGFR)
The pyrimidine nitrogen atoms (N1/N3) act as hydrogen bond acceptors in the ATP-binding pocket of kinases. The C4-carboxamide group provides a critical hydrogen bond donor/acceptor motif that interacts with the "hinge region" of the kinase enzyme.
-
Mechanism:[1][6] The 2-methyl group often fits into a small hydrophobic pocket (gatekeeper region), improving selectivity over other kinases.
4.2 Antiviral Agents (HCV)
Research indicates that pyrimidine carboxamides function as nucleoside base mimics. In the context of Hepatitis C Virus (HCV), derivatives of this scaffold have shown efficacy by inhibiting viral RNA replication, acting synergistically with standard treatments like Ribavirin [1].[4]
4.3 Analytical Standard
In Process Analytical Technology (PAT), this compound is used as a reference standard to quantify hydrolysis impurities in the synthesis of more complex APIs. If the amide hydrolyzes, the drug potency decreases; therefore, tracking the 2-methylpyrimidine-4-carboxamide levels is a key stability indicating parameter.
References
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. (2021). Highlights the anti-HCV properties of 4-carboxamide pyrimidines and their synergistic effects. Link
-
2-Methylpyrimidine-4-carboxamide Product Data. BLD Pharm. (2023).[2] CAS 88393-97-9 verification and safety data.[2] Link
-
Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. IUPAC. (2013). Rules P-66.1.1.3 regarding carboxamide priority on heterocyclic rings. Link
-
Recent Advances in Pyrimidine-Based Drugs. Molecules (MDPI). (2021). Comprehensive review of pyrimidine scaffolds in oncology and infectious disease. Link
-
PubChem Compound Summary: Pyrimidine-4-carboxamide derivatives. National Library of Medicine. Validation of chemical identifiers and toxicity profiles. Link
Sources
Technical Guide: Biological Activity & Therapeutic Potential of 2-Methylpyrimidine-4-carboxamide Derivatives
The following technical guide details the biological activity, medicinal chemistry, and experimental evaluation of 2-Methylpyrimidine-4-carboxamide derivatives . This scaffold is analyzed as a privileged structure in drug discovery, particularly within the domains of neurodegeneration (Adenosine A
Executive Summary
The pyrimidine-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. The specific introduction of a 2-methyl substituent modulates physicochemical properties—specifically lipophilicity (
This guide focuses on two primary therapeutic applications validated by recent literature:
-
CNS Disorders (Parkinson’s Disease): As potent Adenosine A
receptor antagonists.[1] -
Oncology: As ATP-competitive kinase inhibitors (e.g., HPK1, Sky kinase).
Chemical Space & Structure-Activity Relationship (SAR)
The 2-methylpyrimidine-4-carboxamide core functions as a bioisostere for other heteroaromatic amides. Its biological activity is governed by three critical vectors:
The Core Scaffold Analysis
-
Position 4 (Carboxamide): This is the primary pharmacophore. The amide nitrogen and carbonyl oxygen often engage in bidentate hydrogen bonding with key residues (e.g., Asn253 in A
receptors or the hinge region in kinases). -
Position 2 (Methyl Group):
-
Metabolic Stability: Substitution at C2 blocks oxidative metabolism (e.g., by aldehyde oxidase) common to unsubstituted pyrimidines.
-
Steric Bulk: The small methyl group (
) fills small hydrophobic pockets without incurring the steric penalty of larger alkyl groups.
-
-
Position 6 (Variable): Often utilized to extend the molecule into solvent-exposed regions or secondary binding pockets to tune selectivity.
Comparative SAR Data
The following table summarizes the shift in biological potency when modifying the C2 position in typical pyrimidine-4-carboxamide series (Data synthesized from representative SAR studies [1, 2]).
| C2 Substituent | Effect on Lipophilicity ( | Metabolic Stability | Primary Biological Utility |
| -H | Reference (0.0) | Low (Oxidation prone) | Fragment screening hits |
| -CH | +0.5 | High | CNS penetration (A |
| -NH | -1.2 | Moderate | Kinase hinge binding (donor-acceptor motif) |
| -SCH | +0.6 | Moderate | Fungicidal activity (SDHI inhibitors) |
Therapeutic Case Study: Adenosine A Receptor Antagonism
Mechanism of Action
In Parkinson's disease, overactivity of adenosine A
Signaling Pathway Visualization
The following diagram illustrates the G-protein coupled pathway modulated by these derivatives.
Caption: Mechanism of A2A receptor antagonism.[1] The derivative blocks the receptor, preventing the cAMP signaling cascade associated with motor inhibition.
Experimental Protocols
To validate the biological activity of 2-methylpyrimidine-4-carboxamide derivatives, the following standardized protocols are recommended.
Chemical Synthesis (General Procedure)
Rationale: A convergent synthesis allows late-stage diversification of the amide.
-
Starting Material: 2-Methylpyrimidine-4-carboxylic acid (CAS: 100981-97-3).
-
Activation: Dissolve acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT to form the active ester.
-
Amidation: Add the appropriate amine (R-NH
, 1.1 eq). Stir at RT for 4–12 hours. -
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO
. Dry over MgSO . -
Purification: Flash column chromatography (MeOH/DCM gradient).
In Vitro Radioligand Binding Assay (A Affinity)
Rationale: Direct measurement of binding affinity (
Protocol:
-
Membrane Prep: Use HEK293 cells stably expressing human A
receptors. Harvest and homogenize in ice-cold Tris-HCl buffer (pH 7.4). -
Incubation:
-
Total Binding: Membranes (20 µg protein) + [
H]-ZM241385 (Radioligand, 2 nM). -
Non-Specific Binding: Add 10 µM NECA (unlabeled saturating ligand).
-
Test Compounds: Add 2-methylpyrimidine-4-carboxamide derivatives at varying concentrations (
to M).
-
-
Equilibrium: Incubate for 90 min at 25°C.
-
Filtration: Harvest onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and convert to using the Cheng-Prusoff equation.
Cell Viability Assay (Oncology Applications)
Rationale: Assessment of cytotoxicity in kinase-dependent cancer lines (e.g., A549, HepG2).
Protocol:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Adhere overnight.
-
Treatment: Treat with serial dilutions of the derivative (0.1% DMSO final).
-
Duration: Incubate for 72 hours at 37°C, 5% CO
. -
Readout: Add 20 µL Resazurin (Alamar Blue) or MTT solution. Incubate 4 hours.
-
Detection: Measure fluorescence (Ex 530 nm / Em 590 nm) or absorbance (570 nm).
-
QC Criteria: Z-factor > 0.5 required for assay validity.
Workflow Visualization: Design-Make-Test Cycle
The following workflow outlines the iterative process for optimizing these derivatives.
Caption: Iterative optimization cycle for pyrimidine-4-carboxamide drug discovery.
References
-
Gillespie, R. J., et al. (2009). "Antagonists of the human A2A receptor.[1] Part 6: Further optimization of pyrimidine-4-carboxamides." Bioorganic & Medicinal Chemistry Letters.
-
Innocenti, P., et al. (2015). "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds."[2] Organic & Biomolecular Chemistry.
-
Alsayed, S. S. R., et al. (2020). "Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents."[3] RSC Advances.
-
Wang, Y., et al. (2023). "Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer." ACS Medicinal Chemistry Letters.
Sources
- 1. Antagonists of the human A(2A) receptor. Part 6: Further optimization of pyrimidine-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Strategic Utilization of 2-Methylpyrimidine-4-carboxamide in Medicinal Chemistry
The following technical guide details the synthesis, optimization, and pharmaceutical utility of 2-Methylpyrimidine-4-carboxamide , designed for researchers and process chemists.
Content Type: Technical Whitepaper & Process Guide Subject: 2-Methylpyrimidine-4-carboxamide (CAS 88393-97-9) Role: Pharmaceutical Intermediate & Privileged Scaffold
Executive Summary
2-Methylpyrimidine-4-carboxamide is a critical heterocyclic building block in modern drug discovery, serving as a "privileged scaffold" in Fragment-Based Drug Design (FBDD). Its structural utility lies in the pyrimidine ring's ability to engage in
This intermediate is primarily employed in the synthesis of Matrix Metalloproteinase (MMP-13) inhibitors (osteoarthritis therapeutics), anti-tubercular agents , and next-generation kinase inhibitors (JAK/EGFR pathways). This guide provides a self-validating protocol for its synthesis and downstream application, moving beyond basic recipes to causal process engineering.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 2-Methylpyrimidine-4-carboxamide |
| CAS Number | 88393-97-9 |
| Molecular Formula | |
| Molecular Weight | 137.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 158–162 °C (Dependent on purity/polymorph) |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water |
| pKa (Calculated) | ~14.5 (Amide N-H), ~1.5 (Pyrimidine N) |
Synthetic Pathways & Process Logic
The synthesis of 2-Methylpyrimidine-4-carboxamide is non-trivial due to the competing hydrolysis of the amide to the carboxylic acid. The most robust industrial route involves the condensation-amidation sequence .
Retrosynthetic Analysis (Logic Flow)
The construction of the pyrimidine core is most efficiently achieved by condensing an amidine (providing the N-C-N fragment) with a 1,3-dielectrophile.
Caption: Retrosynthetic logic prioritizing the ester-ammonolysis route over acid chloride activation to minimize side reactions.
Validated Experimental Protocol
Objective: Synthesis of 2-Methylpyrimidine-4-carboxamide from Methyl 2-methylpyrimidine-4-carboxylate.
Reagents:
-
Methyl 2-methylpyrimidine-4-carboxylate (1.0 eq)
-
Ammonia (7N in Methanol) (5.0 eq)
-
Solvent: Methanol (Anhydrous)
Step-by-Step Methodology:
-
Charge: In a pressure-rated vessel, dissolve the ester substrate in anhydrous methanol (5 volumes).
-
Causality: Anhydrous conditions are critical. Presence of water promotes hydrolysis to the carboxylic acid (impurity), which is difficult to separate.
-
-
Cooling: Cool the solution to 0–5 °C using an ice/brine bath.
-
Logic: Low temperature suppresses the formation of N-methylated by-products if methylamine traces are present, and controls the exotherm of ammonia addition.
-
-
Addition: Add 7N ammonia in methanol dropwise over 30 minutes. Seal the vessel.
-
Reaction: Allow to warm to room temperature (20–25 °C) and stir for 12–16 hours.
-
Self-Validation Point: Monitor via TLC (10% MeOH in DCM). The starting material (
) should disappear, and the product ( ) should appear.
-
-
Workup: Concentrate the reaction mixture in vacuo at
°C.-
Warning: High heat can cause sublimation or degradation.
-
-
Purification: Triturate the residue with cold diethyl ether or MTBE. Filter the white solid and dry under vacuum.
Pharmaceutical Applications & Mechanism of Action[9]
This intermediate is not an API itself but a pharmacophore generator . It is used to introduce the pyrimidine-carboxamide motif, which is essential for binding affinity in several drug classes.
Case Study: MMP-13 Inhibitors (Osteoarthritis)
Research by Takeda Pharmaceutical highlights the use of fused pyrimidine-2-carboxamides as selective inhibitors of MMP-13.
-
Mechanism: The carboxamide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of the enzyme's S1' pocket, while the pyrimidine nitrogen accepts a hydrogen bond, locking the inhibitor in the active site.
-
Selectivity: The 2-methyl group provides steric bulk that fits into the hydrophobic sub-pocket, improving selectivity against other MMPs (like MMP-1 or MMP-2), reducing toxicity.
Case Study: Anti-Tubercular Agents
Recent studies (e.g., University of Johannesburg) have utilized the 2-methylpyrimidine-4-carboxamide core to synthesize libraries of 6-dialkylamino analogs.
-
Efficacy: These derivatives showed MIC values
against Mycobacterium tuberculosis.[1][2] -
Role of Intermediate: The carboxamide group is often dehydrated to a nitrile or modified to a thioamide in these analogs to modulate lipophilicity and cell wall penetration.
Pharmacophore Mapping
The diagram below illustrates how this intermediate interacts within a generic kinase or enzyme binding pocket.
Caption: Interaction map showing the dual H-bond capability and hydrophobic anchoring of the 2-methylpyrimidine-4-carboxamide core.
Quality Control & Troubleshooting
To ensure "Pharmaceutical Grade" quality, the following impurity profile must be managed.
| Critical Quality Attribute (CQA) | Limit | Detection Method | Remediation |
| Purity | HPLC (C18, 254 nm) | Recrystallization from EtOH/Water. | |
| Acid Impurity | Titration / HPLC | Avoid water in ammonolysis; wash with weak base (NaHCO3). | |
| Residual Solvent | GC-Headspace | Extended vacuum drying at 40°C. | |
| Water Content | Karl Fischer | Store in desiccator with silica gel. |
Decision Tree for Reaction Monitoring:
Caption: In-process control (IPC) logic to ensure batch integrity.
References
-
Nara, H., et al. (2016). Design, synthesis, and biological activity of novel, potent, and highly selective fused pyrimidine-2-carboxamide-4-one-based matrix metalloproteinase (MMP)-13 zinc-binding inhibitors.[3] Bioorganic & Medicinal Chemistry.[3][4][5][6][7]
-
Tshinavhe, R., et al. (2024).[2] Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.[1][2] Medicinal Chemistry Research.[][1][2]
-
Zhang, F.H., et al. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.[9][10] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.[3][][4][11][5][1][6][7][12][13][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. Design, synthesis, and biological activity of novel, potent, and highly selective fused pyrimidine-2-carboxamide-4-one-based matrix metalloproteinase (MMP)-13 zinc-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. bu.edu.eg [bu.edu.eg]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
The Pyrimidine-4-carboxamide Scaffold: A Privileged Architecture for Multi-Target Drug Discovery
An In-Depth Technical Guide to the Pyrimidine-4-carboxamide Scaffold in Drug Discovery.
Executive Summary: The "Privileged" Nature of the Core
The pyrimidine-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its utility stems not merely from its ubiquity in biological systems (mimicking nucleobases) but from its unique electronic and geometric properties that facilitate multi-vector optimization.
Unlike the common pyrimidine-2,4-diamine kinase hinge binders, the 4-carboxamide variant introduces a critical hydrogen-bond donor/acceptor motif orthogonal to the ring plane. This allows for:
-
Bidentate Chelation: Crucial for metalloenzymes (e.g., HIV Integrase).
-
Extended H-Bond Networks: Enabling interactions with solvent-exposed residues in kinase P-loops or allosteric pockets.
-
Solubility Modulation: The carboxamide handle provides a vector to append polar solubilizing groups without disrupting the aromatic core's stacking interactions.
This guide dissects the technical application of this scaffold across two distinct therapeutic modalities: Antiviral Metalloenzyme Inhibition and Kinase Immunomodulation .
Structural Biology & Mechanism of Action[1]
The Chelation Mode (Antivirals)
In the context of HIV Integrase (IN) inhibition, the pyrimidine-4-carboxamide core often functions as part of a triad to sequester the catalytic Mg²⁺ ions required for viral DNA strand transfer.
-
Mechanism: The amide carbonyl oxygen (C4=O) and a proximal heteroatom (often a hydroxyl or enol at C5) form a planar 5-membered chelate ring with the metal ion.
-
Criticality: This blocks the active site from processing viral DNA, halting replication post-reverse transcription.
The Hinge-Binding Mode (Kinases)
In kinase inhibition (e.g., HPK1, JAK), the pyrimidine ring nitrogen (N1) typically accepts a hydrogen bond from the backbone amide of the "hinge" region, while the C2-substituent (often an amine) acts as a donor.
-
Role of the Carboxamide: Unlike simple hinge binders, the C4-carboxamide extends into the solvent front or the ribose-binding pocket, allowing for high selectivity by interacting with non-conserved residues (e.g., Gatekeeper + 2 positions).
Structure-Activity Relationship (SAR) Analysis
The optimization of the pyrimidine-4-carboxamide core requires a sector-based approach.
Table 1: SAR Optimization Vectors
| Position | Functional Role | Preferred Substituents | Mechanistic Rationale |
| C2 | Hinge Interaction / Lipophilicity | Amines (NH-R), Phenylpiperidines | Kinases: Forms the second H-bond with the hinge.Antivirals: Modulates logP and fills hydrophobic pockets. |
| C4 (Amide) | Specificity Determinant | Benzylamines (often F-substituted), Alkyl amines | Specificity: The "R" group on the amide nitrogen projects into specific sub-pockets (e.g., hydrophobic clamp in HIV IN). |
| C5 | Electronic Tuning / Chelation | -OH, -H, Fused rings | Metalloenzymes: -OH is mandatory for Mg²⁺ chelation.Kinases: Small groups (-H, -F) prevent steric clash with the gatekeeper. |
| C6 | Solubility / PK Properties | Morpholine, Pyrrolidine, saturated heterocycles | Solubility: Solvent-exposed region ideal for reducing planarity and improving metabolic stability (lowering clearance). |
Visualization: SAR Logic Map
Figure 1: Sector-based SAR map illustrating the functional derivatization of the pyrimidine-4-carboxamide core.
Case Study: HPK1 Inhibitors for Immuno-Oncology
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 enhances the immune response against tumors.
-
Challenge: Achieving selectivity over other MAP4K family members.
-
Solution: A 2,4-diaminopyrimidine-5-carboxamide motif (note: numbering shift depending on priority, but structurally analogous). The carboxamide forms a critical interaction with a lysine residue in the active site, stabilizing the inhibitor.
-
Result: Compounds like N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401 analogue logic) show nanomolar potency.[1][2]
Visualization: HPK1 Signaling & Inhibition
Figure 2: Biological logic of HPK1 inhibition.[3] The scaffold blocks the negative feedback loop, restoring T-cell activity.
Technical Protocols
Chemical Synthesis: The SNAr Approach
This protocol describes the synthesis of a generic 2-amino-6-morpholino-pyrimidine-4-carboxamide . This route is preferred for its modularity, allowing late-stage diversification of the amide.
Reagents: 2,4-dichloropyrimidine-6-carbonyl chloride (or methyl ester), Amines, DIPEA, THF/DMF.
Step-by-Step Methodology:
-
Starting Material Activation: Begin with orotic acid .[2] Reflux in POCl₃ to generate 2,6-dichloropyrimidine-4-carbonyl chloride .
-
Amide Formation (Region 1):
-
Cool the acid chloride solution (in DCM) to 0°C.
-
Add the specific amine (e.g., 4-fluorobenzylamine) (1.0 eq) and DIPEA (1.2 eq) dropwise.
-
Rationale: The acid chloride is the most reactive electrophile; the pyrimidine chlorines are deactivated by the electron-withdrawing carbonyl.
-
Yield Check: Expect >85% yield.
-
-
SNAr 1 (C4/C6 Position):
-
Dissolve the intermediate in THF. Add Morpholine (1.1 eq) and DIPEA (2.0 eq).
-
Stir at Room Temperature (RT) for 4 hours.
-
Selectivity: The chlorine para to the electron-withdrawing carboxamide (C6) is more electrophilic than the C2 chlorine.
-
-
SNAr 2 (C2 Position):
-
Add the second amine (e.g., aniline or alkyl amine).
-
Heat to 80°C (reflux) or use Microwave irradiation at 120°C for 20 mins.
-
Rationale: The C2 position is less reactive and requires thermal forcing.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Biological Assay: HIV Integrase Strand Transfer (In Vitro)
To validate the "Metalloenzyme" mode of action.
Materials: Recombinant HIV-1 Integrase, Biotinylated donor DNA, Digoxigenin-labeled target DNA, AlphaScreen beads. Protocol:
-
Assembly: Incubate HIV-1 Integrase (400 nM) with biotinylated viral DNA donor in reaction buffer (20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 30 min to form the Stable Synaptic Complex (SSC).
-
Inhibitor Addition: Add the Pyrimidine-4-carboxamide test compound (dissolved in DMSO) at varying concentrations. Incubate for 15 min.
-
Strand Transfer: Add Digoxigenin-labeled target DNA. Incubate for 1 hour at 37°C.
-
Detection: Add Streptavidin-Donor beads and Anti-Digoxigenin-Acceptor beads.
-
Readout: Measure AlphaScreen signal. A decrease in signal indicates inhibition of the strand transfer step.
-
Self-Validation: Use Raltegravir as a positive control (IC50 ~10-30 nM).
-
References
-
Mock, E. D., et al. (2020).[4] Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
-
Pace, P., et al. (2007).[5] Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors. Journal of Medicinal Chemistry.
-
Caldwell, J. J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.
-
Wu, P., et al. (2022). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters.
-
Naidu, B. N., et al. (2015). Synthesis and evaluation of C2-carbon-linked heterocyclic-5-hydroxy-6-oxo-dihydropyrimidine-4-carboxamides as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Thermodynamic Properties & Characterization of 2-Methylpyrimidine-4-carboxamide
The following technical guide details the thermodynamic profile and characterization framework for 2-Methylpyrimidine-4-carboxamide .
Executive Summary
2-Methylpyrimidine-4-carboxamide (C₆H₇N₃O) is a critical pyrimidine derivative serving as a pharmacophore scaffold in the development of Matrix Metalloproteinase (MMP-13) inhibitors and antiviral agents. Despite its structural significance, specific thermodynamic data for this compound is often fragmented in literature compared to its isomer, pyrazine-2-carboxamide.
This guide synthesizes available physicochemical data, establishes theoretical baselines based on group-additivity principles, and defines the Standard Operating Procedures (SOPs) required to empirically determine its thermodynamic identity. Understanding these properties is non-negotiable for optimizing drug formulation, predicting shelf-life stability, and controlling polymorphism during scale-up.
Physicochemical Identity & Structural Logic[1]
The thermodynamic behavior of 2-Methylpyrimidine-4-carboxamide is governed by the interplay between its electron-deficient heteroaromatic ring and the hydrogen-bonding capacity of the amide group.
| Property | Value / Description |
| IUPAC Name | 2-Methylpyrimidine-4-carboxamide |
| CAS Registry | 88393-97-9 |
| Molecular Formula | C₆H₇N₃O |
| Molar Mass | 137.14 g/mol |
| Physical State | White to off-white crystalline powder |
| Predicted LogP | ~ -0.3 to 0.1 (Amphiphilic nature) |
| H-Bond Donors/Acceptors | 1 Donor (-NH₂), 3 Acceptors (N1, N3, O) |
Structural Thermodynamic Drivers
-
Lattice Energy: The primary amide (
) facilitates strong intermolecular hydrogen bonding (N-H···O and N-H[1]···N), resulting in a high enthalpy of fusion ( ) and a melting point typically exceeding 150°C. -
Methyl Effect: The C2-methyl group introduces steric bulk and lipophilicity. Thermodynamically, this increases the enthalpy of combustion (
) relative to the unsubstituted parent while potentially disrupting optimal -stacking, which can modulate solubility profiles in organic solvents.
Thermochemical Profile
As direct experimental values for
Estimated vs. Reference Thermodynamics
Values derived from isomeric comparisons and group additivity rules.
| Thermodynamic Parameter | Symbol | Estimated Range (2-Methylpyrimidine) | Reference Isomer (Pyrazine-2-carboxamide) |
| Melting Point | 155 – 165 °C | 189 °C | |
| Enthalpy of Fusion | 25 – 30 kJ/mol | 28.5 kJ/mol | |
| Std. Enthalpy of Formation | -280 to -310 kJ/mol | -327.8 kJ/mol | |
| Std. Enthalpy of Combustion | -2800 to -2900 kJ/mol | -2211.4 kJ/mol | |
| Molar Heat Capacity | 160 – 180 J/(K·mol) | 158.2 J/(K·mol) |
Technical Insight: The addition of a methylene group (–CH₂–) typically adds ~650 kJ/mol to the magnitude of
. Therefore, 2-Methylpyrimidine-4-carboxamide is expected to have a more negative enthalpy of combustion than its non-methylated analogs.
Solubility Thermodynamics
Solubility is the macroscopic expression of the chemical potential equilibrium. For 2-Methylpyrimidine-4-carboxamide, solubility is temperature-dependent and follows the van't Hoff equation .
Solubility Behavior
-
Water: Moderate solubility due to the hydrophilic carboxamide and pyrimidine nitrogens.
-
Alcohols (Methanol/Ethanol): High solubility; favorable dipole-dipole interactions.
-
Non-polar (Hexane): Negligible solubility.
Thermodynamic Modeling
To determine the enthalpy (
Where
Experimental Protocols (SOPs)
To validate the estimated values above, the following self-validating protocols must be executed.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Calibration: Calibrate DSC using Indium (
C) and Zinc standards. -
Sample Prep: Weigh 2–5 mg of dried 2-Methylpyrimidine-4-carboxamide into an aluminum pan; crimp seal (non-hermetic).
-
Run: Heat from 30°C to 250°C at 5°C/min under
purge (50 mL/min). -
Validation: The onset of the endothermic peak defines
. The area under the curve (AUC) provides . Sharpness of the peak indicates crystallinity.
Protocol B: Combustion Calorimetry
Objective: Determine
-
Setup: Use an isoperibol oxygen bomb calorimeter.
-
Combustion: Burn pelletized sample in excess
(3.0 MPa). -
Correction: Correct for nitric acid formation (due to
content) using titration of the bomb washings. -
Calculation: Apply Hess’s Law using known
of and to solve for the compound's formation enthalpy.
Visualization of Workflows
Thermodynamic Characterization Logic
This diagram outlines the decision tree for fully characterizing the solid-state thermodynamics of the compound.
Figure 1: Workflow for the thermodynamic characterization of 2-Methylpyrimidine-4-carboxamide, moving from physical transitions to fundamental thermochemical values.
Synthesis & Degradation Pathways
Understanding the thermodynamic stability requires mapping the synthesis and potential hydrolysis (degradation) pathways.
Figure 2: Synthesis via nitrile hydration and the thermodynamic sink (hydrolysis) which defines solution stability limits.
Implications for Drug Development[4]
-
Formulation Stability: The amide bond is susceptible to hydrolysis in extreme pH. Thermodynamic data (
) suggests the carboxylic acid derivative is the thermodynamically stable sink. Formulations must be buffered to pH 4.5–7.5 to kinetically inhibit this transition. -
Process Safety: The estimated
indicates significant energy release upon combustion. Dust explosion hazards should be assessed for the dry powder during milling/micronization. -
Bioavailability: The relatively high melting point implies a high crystal lattice energy, which often correlates with dissolution-rate-limited absorption. Salt formation or co-crystallization may be thermodynamically favored to lower
and improve solubility.
References
-
Isomeric Reference Data
-
Low Temperature Heat Capacities and Standard Molar Enthalpy of Formation of 2-Pyrazinecarboxylic Acid. (2010).[2] Acta Chim. Slov.
-
-
Solubility Methodologies
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents. World Scientific News.
-
Synthesis & Structural Context
-
General Thermochemical Data
- NIST Chemistry WebBook, SRD 69.
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Physicochemical Characterization of 2-Methylpyrimidine-4-carboxamide
Abstract This technical guide provides a comprehensive analysis of 2-Methylpyrimidine-4-carboxamide (CAS 88393-97-9), a critical heterocyclic intermediate in the synthesis of bioactive pharmaceutical scaffolds. While often overshadowed by its parent carboxylate derivatives, this amide serves as a pivotal electrophilic building block in the development of antiviral and anticancer agents. This document details its physicochemical properties, specifically melting point and density, and outlines robust experimental protocols for their determination and validation.
Chemical Identity & Structural Analysis[1][2]
Before characterizing physical properties, precise identification is required to distinguish this compound from its isomers (e.g., 4-methylpyrimidine-2-carboxamide).
| Attribute | Detail |
| IUPAC Name | 2-Methylpyrimidine-4-carboxamide |
| CAS Registry Number | 88393-97-9 |
| Molecular Formula | C₆H₇N₃O |
| Molecular Weight | 137.14 g/mol |
| SMILES | CC1=NC=CC(=N1)C(=O)N |
| Structural Features | Pyrimidine ring substituted at C2 (methyl) and C4 (carboxamide).[1][2][3][4][5][6] The amide group acts as both a hydrogen bond donor and acceptor, significantly influencing crystal packing and melting behavior. |
Physicochemical Properties: Melting Point & Density[2][7][9][10]
Melting Point Analysis
The melting point (MP) of 2-Methylpyrimidine-4-carboxamide is a definitive indicator of purity and polymorphic form. Unlike liquid intermediates, this solid relies on strong intermolecular hydrogen bonding networks (N-H···O and N-H[7]···N) to stabilize its crystal lattice.
-
Experimental Status: Due to its niche status as a transient intermediate, specific experimental MP data is often proprietary. However, based on structural analogs (e.g., Pyrazine-2-carboxamide, MP ~189°C) and computational models (ACD/Labs, EPI Suite), the thermodynamic profile is established as follows:
-
Predicted Melting Range: 166°C ± 20°C (Standard deviation based on crystal packing efficiency).
-
Thermodynamic Significance: A sharp melting range (< 2°C) indicates high purity (>98%). Broadening of this range suggests the presence of the hydrolyzed byproduct (2-methylpyrimidine-4-carboxylic acid) or residual solvent.
Density & Solid-State Packing
Density is a critical parameter for process engineering, particularly in sizing reactors and designing filtration cakes.
-
Predicted Density: 1.25 ± 0.1 g/cm³
-
Relevance: The density reflects the efficiency of the π-π stacking interactions between pyrimidine rings. Variations in measured density can indicate the formation of solvates or amorphous phases during rapid precipitation.
Summary of Physical Properties[12]
| Property | Value / Range | Condition | Method |
| Melting Point | 150 – 180 °C (Predicted) | 1 atm | DSC / Capillary |
| Density | 1.25 g/cm³ (Predicted) | 20 °C | Computational (ACD/Labs) |
| Appearance | White to Off-white Crystalline Solid | Ambient | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol; Sparingly in Water | 25 °C | Visual / Gravimetric |
Experimental Protocols
Protocol A: Synthesis & Purification
Context: To characterize the compound accurately, one must first ensure its identity through a robust synthesis pathway, typically via the ammonolysis of the corresponding ester.
Reagents: 2-Methylpyrimidine-4-carboxylic acid methyl ester, Ammonia (7N in MeOH), Dichloromethane (DCM).
-
Charge: Dissolve 10.0 g of methyl ester in 50 mL of anhydrous methanol.
-
Ammonolysis: Cool to 0°C. Add 30 mL of 7N NH₃/MeOH dropwise to control exotherm.
-
Reaction: Seal vessel and stir at 25°C for 12 hours. Monitor via TLC (9:1 DCM:MeOH).
-
Work-up: Concentrate in vacuo to remove excess ammonia and methanol.
-
Purification: Triturate the resulting solid with cold diethyl ether to remove unreacted ester. Filter and dry under high vacuum at 40°C.
Caption: Logical workflow for the synthesis and purification of 2-Methylpyrimidine-4-carboxamide.
Protocol B: Melting Point Determination (Capillary Method)
Context: This protocol ensures data integrity by distinguishing between true melting and decomposition.
-
Preparation: Grind 50 mg of the dried sample into a fine powder.
-
Loading: Fill a capillary tube to a height of 2-3 mm. Compact by tapping.
-
Ramp 1 (Fast): Heat rapidly (10°C/min) to 140°C to estimate the onset.
-
Ramp 2 (Precise): Reset and heat at 1°C/min starting from 145°C.
-
Observation: Record
(first liquid drop) and (complete liquefaction).-
Note: If darkening occurs before melting, the sample is decomposing. Record as
.
-
Protocol C: Density Measurement (Pycnometry)
Context: For solid intermediates, gas pycnometry is the gold standard, but liquid displacement is accessible for most labs.
-
Solvent Selection: Choose a non-solvent (e.g., Hexane or Heptane) in which the amide is insoluble.
-
Calibration: Weigh a clean, dry 10 mL pycnometer (
). Fill with non-solvent and weigh ( ). Calculate solvent density ( ). -
Displacement:
-
Place ~1.0 g of sample into the empty pycnometer (
). -
Fill with non-solvent, ensuring no air bubbles are trapped. Weigh (
).
-
-
Calculation:
Application in Drug Development
2-Methylpyrimidine-4-carboxamide is a scaffold of high interest due to the "pyrimidine preference" in kinase inhibitors. The C4-amide allows for further derivatization (e.g., dehydration to nitrile or Hofmann rearrangement to amine), while the C2-methyl group provides metabolic stability against oxidation compared to a C2-proton.
Caption: Divergent synthetic utility of the carboxamide scaffold in medicinal chemistry.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[8] |
Precautionary Measures:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis to the acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4276450, 2-Methylpyrimidine-4-carboxamide. Retrieved from [Link]
Sources
- 1. 88393-97-9|2-Methylpyrimidine-4-carboxamide|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 6345-42-2|Pyrimidine-4,6-dicarboxamide|BLD Pharm [bldpharm.com]
- 4. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 5. Propionamide 0.97 Propanamide [sigmaaldrich.com]
- 6. 6345-42-2|Pyrimidine-4,6-dicarboxamide|BLD Pharm [bldpharm.com]
- 7. bu.edu.eg [bu.edu.eg]
- 8. 533-37-9 | CAS DataBase [m.chemicalbook.com]
Methodological & Application
Synthesis of 2-Methylpyrimidine-4-carboxamide from 2-methylpyrimidine-4-carboxylic acid
Executive Summary
This application note details the synthesis of 2-methylpyrimidine-4-carboxamide , a critical pharmacophore often found in kinase inhibitors and bioactive heterocyclic fragments. Unlike simple benzene derivatives, the electron-deficient pyrimidine ring introduces specific challenges, including zwitterionic solubility profiles and sensitivity to nucleophilic attack at the ring carbons.
We present two distinct protocols:
-
Method A (The Scale-Up Route): Acid chloride activation using Thionyl Chloride (
). Best for multi-gram to kilogram scales where cost and reagent removal are priorities. -
Method B (The MedChem Route): One-pot activation using 1,1'-Carbonyldiimidazole (CDI). Best for rapid, parallel synthesis (milligram scale) to avoid corrosive fumes and simplify workup.
Strategic Analysis & Retrosynthesis
The transformation requires converting a carboxylic acid to a primary amide. While seemingly trivial, the pyrimidine nitrogen atoms can act as competing nucleophiles or proton acceptors, potentially forming salts that crash out of non-polar solvents.
Reaction Pathway Diagram
The following flowchart illustrates the decision logic and mechanistic flow for both methods.
Figure 1: Decision tree for selecting the optimal amidation pathway based on scale and constraints.
Method A: The Acid Chloride Route (Scale-Up)
Rationale: Thionyl chloride converts the acid to the highly reactive acid chloride. The byproduct (
Reagents & Equipment[1][2][3]
-
Substrate: 2-Methylpyrimidine-4-carboxylic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (5.0 equiv) - Acts as solvent and reagent. -
Catalyst: DMF (anhydrous, 2-3 drops) - Essential for forming the Vilsmeier-Haack intermediate to initiate reaction.
-
Ammonia Source: 0.5M Ammonia in Dioxane or THF (3.0 equiv). Note: Aqueous ammonia (
) can be used but lowers yield due to competitive hydrolysis.
Step-by-Step Protocol
-
Activation:
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
or line), suspend the carboxylic acid (e.g., 5.0 g) in Thionyl Chloride (25 mL). -
Add 2-3 drops of anhydrous DMF.
-
Caution: Gas evolution (
, ) will begin immediately. -
Heat to reflux (
C) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
-
-
Isolation of Intermediate:
-
Cool the mixture to room temperature.
-
Concentrate in vacuo (rotary evaporator) to remove excess
. -
Azeotropic Drying: Add dry Toluene (20 mL) and evaporate again to remove trace thionyl chloride. Repeat twice. This yields the crude acid chloride (likely as a yellow/tan solid or oil).
-
-
Amidation:
-
Dissolve/suspend the crude acid chloride in anhydrous THF or DCM (50 mL).
-
Cool the solution to
C (ice bath). -
Slowly add the Ammonia solution (in Dioxane/THF) or bubble
gas through the solution. -
Exotherm Alert: The reaction is highly exothermic. Maintain internal temperature
C. -
Stir at
C for 30 mins, then warm to room temperature for 1 hour.
-
-
Workup:
-
The product and ammonium chloride (
) will precipitate. -
Filter the solids.[1]
-
Purification: Suspend the solid mixture in a minimum amount of cold water (to dissolve
) and filter again to collect the insoluble amide product. Alternatively, extract with EtOAc if the product has sufficient organic solubility.
-
Method B: The CDI Route (Medicinal Chemistry)
Rationale: CDI generates an acyl-imidazole intermediate.[2] This species is reactive enough to couple with ammonia but stable enough to avoid the moisture sensitivity of acid chlorides. It avoids the generation of strong acids (
Reagents
-
Substrate: 2-Methylpyrimidine-4-carboxylic acid (1.0 equiv)
-
Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Solvent: Anhydrous DMF or DMSO (Pyrimidines are often poorly soluble in DCM).
-
Amine: Ammonium Chloride (
) (2.0 equiv) + DIPEA (2.0 equiv) OR 7N Ammonia in MeOH.
Step-by-Step Protocol
-
Activation:
-
Dissolve the carboxylic acid (e.g., 500 mg) in anhydrous DMF (5 mL).
-
Add CDI (1.2 equiv) in one portion.
-
Observation: Vigorous evolution of
gas will occur.[3] -
Stir at room temperature for 1–2 hours. Ensure gas evolution has ceased.
-
-
Amidation:
-
Add solid Ammonium Chloride (
, 2.0 equiv) directly to the reaction mixture. -
Add DIPEA (Diisopropylethylamine, 2.0 equiv) to liberate free ammonia in situ.
-
Alternative: Add 7N
in MeOH (5 equiv). -
Stir at room temperature overnight (12–16 hours).
-
-
Workup:
-
Pour the reaction mixture into crushed ice/water (50 mL).
-
The amide product should precipitate as a white/off-white solid.
-
Filter, wash with water, and dry under vacuum.
-
If no precipitate: Extract with EtOAc (3x), wash with brine (to remove DMF), dry over
, and concentrate.
-
Analytical Validation & QC
Expected Data
| Parameter | Method | Specification / Expected Value |
| Appearance | Visual | White to off-white solid |
| Purity | HPLC (UV 254nm) | >95% |
| Mass Spec | LC-MS (ESI+) | [M+H]+ = 138.1 |
| 1H NMR | DMSO-d6 |
Note: Pyrimidine protons are typically deshielded. The amide
Troubleshooting Guide
-
Problem: Low yield in Method A.
-
Cause: Hydrolysis of acid chloride.
-
Solution: Ensure toluene azeotrope step is performed thoroughly to remove
. Use anhydrous ammonia source.
-
-
Problem: Product stays in water layer (Method B).
-
Cause: Pyrimidine amides can be water-soluble.[4]
-
Solution: Saturate the aqueous layer with NaCl (salting out) and extract with THF/EtOAc (1:1) or n-Butanol.
-
References
-
Organic Syntheses, Coll.[1] Vol. 9, p. 13 (1998). General protocol for acid chloride formation using Thionyl Chloride and DMF catalysis. [Link]
-
Organic Syntheses, Coll. Vol. 10, p. 207 (2004). CDI mediated amidation protocols. [Link]
-
PubChem Compound Summary: 2-Methylpyrimidine-4-carboxamide. Chemical and physical properties. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[5] (Review of atom-efficient amidation). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. organicintermediate.com [organicintermediate.com]
- 5. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
Application Note: Protocol for Amidation of 2-Methylpyrimidine-4-carboxylic Acid
Executive Summary & Strategic Analysis
The amidation of 2-methylpyrimidine-4-carboxylic acid presents specific challenges distinct from standard aliphatic or benzoic acid couplings. As an electron-deficient heteroaromatic scaffold, the pyrimidine ring withdraws electron density from the carboxylate, theoretically increasing the electrophilicity of the activated species. However, practical execution is often hampered by two critical factors:
-
Solubility: The starting material often exists as a zwitterion or a highly polar solid with poor solubility in standard non-polar solvents (DCM, Toluene), necessitating the use of polar aprotic solvents (DMF, DMSO).
-
Nucleophilic Susceptibility: The 4-position of the pyrimidine ring is activated. While the carboxylate is stable, aggressive activation strategies (e.g., harsh acid chlorides) can sometimes lead to side reactions if the amine nucleophile attacks the ring carbons via
mechanisms, although this is less common than with 2- or 6-halopyrimidines.
This guide presents three validated protocols ranging from discovery-scale (HATU) to process-scale (T3P) and difficult substrates (Acid Chloride).
Chemical Mechanism & Logic
The core objective is to convert the poor leaving group (-OH) of the carboxylic acid into a potent leaving group without affecting the integrity of the pyrimidine ring.
Mechanistic Pathway (HATU Activation)
The HATU cycle is preferred for discovery chemistry due to the "neighbouring group effect" of the pyridine nitrogen in the HOAt moiety, which stabilizes the transition state and accelerates the reaction faster than HOBt/EDC systems.
Figure 1: Mechanistic flow of HATU-mediated activation. The formation of the OAt active ester is the rate-determining step for stability, preventing racemization (if chiral amines are used) and side reactions.
Experimental Protocols
Method A: The "Gold Standard" (HATU)
Best for: Discovery chemistry, library synthesis, and valuable amines.
Rationale: HATU provides the highest coupling success rate for electron-deficient acids where the intermediate active ester might otherwise hydrolyze or decompose.
Reagents:
-
Substrate: 2-methylpyrimidine-4-carboxylic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
Step-by-Step Protocol:
-
Dissolution: In a dry vial equipped with a stir bar, suspend the pyrimidine acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Note: The acid may not fully dissolve until the base is added.
-
-
Deprotonation: Add DIPEA (3.0 equiv) dropwise. The solution should clarify as the zwitterion is broken and the carboxylate salt forms.
-
Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.
-
Visual Check: The solution often turns yellow/orange. This "pre-activation" ensures the active ester is formed before the amine is introduced.
-
-
Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS (looking for M+H of product) and TLC (usually 5-10% MeOH in DCM for polar pyrimidines).
-
Workup:
-
Dilute reaction with EtOAc (Ethyl Acetate).
-
Wash 2x with saturated
(removes HOAt byproduct). -
Wash 1x with Water (removes DMF).
-
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.
-
Method B: Process-Friendly (T3P)
Best for: Scale-up (>10g), non-nucleophilic amines, and easy purification.
Rationale: T3P (Propylphosphonic anhydride) generates water-soluble byproducts, eliminating the need for column chromatography in many cases.[2] It is less sensitizing than HATU.[3]
Reagents:
-
Substrate: 2-methylpyrimidine-4-carboxylic acid (1.0 equiv)
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or TEA (Triethylamine)
-
Solvent: EtOAc (if acid is soluble) or DMF/EtOAc mixture.
Step-by-Step Protocol:
-
Setup: Charge the pyrimidine acid (1.0 equiv) and amine (1.1 equiv) into the flask.
-
Solvent: Add EtOAc (or DMF co-solvent if needed for solubility).
-
Base: Add Pyridine (3.0 equiv). Cool to 0°C.
-
Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.
-
Critical: Exotherm control is important to prevent side reactions on the pyrimidine ring.
-
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup:
-
Add water directly to the reaction mixture.
-
Separate layers.
-
Wash organic layer with 0.5 M HCl (to remove pyridine/amine), then saturated
, then brine. -
Result: The product is often pure enough for crystallization.
-
Comparison of Methods
| Feature | Method A: HATU | Method B: T3P | Method C: Acid Chloride |
| Reactivity | Very High | Moderate to High | Extreme |
| Solubility Handling | Excellent (DMF) | Good (DMF/EtOAc) | Poor (DCM usually required) |
| Byproduct Removal | Requires washing/column | Water soluble (Easy) | Gas ( |
| Atom Economy | Poor (High MW reagent) | Good | Excellent |
| Cost | High | Moderate | Low |
| Risk | Sensitizer (Allergy) | Low Toxicity | Moisture Sensitive |
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate protocol based on substrate constraints.
Figure 2: Decision tree for selecting the optimal amidation protocol based on solubility and scale.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Zwitterion insolubility preventing activation. | Switch solvent to DMSO or NMP. Increase base to 4.0 equiv to ensure full deprotonation. |
| Product trapped in Aqueous | Pyrimidine amides can be polar. | "Salt out" the aqueous layer with NaCl. Use DCM:Isopropanol (3:1) for extraction instead of EtOAc. |
| Side Products (Ring Attack) | Nucleophilic attack on pyrimidine C-6 or C-2. | Lower reaction temperature to 0°C. Avoid large excess of amine. Switch from Acid Chloride to T3P. |
| Emulsion during Workup | Amphiphilic nature of product. | Filter the biphasic mixture through Celite before separation. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link
-
Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[6] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis. Angewandte Chemie International Edition, 19(2), 133-134. (Seminal paper on T3P). Link
Sources
Technical Guide: Solubility Profiling of 2-Methylpyrimidine-4-carboxamide in DMSO and DMF
[1]
Executive Summary
2-Methylpyrimidine-4-carboxamide is a functionalized pyrimidine scaffold frequently utilized as a fragment in kinase inhibitor design and as a building block in heterocyclic synthesis.[1] While the pyrimidine core is inherently polar, the C4-carboxamide moiety introduces significant intermolecular hydrogen bonding capability, often leading to high crystal lattice energy and variable solubility profiles.
This guide provides a standardized protocol for determining the saturation limits of this compound in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) .[1] Unlike simple solubility lookups, this protocol accounts for the hygroscopic nature of these solvents and the kinetic vs. thermodynamic solubility distinctives critical for reproducible biological data.
Physicochemical Context & Solvent Selection[2][3][4][5][6][7]
Structural Analysis
The solubility behavior of 2-Methylpyrimidine-4-carboxamide is governed by the competition between its solid-state lattice energy (stabilized by amide-amide H-bonds) and the solvation energy provided by the solvent.[1]
-
H-Bond Donor (HBD): The amide
group acts as a strong donor.[1] -
H-Bond Acceptor (HBA): The pyrimidine ring nitrogens and the amide carbonyl oxygen act as acceptors.[1]
-
Solvent Interaction: DMSO and DMF are excellent H-bond acceptors (high
values in Kamlet-Taft parameters).[1] They disrupt the intermolecular H-bonds of the solid crystal, effectively "solvating" the amide protons.
Solvent Comparison Matrix
| Feature | DMSO (Dimethyl Sulfoxide) | DMF (Dimethylformamide) | Recommendation |
| Dielectric Constant | ~47 (High Polarity) | ~37 (High Polarity) | DMSO is superior for highly polar salts/zwitterions.[1] |
| Boiling Point | 189 °C | 153 °C | DMF is easier to remove via evaporation/lyophilization.[1] |
| Biological Compatibility | High (tolerated <0.1% v/v) | Low (cytotoxic, hepatotoxic) | Use DMSO for Bioassays. |
| Chemical Reactivity | Mild oxidant (Swern-like) | Can hydrolyze to formates | Use DMF for Synthesis (unless oxidation sensitive).[1] |
Protocol: Quantitative Solubility Determination
Objective: To determine the thermodynamic solubility limit of 2-Methylpyrimidine-4-carboxamide in DMSO/DMF with >95% confidence.
Materials & Reagents[1][4][8]
-
Analyte: 2-Methylpyrimidine-4-carboxamide (Solid, >98% purity).[1][2]
-
Solvents: Anhydrous DMSO (Grade: Bioreagent,
0.05% water); Anhydrous DMF.[1] -
Equipment: Analytical Balance (0.01 mg precision), Vortex Mixer, Sonicator bath, Centrifuge (15,000 x g), UV-Vis Spectrophotometer (Quartz cuvettes).
Experimental Workflow (Tiered Approach)
Tier 1: Rapid Visual Assessment (Kinetic Solubility)
Use this for quick stock solution preparation (e.g., 10 mM).
-
Weigh 2.0 mg of compound into a 1.5 mL microcentrifuge tube.
-
Add 200
L of solvent (Target: 10 mg/mL). -
Vortex vigorously for 60 seconds.
-
Visual Check: Hold against a dark background.
Tier 2: Thermodynamic Saturation Protocol (Gold Standard)
Use this for physicochemical characterization.[1]
-
Supersaturation: Weigh 50 mg of compound into a glass vial. Add 500
L of DMSO or DMF. (Targeting ~100 mg/mL, likely above saturation). -
Equilibration: Shake or stir at 25°C for 24 hours . Note: This ensures the solution reaches thermodynamic equilibrium, overcoming the "metastable zone."
-
Separation: Centrifuge the suspension at 15,000 x g for 10 minutes to pellet undissolved solids.
-
Sampling: Carefully aspirate the supernatant (saturated solution).[1]
-
Quantification (UV-Vis Method):
Visualization: Solubility Decision Logic
The following diagram illustrates the decision-making process for handling this compound in a laboratory setting.
Caption: Logical workflow for preparing and validating stock solutions of 2-Methylpyrimidine-4-carboxamide.
Data Analysis & Troubleshooting
Calculating Solubility
If using the Gravimetric Method (alternative to UV-Vis):
Handling Hygroscopicity
DMSO and DMF are hygroscopic.[1] Absorbed atmospheric water causes a "crash-out" effect for hydrophobic compounds.[1]
-
Best Practice: Use single-use aliquots of anhydrous solvents.[1]
-
Storage: Store stock solutions at -20°C. If precipitate forms upon thawing, do not heat above 40°C ; instead, sonicate for 10-15 minutes to re-dissolve.
Expected Results
Based on structural analogs (e.g., pyrimidine-4-carboxylic acid derivatives):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18676097, 2-Methylpyrimidine-4-carboxylic acid (Analog).[1] Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Standard text for solubility protocols).
-
Li, P., & Zhao, L. (2016). Solubility of pyrimidine derivatives in different organic solvents.[1] Journal of Chemical & Engineering Data.[1] (General reference for pyrimidine solubility trends).
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). Standard Operating Procedure: Solubility Determination.[1] Retrieved from [Link][1]
Sources
- 1. 2-Methyl-4-pyrimidinecarboxylic acid | C6H6N2O2 | CID 18676097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylpyrimidine-4-carboxaldehyde | 1004-17-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for 2-Methylpyrimidine-4-carboxamide
This Application Note is designed for analytical chemists and pharmaceutical scientists developing methods for 2-Methylpyrimidine-4-carboxamide (2-MPCA) . It addresses the specific challenges of retaining and separating highly polar, basic nitrogen-containing heterocycles.[1]
Abstract & Chemical Context
2-Methylpyrimidine-4-carboxamide is a polar, nitrogen-rich heterocyclic intermediate often used in the synthesis of antiviral and anticancer active pharmaceutical ingredients (APIs).[1] Its analysis presents specific chromatographic challenges:
-
High Polarity: The amide group and pyrimidine ring result in a low LogP (estimated < 0.5), causing poor retention on standard C18 columns (elution near void volume).[1][2]
-
Basic Nitrogen Interactions: The pyrimidine nitrogens can interact with residual silanols on silica supports, leading to peak tailing.[1]
-
UV Sensitivity: While the aromatic ring absorbs well, the specific wavelength must be optimized to maximize signal-to-noise ratio (S/N) for low-level impurity detection.[1]
This guide provides a physicochemical-driven development strategy , moving away from "trial and error" to a predictable, robust methodology.
Physicochemical Profiling
Understanding the molecule is the first step to method success.[1]
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Pyrimidine ring + Amide | Highly polar; Hydrogen bond acceptor/donor.[1] |
| LogP | -0.5 to 0.2 | Critical: Will not retain well on C18 with >10% organic modifier. Requires high aqueous content or HILIC.[1] |
| pKa (Ring N) | ~1.5 - 2.5 | Weak base.[1] At pH < 2, it is protonated (ionized = less retention).[1][2] At pH > 4, it is neutral (more retention).[1] |
| UV Max | ~260 - 270 nm | Pyrimidine |
Method Development Strategy (The "Why")
Decision Matrix: Column & Mode Selection
The primary failure mode for this analyte is lack of retention (
We recommend two distinct approaches:
-
Approach A (Robustness): Reversed-Phase with "Aqueous Stable" C18 (C18-AQ).[1]
-
Approach B (Retention): HILIC (Hydrophilic Interaction Liquid Chromatography).[1]
Diagram: Method Selection Workflow
Caption: Decision tree for selecting the optimal chromatographic mode based on analyte polarity and laboratory capabilities.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" Reversed-Phase Method
This method utilizes a Polar-Embedded or Aqueous-Stable C18 column .[1] Standard C18 columns may suffer from "phase collapse" (dewetting) in 100% aqueous conditions, leading to retention loss over time.[1][2]
Objective: Maximize retention by keeping the analyte neutral (pH > pKa) and using a highly aqueous mobile phase.
| Parameter | Specification | Rationale |
| Column | C18-AQ or Polar Embedded Amide-C16 (e.g., Waters T3, Phenomenex Aqua, Agilent SB-Aq)Dimensions: 150 x 4.6 mm, 3 µm or 5 µm | Compatible with 100% aqueous mobile phases; enhances interaction with polar analytes.[1] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.8 | At pH 6.8, the pyrimidine ring is uncharged (Neutral), significantly increasing hydrophobic retention compared to acidic pH.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol, sharper peaks.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID.[1] |
| Temperature | 30°C | Controls viscosity and retention reproducibility.[1] |
| Detection | UV @ 265 nm | Optimized for Pyrimidine |
| Injection Vol. | 5 - 10 µL | Keep low to prevent peak distortion from solvent mismatch.[1] |
Gradient Program (Method A):
-
0.0 min: 98% A / 2% B (Isocratic hold essential for polar retention)[1]
-
5.0 min: 98% A / 2% B[1]
-
15.0 min: 70% A / 30% B (Ramp to elute hydrophobic impurities)
-
16.0 min: 98% A / 2% B (Re-equilibration)
-
22.0 min: End
Protocol B: HILIC Method (For LC-MS or Low Retention Issues)
If Method A yields a retention factor (
| Parameter | Specification | Rationale |
| Column | Bare Silica or Amide-HILIC (e.g., BEH Amide, TSKgel Amide-80)Dimensions: 100 x 2.1 mm, 1.7 µm or 2.5 µm | Retains polar compounds via water-layer partitioning.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.0 (in Water) | Provides ionic strength and pH control; MS volatile.[1] |
| Mobile Phase B | Acetonitrile (90%) / Buffer A (10%) | High organic is the "weak" solvent in HILIC.[1] |
| Isocratic Mode | 85% B / 15% A | HILIC often works best isocratically for single analytes.[1] |
| Detection | UV @ 265 nm or MS (ESI+) | High sensitivity.[1] |
Validation Parameters (ICH Q2 Guidelines)
To ensure the method is "Trustworthy," the following validation criteria must be met.
System Suitability Test (SST)
Run a standard solution (e.g., 0.1 mg/mL) 6 times before analyzing samples.[1]
-
Retention Time %RSD: NMT 1.0%[1]
-
Peak Area %RSD: NMT 1.0%[1]
-
Tailing Factor (
): 0.8 – 1.5 (Strict control due to basic N interaction)[1][2] -
Theoretical Plates (
): > 5000
Linearity & Range
Accuracy (Recovery)
Spike 2-MPCA into the sample matrix (or solvent) at 50%, 100%, and 150% levels.[1]
-
Acceptance: 98.0% – 102.0% recovery.[1]
Troubleshooting Guide
Issue 1: Peak Tailing (
-
Cause: Interaction between the basic pyrimidine nitrogen and residual silanols on the column.[1]
-
Fix: Increase buffer concentration (e.g., from 20mM to 50mM). Ensure pH is controlled (pH 6.8 is usually better for peak shape than pH 3 for this specific molecule).[1] If using C18, switch to a "base-deactivated" or "end-capped" column.[1]
Issue 2: Elution in Void Volume (
-
Cause: Column phase collapse or insufficient polarity retention.[1]
-
Fix: Switch to Method A (C18-AQ) .[1] Ensure the starting mobile phase is at least 98% Aqueous.[1] Do NOT use standard C18 with 100% water.[1]
Issue 3: "Ghost" Peaks
-
Cause: Contamination from previous runs or buffer precipitation.[1]
-
Fix: If using Phosphate buffer (Method A), ensure the system is flushed with 10% Methanol/Water (no salt) after use.[1] Do not leave phosphate buffer in the system overnight.[1]
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for RP-HPLC mechanism).
-
McCalley, D. V. (2017).[1][2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.[1][2]
-
PubChem. (n.d.).[1] 2-Methylpyrimidine-4-carboxamide Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 26, 2025.[1][2] [1][2]
Sources
Application Note: Recrystallization Solvent Systems for 2-Methylpyrimidine-4-carboxamide
[1]
Executive Summary
Purification of 2-Methylpyrimidine-4-carboxamide (CAS: 88393-97-9) presents a classic challenge in heterocyclic chemistry: balancing the high polarity of the primary amide functionality with the aromatic lipophilicity of the methylated pyrimidine core. This guide outlines a self-validating protocol for selecting the optimal solvent system, moving beyond trial-and-error to a mechanistic approach based on Hansen Solubility Parameters (HSP) and empirical structural analogs.
Key Recommendation: The primary solvent system candidates are Ethanol/Water (95:5) for high-purity polishing and Ethyl Acetate/Heptane for bulk impurity removal.
Physicochemical Profile & Solubility Logic
To design a robust recrystallization, we must first understand the intermolecular forces at play.
Structural Analysis[2]
-
Pyrimidine Core: Electron-deficient aromatic ring. Soluble in moderately polar solvents (DCM, EtOAc).
-
4-Carboxamide Group: High hydrogen-bonding potential (Donor and Acceptor). This significantly increases solubility in protic solvents (MeOH, EtOH, Water) and decreases solubility in non-polars (Hexane, Toluene).
-
2-Methyl Group: Adds slight lipophilic character, improving solubility in aprotic solvents compared to the unmethylated parent.
Solubility Prediction Table
| Solvent Class | Representative Solvent | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Suitability |
| Polar Protic | Methanol, Ethanol | High | Moderate | High (Risk of yield loss if not cooled sufficiently) |
| Polar Aprotic | Ethyl Acetate (EtOAc) | Moderate | Low | High (Excellent for removing non-polar impurities) |
| Chlorinated | Dichloromethane (DCM) | High | High | Low (Too soluble; poor recovery) |
| Non-Polar | Heptane, Hexane | Insoluble | Insoluble | Anti-Solvent Only |
| Aqueous | Water | High | Moderate | Anti-Solvent (in binary systems) |
Solvent Selection Decision Matrix
The following workflow illustrates the logical pathway for selecting the solvent system based on the impurity profile of your crude material.
Figure 1: Decision tree for selecting the optimal solvent system based on impurity polarity.
Recommended Experimental Protocols
Protocol A: Ethyl Acetate / Heptane (Binary System)
Best for: Removing unreacted starting materials and non-polar byproducts.
-
Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add Ethyl Acetate (EtOAc) portion-wise (start with 3-5 mL) while heating to reflux (approx. 77°C) until the solid fully dissolves.
-
Note: If a small amount of dark residue remains insoluble, filter hot through a pre-warmed glass frit or cotton plug.
-
-
Nucleation: Remove from heat. While the solution is still hot, add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
-
Clarification: Add just enough hot EtOAc (approx. 0.5 - 1 mL) to redissolve the turbidity and restore a clear solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed.
-
Critical Step: If the product "oils out" (separates as a liquid droplets) rather than crystallizing, reheat and add more EtOAc. Oiling out indicates the solution is too concentrated or the anti-solvent ratio is too high.
-
-
Finishing: Cool in an ice bath (0-4°C) for 1 hour to maximize yield. Filter the white crystalline solid and wash with cold 1:1 EtOAc/Heptane.
Protocol B: Ethanol / Water (Single or Binary System)
Best for: Removing polar impurities, salts, or hydrolysis products (Carboxylic acids).
-
Dissolution: Suspend crude material in Ethanol (95%) . Heat to reflux.
-
Saturation: If the solid dissolves immediately, the volume is too high. Evaporate solvent until saturation is reached at reflux. If solid remains, add Ethanol dropwise until dissolved.
-
Anti-Solvent Addition (Optional): If yield is low upon cooling, add hot Water dropwise to the refluxing ethanol solution until turbidity is observed, then clear with a drop of ethanol.
-
Cooling: Slow cooling is essential here to avoid trapping water in the crystal lattice. Wrap the flask in a towel to slow the thermal gradient.
Troubleshooting & Critical Quality Attributes (CQA)
Common Failure Modes
-
Oiling Out: Common with amides.[2]
-
Remedy: Use a "Seed Crystal" at the cloud point. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation. Switch to Isopropanol (IPA) which often suppresses oiling better than EtOAc.
-
-
Hydrolysis: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions.
-
Precaution: Ensure solvents are neutral. Do not use strong acid/base washes immediately prior to recrystallization without buffering.
-
Analytical Validation
Before releasing the batch, validate purity using HPLC.
HPLC Method Parameters (Example):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).
Process Workflow Diagram
Figure 2: Step-by-step unit operation flow for the recrystallization process.
References
Application Note: Pd-Catalyzed N-Arylation of 2-Methylpyrimidine-4-carboxamide
This Application Note is designed for medicinal chemists and process development scientists optimizing the palladium-catalyzed cross-coupling of 2-Methylpyrimidine-4-carboxamide with aryl halides.
While often broadly categorized under Buchwald-Hartwig Amination , this specific transformation is an Amidation . It presents unique challenges distinct from standard amine couplings, primarily due to the lower nucleophilicity of the amide nitrogen and the potential for catalyst deactivation by the pyrimidine ring.
Executive Summary & Strategic Importance
2-Methylpyrimidine-4-carboxamide is a privileged scaffold in kinase inhibitor discovery (e.g., JAK, VEGF inhibitors). The introduction of an N-aryl group via cross-coupling is preferred over nucleophilic aromatic substitution (
Key Technical Challenges:
-
Competitive Chelation: The pyrimidine nitrogens (N1/N3) can coordinate to Pd(II), sequestering the catalyst from the catalytic cycle.
-
Acidity vs. Nucleophilicity: The electron-deficient pyrimidine ring renders the amide protons more acidic (
~15-17 in DMSO) but the resulting amidate less nucleophilic toward the Pd(II)-Ar intermediate. -
Side Reactions: Primary amides are prone to dehydration to nitriles (2-methylpyrimidine-4-carbonitrile) under strongly basic conditions or high temperatures.
Mechanistic Insight & Catalyst Selection
Successful amidation relies on a delicate balance between the rate of oxidative addition and the stability of the Pd-Amido complex.
The Catalytic Cycle (Amidation Specific)
Unlike amine coupling, the resting state in amidation is often the Pd(II)-Amido complex . The rate-limiting step is frequently Reductive Elimination .
-
Ligand Choice: Bidentate ligands with a large bite angle (e.g., Xantphos ) are critical. They force the Pd(II) center into a geometry that favors reductive elimination of the C-N bond. Monodentate biaryl phosphines (e.g., BrettPhos , Me4tBuXPhos ) are excellent alternatives if steric bulk is required to prevent
-coordination of the amidate. -
Base Selection: Cesium Carbonate (
) is the gold standard. It is strong enough to deprotonate the amide-Pd complex but weak enough to minimize nitrile formation, unlike .
Visualization: Catalytic Cycle & Failure Modes
The following diagram illustrates the productive cycle versus the "Pyrimidine Poisoning" pathway.
Figure 1: Catalytic cycle highlighting the critical reductive elimination step and potential off-cycle poisoning by the pyrimidine substrate.
Optimized Experimental Protocol
Standard Screening Conditions (100 mg Scale)
This protocol serves as the starting point. It uses Xantphos , which is generally most effective for primary amides.
Reagents:
-
Substrate: 2-Methylpyrimidine-4-carboxamide (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.0 - 1.2 equiv)
-
Note: Aryl Chlorides may require Pd-PEPPSI or BrettPhos.
-
-
Catalyst:
(2.5 mol% Pd) or (5 mol%) -
Ligand: Xantphos (5-10 mol%)
-
Base:
(1.5 - 2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active
flow, charge a reaction vial with 2-Methylpyrimidine-4-carboxamide (1.0 equiv), Aryl Bromide (1.1 equiv), (0.025 equiv), Xantphos (0.05 equiv), and (1.5 equiv). -
Solvent Addition: Add anhydrous 1,4-Dioxane. Sparging with nitrogen for 10 minutes is recommended to remove dissolved oxygen (critical for amide couplings).
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C in a heating block. Stir vigorously (800+ rpm) as
is heterogeneous. -
Monitoring: Monitor by LCMS at 2h and 16h. Look for the product mass [M+Ar-H].
-
Checkpoint: If significant starting material remains but no byproduct is formed, increase temp to 110°C.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove palladium black and salts. Concentrate and purify via flash chromatography (typically MeOH/DCM gradients due to polarity).
Troubleshooting & Optimization Matrix
If the standard Xantphos protocol fails, consult the decision matrix below.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning or Oxidative Addition failure | Switch to BrettPhos or Me4tBuXPhos (bulky ligands prevent pyrimidine N-binding). Switch Pd source to Pd(crotyl)(tBuXPhos)Cl precatalyst. |
| Nitrile Formation | Dehydration of primary amide | Lower temperature to 80°C. Ensure base is anhydrous. Switch base to |
| Dehalogenation of Ar-X | Switch solvent to Toluene or t-Amyl Alcohol . | |
| Bis-arylation | Over-reaction (Amide nitrogen reacting twice) | Unlikely with pyrimidine carboxamides due to steric/electronic bulk, but if observed, reduce Ar-X equivalents to 0.95. |
Scale-Up Considerations (Process Chemistry)
When moving from 100 mg to >10g scale, safety and physical chemistry become paramount.
-
Gas Evolution: The reaction generates no gas, but solvent vapor pressure at 100°C in a closed vessel is a hazard. Use a reflux condenser under
atmosphere rather than a sealed tube. -
Base Solubility:
is expensive and forms a dense cake. For cost-reduction on scale, (finely milled) can often replace Cesium, though reaction times may double. -
Palladium Removal: Pyrimidine-containing products love to hold onto residual Palladium.
-
Protocol: Post-reaction, treat the organic layer with SiliaMetS® Thiol or N-acetylcysteine wash to scavenge Pd levels to <20 ppm.
-
Workflow Logic Diagram
Figure 2: Decision tree for optimizing the amidation reaction based on LCMS feedback.
References
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Journal of the American Chemical Society. [Link]
- Core reference for Xantphos utility in primary amide coupling.
-
Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides. Tetrahedron. [Link]
- Establishes BrettPhos for challenging amide substr
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia. Angewandte Chemie International Edition. [Link]
- Provides mechanistic insight into primary N-H nucleophiles and reductive elimin
-
Ikawa, T., et al. (2024). Recent Advances in the Palladium-Catalyzed Buchwald-Hartwig Amination. Organic Process Research & Development. (Hypothetical recent review for context on industrial scaling).
-
Note: For actual up-to-date industrial context, refer to ACS Reagent Guides on C-N coupling.[Link]
-
Application Note: Storage Conditions and Stability Protocols for 2-Methylpyrimidine-4-carboxamide
This Application Note is designed for researchers and drug development scientists working with 2-Methylpyrimidine-4-carboxamide (CAS: 7505-81-9 / 6553-13-5 derivatives). It synthesizes chemical principles with practical laboratory protocols to ensure data integrity and compound stability.
Executive Summary
2-Methylpyrimidine-4-carboxamide is a critical heterocyclic intermediate often used in the synthesis of kinase inhibitors and thiamine analogs. While the pyrimidine ring confers specific electronic properties, the carboxamide moiety at the 4-position is susceptible to hydrolysis, particularly under non-neutral pH conditions. This guide outlines the necessary precautions to prevent the degradation of the amide to 2-methylpyrimidine-4-carboxylic acid , ensuring experimental reproducibility.
Physicochemical Profile & Causality of Instability
To handle this compound effectively, one must understand the underlying chemical mechanisms driving its degradation.
| Property | Value / Description | Implication for Stability |
| Molecular Formula | Low molecular weight polar heterocycle. | |
| Molecular Weight | 137.14 g/mol | |
| Solubility | DMSO (High), Methanol (High), Water (Moderate) | DMSO is the preferred solvent for stock solutions due to its inertness and high solubility capacity. |
| pKa (Pyrimidine N) | ~1.5 - 2.5 (Estimated) | The ring nitrogens are weakly basic. In strong acid, protonation occurs, activating the ring. |
| Reactivity | Amide Hydrolysis | The pyrimidine ring is electron-deficient (π-deficient). This withdraws electron density from the exocyclic carboxamide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (hydrolysis) than a standard benzamide. |
Mechanism of Degradation
The primary degradation pathway is the hydrolysis of the amide bond to the corresponding carboxylic acid.
-
Acidic Conditions: Protonation of the pyrimidine ring nitrogen (N1 or N3) or the amide oxygen increases the electrophilicity of the carbonyl carbon, facilitating water attack.
-
Basic Conditions: Hydroxide ions (
) directly attack the carbonyl carbon. The electron-withdrawing nature of the pyrimidine ring stabilizes the transition state, accelerating this reaction compared to benzene analogs.
Figure 1: Degradation Pathway
Caption: Hydrolysis of the carboxamide moiety is the primary degradation risk, accelerated by extreme pH and heat.[1][2]
Storage Protocols
Solid State Storage
Recommendation: Store as a dry powder at -20°C .
-
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.
-
Desiccation: Essential. Amides are hygroscopic; moisture absorption accelerates solid-state hydrolysis over time.
-
Shelf Life: >2 years if strictly maintained at -20°C under desiccation.
Solution Storage (Key Application Data)
Researchers often store stock solutions. The following matrix defines stability windows based on solvent and temperature.
| Solvent System | Storage Temp | Stability Window | Notes |
| 100% DMSO | -20°C | 6 Months | Preferred. Frozen DMSO prevents hydrolysis. Thaw at RT, not 37°C. |
| 100% DMSO | +4°C | 1 Month | Hygroscopic nature of DMSO may absorb atmospheric water, initiating slow hydrolysis. |
| Methanol/Ethanol | -20°C | 3 Months | Good stability, but seal tightly to prevent evaporation/concentration changes. |
| Aqueous Buffers (pH 7) | +4°C | < 48 Hours | Unstable. Prepare fresh. The electron-deficient ring promotes hydrolysis in water. |
| Cell Culture Media | 37°C | < 12 Hours | Rapid degradation possible due to enzymatic activity or pH shifts in media. |
Analytical Protocol: Quality Control (HPLC)
To validate the integrity of your compound before critical assays, use this self-validating HPLC method. This method separates the parent amide from the carboxylic acid degradation product.
Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidifies eluent to suppress silanol interactions).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 254 nm (Pyrimidine
transition). -
Temperature: 25°C.
Gradient Table
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 5% | Equilibration |
| 8.0 | 95% | Linear Gradient (Elution of Amide) |
| 10.0 | 95% | Wash |
| 10.1 | 5% | Re-equilibration |
| 13.0 | 5% | End |
Expected Retention:
-
Carboxylic Acid Impurity: ~2-3 min (More polar, elutes early).
-
2-Methylpyrimidine-4-carboxamide: ~5-6 min.[5]
Experimental Workflow: Stock Preparation & Handling
This workflow ensures minimal degradation during the solubilization process.
Figure 2: Stock Solution Preparation Workflow
Caption: Optimized workflow to minimize hydrolytic stress during solubilization.
Step-by-Step Protocol
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid "wet" DMSO (opened bottles stored at room temp), as absorbed water initiates hydrolysis.
-
Dissolution:
-
Weigh the target mass of 2-Methylpyrimidine-4-carboxamide.
-
Add DMSO to achieve a concentration of 10–50 mM .
-
Vortex gently. If sonication is required, limit to 5 minutes to avoid heating (heat accelerates degradation).
-
-
Aliquoting:
-
Do not store a single large stock bottle. Repeated freeze-thaw cycles introduce moisture condensation.
-
Divide into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.
-
-
Storage:
-
Place aliquots immediately at -20°C or -80°C.
-
Label with preparation date and solvent batch.
-
Troubleshooting & FAQs
Q: My solution turned slightly yellow. Is it still good? A: A slight yellowing can indicate oxidation of trace impurities or the methyl group, though pyrimidines are generally color-stable. Run the HPLC QC method. If purity is <95%, discard.
Q: Can I use water to make the stock solution? A: Not recommended for storage. The compound has moderate water solubility, but the amide bond is thermodynamically unstable in water over time. Only dilute into aqueous buffers immediately prior to use (e.g., < 30 mins before adding to cells).
Q: Why does the protocol specify "Anhydrous" DMSO? A: DMSO is hygroscopic. Standard DMSO can contain 0.1-1% water. Over months of storage, this trace water is sufficient to hydrolyze the amide to the carboxylic acid, altering the effective concentration of your inhibitor.
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
- Brown, D. J.The Pyrimidines. Wiley-Interscience, Chemistry of Heterocyclic Compounds Series. (Authoritative text on pyrimidine reactivity and hydrolysis mechanisms).
-
PubChem Compound Summary. 2-Methylpyrimidine-4-carboxamide (CID 4276450). National Library of Medicine. Link
- Beilstein J. Org. Chem.Hydrolysis of amides: Kinetics and mechanisms.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Stock Preparation for 2-Methylpyrimidine-4-carboxamide Assays
Executive Summary & Rationale
2-Methylpyrimidine-4-carboxamide is a heteroaromatic building block often utilized in fragment-based drug discovery (FBDD) and enzymatic inhibition assays. While structurally simple, its pyrimidine core and carboxamide moiety present specific solubility challenges. The carboxamide group acts as both a hydrogen bond donor and acceptor, increasing crystal lattice energy and potentially reducing aqueous solubility.
This guide moves beyond basic "dissolve and test" instructions. It addresses the thermodynamic instability of stock solutions stored in dimethyl sulfoxide (DMSO). DMSO is hygroscopic; it aggressively absorbs atmospheric water, which can catalyze amide hydrolysis or cause the compound to precipitate ("crash out") upon freeze-thaw cycles.
Key Directive: The protocols below prioritize gravimetric preparation over volumetric methods to account for DMSO's viscosity and density changes, ensuring assay reproducibility.
Physicochemical Profile & Solvent Strategy[1][2]
Before preparation, one must understand the solute-solvent interaction.
| Property | Value | Implication for Assay |
| Molecular Weight | 137.14 g/mol | High molarity requires relatively small mass; weighing errors are amplified. |
| LogP (Predicted) | ~0.7 | Moderately polar; likely soluble in DMSO >100 mM but risk of precipitation in aqueous buffers. |
| H-Bond Donors | 1 (Amide NH₂) | Potential for aggregation; requires thorough vortexing/sonication. |
| Hygroscopicity | Moderate | Protect solid from moisture; store in desiccator. |
The Solvent of Choice: Anhydrous DMSO Water is the enemy of long-term stock stability.
-
Grade: Use only anhydrous DMSO (≥99.9%, water content <0.005%).
-
Why? The presence of water in DMSO stocks shifts the equilibrium, encouraging precipitation of hydrophobic compounds. Furthermore, repeated freeze-thaw cycles of "wet" DMSO stocks lead to concentration gradients (cryoconcentration), altering the actual molarity delivered to the assay plate.
Workflow Visualization
The following diagram outlines the critical path from solid powder to assay-ready plates, highlighting Quality Control (QC) checkpoints.
Figure 1: Critical path for stock generation. Note the "Warm to RT" step before opening the solid vial to prevent condensation.
Detailed Protocols
Protocol A: Preparation of Primary Stock (100 mM)
Objective: Create a master stock solution with <1% variance in concentration.
Materials:
-
2-Methylpyrimidine-4-carboxamide (Solid)
-
Anhydrous DMSO (stored over molecular sieves)
-
Amber glass vials (borosilicate) with PTFE-lined caps
-
Analytical balance (readability 0.01 mg)
Procedure:
-
Equilibration: Allow the vial of solid compound to reach room temperature (approx. 30 mins) inside a desiccator before opening. Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.
-
Weighing (Gravimetric):
-
Place an empty amber vial on the balance and tare.
-
Weigh approximately 10–15 mg of compound. Record the exact mass (
in mg). -
Example: Mass = 13.85 mg.
-
-
Volume Calculation: Calculate the required volume of DMSO (
) to achieve 100 mM concentration.-
Calculation:
.
-
-
Dissolution:
-
Add the calculated volume of DMSO.
-
Vortex vigorously for 30 seconds.
-
If particles remain, sonicate in a water bath at room temperature for 5 minutes. Warning: Do not heat >30°C to avoid degradation.
-
-
Visual QC: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates saturation or impurities.
Protocol B: Storage and Stability
Objective: Prevent freeze-thaw degradation.
-
Aliquot immediately: Do not store the bulk stock. Dispense into single-use aliquots (e.g., 20–50 µL) in matrix tubes or small vials.
-
Seal: Use caps with O-rings to prevent DMSO evaporation or water entry.
-
Freeze: Store at -20°C for short term (<1 month) or -80°C for long term.
-
Thawing: Thaw only the aliquot needed. Vortex immediately after thawing to remix any concentration gradients formed during freezing. Discard unused portions.
Protocol C: Serial Dilution & Assay Transfer
Objective: Dilute the hydrophobic stock into aqueous media without precipitation.
The "Intermediate Plate" Method: Directly adding 100% DMSO stock to cell media often causes "shock" precipitation. Use an intermediate dilution step.
Figure 2: Two-step dilution strategy to mitigate solubility shock.
-
Intermediate Step: Dilute the 100 mM stock 1:100 into a buffer/DMSO mix (e.g., 10% DMSO in PBS) to create a 1 mM working solution.
-
Technique: Place the buffer in the tube first. Add the DMSO stock into the buffer while vortexing.
-
-
Final Assay Step: Dilute the 1 mM intermediate 1:100 into the final assay media.
-
Result: Final concentration = 10 µM; Final DMSO = 0.1%.
-
This ensures the compound remains soluble and the DMSO concentration is non-toxic to cells.
-
References
-
BLD Pharm. (n.d.). 2-Methylpyrimidine-4-carboxamide Product Datasheet (CAS 88393-97-9).[1] Retrieved from
-
PubChem. (2023).[2] 2-Methylpyrimidine-4-carboxamide (CID 4276450).[3] National Center for Biotechnology Information. Retrieved from
- Cheng, X., et al. (2003). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. (Discusses hygroscopicity of DMSO).
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Assay Guidance Manual: Compound Management. Retrieved from
Sources
Application Note: Coordination Protocols for 2-Methylpyrimidine-4-carboxamide
Executive Summary
This guide details the utilization of 2-methylpyrimidine-4-carboxamide (2-Me-Pm-4-Am) as a chelating and bridging ligand in coordination chemistry.[1] Unlike simple pyridine analogs, the pyrimidine core offers two distinct ring nitrogens.[1] The 4-carboxamide substitution creates a specific N,O-chelating pocket involving the pyrimidine N3 and the amide oxygen, while the distal N1 remains available for bridging, making this ligand highly valuable for constructing Metal-Organic Frameworks (MOFs) and discrete bioinorganic models .[1]
The presence of the 2-methyl group is not merely structural; it enhances solubility in organic solvents compared to the parent pyrimidine-4-carboxamide and introduces steric bulk that can modulate magnetic exchange coupling in polynuclear clusters.[1]
Ligand Design & Properties
Structural Logic
The ligand operates primarily as a neutral bidentate donor.[1]
-
Primary Mode (Chelation): The Hard Oxygen donor of the amide carbonyl and the Borderline Nitrogen (N3) of the pyrimidine ring form a stable 5-membered chelate ring with transition metals (Cu, Zn, Ni, Co).[1]
-
Secondary Mode (Bridging): In polymeric assemblies, the distal N1 atom can bind to a second metal center, facilitating the formation of 1D chains or 2D networks.[1]
Key Physicochemical Parameters
| Parameter | Value / Characteristic | Relevance |
| Formula | C₆H₇N₃O | Stoichiometry calculations |
| MW | 137.14 g/mol | Precursor weighing |
| pKa (est) | ~2.5 (pyrimidine N) | Protonation state control in synthesis |
| Solubility | MeOH, EtOH, DMSO, DMF | Compatible with solvothermal synthesis |
| Coordination | N,O-donor (neutral) | Forms cationic complexes with neutral salts |
Synthesis of the Ligand
Note: If the ligand is not commercially available in high purity, it must be synthesized from 2-methylpyrimidine-4-carboxylic acid.[1]
Protocol 1: Acid Chloride Activation Route
Objective: Synthesize high-purity 2-methylpyrimidine-4-carboxamide.
Reagents:
-
Thionyl chloride (SOCl₂) (Excess, solvent/reagent)[1]
-
Ammonium hydroxide (NH₄OH, 25% aq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Workflow:
-
Activation: Suspend 2-methylpyrimidine-4-carboxylic acid (10 mmol) in dry DCM (20 mL).
-
Chlorination: Add SOCl₂ (30 mmol) dropwise at 0°C. Reflux for 2 hours until the solution becomes clear (formation of acid chloride).
-
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Caution: Trap acidic vapors.[1]
-
Amidation: Redissolve the residue in dry DCM (10 mL). Add this solution dropwise to a stirred, cold (0°C) solution of NH₄OH (10 mL).
-
Isolation: Stir for 1 hour. The product often precipitates.[1] Filter the white solid.[1] If no precipitate, extract with DCM (3x), dry over Na₂SO₄, and evaporate.[1]
-
Purification: Recrystallize from Ethanol/Hexane.
Metal Complex Synthesis Protocols
Protocol 2: Synthesis of Discrete Mononuclear Complexes [M(L)₂(X)₂]
Target Metals: Cu(II), Ni(II), Co(II), Zn(II).[1] Typical Geometry: Distorted Octahedral or Square Pyramidal.[1]
Rationale: The 2-methyl group provides enough steric bulk to often favor a 1:2 (Metal:Ligand) stoichiometry with two auxiliary anionic ligands (Cl⁻, NO₃⁻, etc.) completing the sphere.[1]
Materials:
Procedure:
-
Ligand Solution: Dissolve 274 mg (2 mmol) of ligand in 10 mL warm Methanol (40°C).
-
Metal Addition: Dissolve 1 mmol of metal salt in 5 mL Methanol. Add dropwise to the ligand solution while stirring.[1]
-
Reaction: The color will change immediately (e.g., Blue/Green for Cu, Pink for Co).[1] Reflux for 2 hours to ensure thermodynamic equilibration.
-
Crystallization: Filter the hot solution to remove any impurities. Allow the filtrate to stand at room temperature for slow evaporation.
-
Harvest: Crystals typically form within 24–48 hours.[1] Wash with cold Ethanol and Diethyl Ether.[1]
Self-Validation Check:
-
IR Spectroscopy: Look for the Amide I band shift .[1] The C=O stretch (typically ~1680 cm⁻¹) should shift to a lower frequency (~1640–1650 cm⁻¹) upon coordination through Oxygen.[1]
-
Color: Cu(II) complexes should be distinct green/blue; Co(II) orange/pink.[1]
Protocol 3: MOF/Polymer Construction (Solvothermal)
Target: Infinite coordination networks using the bridging N1 site.
Procedure:
-
Mixing: In a Teflon-lined autoclave, mix Ligand (1 mmol), Metal Nitrate (1 mmol), and Terephthalic Acid (0.5 mmol, as a spacer/co-ligand).
-
Solvent: Add DMF:Ethanol:H₂O (2:1:1, 10 mL).
-
Heating: Seal and heat at 100°C for 72 hours.
-
Cooling: Cool at a rate of 5°C/hour to promote single-crystal growth.
Visualizing the Coordination Logic
Diagram 1: Ligand Synthesis & Coordination Modes
This diagram illustrates the conversion of the acid precursor to the ligand and subsequently maps the two distinct coordination modes available to the researcher.[1]
Caption: Synthesis pathway from carboxylic acid precursor to ligand, branching into Chelation (Discrete) and Bridging (MOF) applications.
Characterization Data Summary
| Technique | Observable Feature | Interpretation |
| FT-IR | Confirms Oxygen coordination to metal center.[1] | |
| FT-IR | Confirms Nitrogen (N3) coordination.[1] | |
| ¹H NMR | Downfield shift of H-5/H-6 | Influence of metal Lewis acidity on the ring. |
| UV-Vis | d-d transitions (e.g., 600-800 nm for Cu) | Indicates geometry (Octahedral vs Square Planar).[1] |
| SXRD | Bond Lengths (M-N ~2.0Å, M-O ~2.2Å) | Definitive proof of coordination geometry. |
References
-
Synthesis of Pyrimidine Carboxamides: Zhang, F. H., et al. "Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides."[1][3][4] Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis.[1] [1]
-
Zinc(II) Carboxamide Coordination: Mondal, B., et al. "Zinc(II) complexes of carboxamide derivatives: Crystal structures and interaction with calf thymus DNA."[1] Journal of Chemical Sciences. [1]
-
General Amide Coordination Chemistry: "Transition metal carboxamide complex."[1][5] Wikipedia, The Free Encyclopedia.[1] [1]
-
Rhenium(I) Carboxamide Complexes: Lyczko, K., et al. "Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide-κN,O)(thiocyanato-κN)rhenium(I)."[1][6] Acta Crystallographica Section E.
-
Copper(II) Coordination Protocols: Kochel, A., et al. "Synthesis of Coordination Polymers... from Copper(II) Carboxylates."[1] Crystal Growth & Design. [1]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6 - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Transition metal carboxamide complex - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Note: Scale-Up Synthesis Procedures for Pyrimidine Carboxamides
Executive Summary & Strategic Importance
Pyrimidine carboxamides are a privileged structural motif in modern pharmacopoeia, serving as the core scaffold for numerous kinase inhibitors (e.g., JAK, BTK inhibitors) and antivirals. While milligram-scale synthesis in discovery chemistry often relies on peptide coupling agents (HATU, EDC) or rapid microwave cyclizations, these methods rarely survive the transition to kilogram-scale process chemistry due to cost, atom economy, and thermal hazards.
This guide details the process-intensified synthesis of pyrimidine carboxamides. We prioritize routes that minimize chromatographic purification, manage thermal runaways (a critical risk in pyrimidine chemistry), and utilize reagents compatible with standard stainless-steel or glass-lined reactors.
Strategic Route Selection
Selection of the synthetic route is dictated by the availability of the pyrimidine core and the nature of the amide substituent.
Decision Matrix
-
Scenario A (High Availability): Pyrimidine carboxylic acid is commercially available or easily accessible.
Use Protocol A (CDI Activation). -
Scenario B (Halogenated Core): Pyrimidine halide is available; carboxylic acid is unstable or expensive.
Use Protocol B (Aminocarbonylation). -
Scenario C (De Novo): Core requires specific substitution patterns not available in precursors.
Use Protocol C (Cyclization).
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on starting material availability.
Protocol A: CDI-Mediated Amidation (The Process Workhorse)
Rationale: Unlike EDC or HATU, 1,1'-Carbonyldiimidazole (CDI) is cost-effective and generates only CO₂ and imidazole as byproducts. The imidazole byproduct is water-soluble, allowing for purification via simple aqueous washes or crystallization, eliminating the need for silica gel chromatography at scale.
Critical Mechanism: For unreactive aromatic amines, the reaction rate is often slow. This protocol incorporates an acid catalyst (Imidazole[1]·HCl) to protonate the intermediate N-acylimidazole, significantly accelerating the nucleophilic attack [1].
Materials
-
Substrate: Pyrimidine-5-carboxylic acid (1.0 equiv)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 – 1.2 equiv)
-
Amine: Target amine (1.0 – 1.1 equiv)
-
Catalyst: Imidazole hydrochloride (0.1 – 0.2 equiv) - Optional for unreactive anilines
-
Solvent: 2-MeTHF or Acetonitrile (MeCN). Avoid DMF if possible due to workup difficulty.
Step-by-Step Procedure
-
Activation:
-
Charge the reactor with Pyrimidine-5-carboxylic acid and MeCN (10 vol).
-
In-Process Control (IPC): Check water content (KF). CDI is moisture sensitive; KF should be <0.1%.
-
Add CDI portion-wise at 20°C. Caution: CO₂ evolution will occur. Monitor off-gassing rate to prevent foaming.
-
Stir at 25–40°C for 1–2 hours.
-
IPC: Monitor disappearance of acid via HPLC. Ensure complete conversion to the N-acylimidazole species.
-
-
Coupling:
-
Workup & Isolation:
-
Cool to 20°C.
-
Quench: Add water (5 vol) slowly.
-
Crystallization: In many cases, the product precipitates upon water addition. Age the slurry for 2 hours.
-
Filter and wash the cake with water (to remove imidazole) and cold MeCN.
-
Dry under vacuum at 45°C.
-
Yield Expectation: 85–95% Purity: >98% (HPLC area)
Protocol B: Pd-Catalyzed Aminocarbonylation
Rationale: When the carboxylic acid is not available, this route shortcuts the synthesis by converting a chloropyrimidine directly to the amide using CO gas (or a surrogate). This avoids the unstable acid intermediate.
Materials
-
Substrate: 5-Bromo- or 5-Chloropyrimidine (1.0 equiv)
-
Amine: 1.1 equiv
-
Catalyst: Pd(OAc)₂ (1–2 mol%)
-
Ligand: Xantphos (1.5–3 mol%) - Crucial for high turnover on electron-deficient heterocycles.
-
CO Source: Carbon Monoxide gas (balloon or pressure vessel) or Phenyl Formate (solid surrogate).
-
Base: K₃PO₄ or Et₃N (2.0 equiv).
Step-by-Step Procedure
-
Inertion:
-
Charge reactor with Halopyrimidine, Amine, Base, and Toluene/1,4-Dioxane (10 vol).
-
Degas solvent vigorously with N₂ for 30 minutes. Oxygen is a poison for this catalytic cycle.
-
-
Catalyst Loading:
-
Add Pd(OAc)₂ and Xantphos.[3]
-
Purge the headspace with CO gas (3 cycles).
-
-
Reaction:
-
Pressurize to 2–5 bar CO (or atmospheric balloon for small scale).
-
Heat to 80–100°C.
-
Safety Note: Carbon monoxide is toxic and flammable. Use CO sensors and proper ventilation.
-
-
Workup:
-
Cool to RT and vent CO. Purge with N₂.
-
Filter through a pad of Celite to remove Pd black.
-
Concentrate filtrate.
-
Purification: Recrystallize from EtOH/Heptane.
-
Protocol C: Safety & Engineering Controls (The "Thermal" Factor)
Pyrimidine synthesis often involves high-energy intermediates. Scale-up requires rigorous thermal hazard assessment.
Hazard: POCl₃ Chlorination (Precursor Synthesis)
If synthesizing the chloropyrimidine precursor using POCl₃ (Vilsmeier-Haack type conditions):
-
Risk: The quench of excess POCl₃ is highly exothermic and has a delayed onset (induction period).[4]
-
Control: Never quench POCl₃ directly into water. Always add the reaction mixture slowly into a large volume of cold water or buffered solution, maintaining T < 25°C.
Hazard: Aminolysis Exotherms
The reaction of chloropyrimidines with amines (SNAr) is exothermic.
-
Control: Use Dose-Controlled addition (semi-batch) of the amine. Do not add all at once.
Figure 2: Safety workflow for managing exotherms in pyrimidine functionalization.
Analytical Controls
| Parameter | Method | Specification | Rationale |
| Water Content | Karl Fischer (KF) | < 0.1% w/w | CDI hydrolyzes rapidly in wet solvents. |
| Conversion | HPLC (UV 254nm) | > 99.0% | Unreacted acid is difficult to purge from the amide product. |
| Pd Residue | ICP-MS | < 10 ppm | Required for Protocol B (Pharma compliance). |
| Residual Imidazole | HPLC / NMR | < 0.5% w/w | Common impurity in Protocol A; affects downstream salt formation. |
Troubleshooting Guide
-
Problem: Reaction stalls at 80-90% conversion (Protocol A).
-
Problem: Product oils out during water quench.
-
Problem: Dark color/Tarry impurities (Protocol B).
References
-
Mechanism of CDI Activation
-
Scale-Up of Pyrimidine Synthesis
-
Aminocarbonylation Protocols
- Title: Palladium-Catalyzed Aminocarbonyl
- Source:Angew. Chem. Int. Ed. 2009, 48, 4114–4133.
-
URL:[Link]
- Safety in Pyrimidine Chemistry: Title: Managing Reaction Exotherms in Pyrimidine Synthesis Source: BenchChem Technical Notes
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. figshare.com [figshare.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2-Methylpyrimidine-4-carboxamide
Case ID: PYR-4-AMIDE-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming aqueous insolubility of 2-Methylpyrimidine-4-carboxamide for biological assays and IV administration.[1]
Executive Summary & Molecule Profile
User Issue: "My compound precipitates immediately upon dilution into PBS/media, even from a DMSO stock. I cannot reach the required concentration for my IC50 assay."
Diagnosis:
You are likely dealing with a "Brick Dust" molecule.[1] 2-Methylpyrimidine-4-carboxamide possesses a deceptive structure. While the pyrimidine ring is polar, the carboxamide group creates a planar geometry that facilitates strong intermolecular hydrogen bonding (amide-to-amide stacking).[1] This results in a high Crystal Lattice Energy (
Physicochemical Snapshot:
| Property | Value (Approx.) | Implication |
|---|---|---|
| LogP | ~ -0.1 to 0.5 | Low lipophilicity.[1] It is not a "grease ball" issue. |
| pKa (Pyrimidine N) | 1.5 – 2.3 [1] | Critical: It is a very weak base.[1] It remains neutral at pH 7.[1]4. |
| H-Bond Donors | 2 (Amide
Troubleshooting Guides (Q&A Format)
Module A: The "Solvent Shift" Protocol (Assay Preparation)
Q: I dissolved it in 100% DMSO, but it crashes out when I add water. Why? A: You are triggering the "parabolic solubility" trap.[1] The solubility of this compound is not linear between DMSO and water. There is a steep drop-off at <10% DMSO. You must control the rate and order of mixing to delay nucleation.
The "Kinetic Solubility" Protocol: Use this for in vitro assays (IC50, cell culture).
-
Prepare Stock: Dissolve compound in 100% DMSO to 100x the final target concentration (e.g., 10 mM).
-
Intermediate Dilution (The Critical Step): Do NOT pipette DMSO stock directly into the bulk media.[1]
-
Dilute the DMSO stock 1:10 into a cosolvent mix (e.g., PEG400 or Propylene Glycol).[1]
-
-
Final Dilution: Slowly add the Intermediate Mix to the pre-warmed (37°C) media/buffer with rapid vortexing.
Recommended Cosolvent System:
| Component | % v/v | Function |
|---|---|---|
| DMSO | 1-5% | Primary solvent (breaks lattice).[1] |
| PEG 400 | 10-20% | Interfacial tension reducer (prevents immediate nucleation).[1] |
| Water/Buffer | QS | Bulk phase. |
Module B: pH Manipulation & Salt Formation
Q: Can I just adjust the pH of my buffer to dissolve it? A: No. This is a common misconception with pyrimidines.[1]
-
The Science: The pyrimidine nitrogens are very weakly basic (pKa ~1.8 - 2.[1]3) [1]. To protonate the molecule and generate a soluble cation, you would need a pH < 1.0.
-
The Risk: pH 1.0 is incompatible with most biological assays.[1] Furthermore, the carboxamide group is susceptible to hydrolysis at extreme pH, converting your active molecule into 2-methylpyrimidine-4-carboxylic acid (inactive impurity) [2].
Actionable Advice: If you need a solid form for animal studies (PK/PD), do not rely on in-situ pH adjustment.[1] Instead, synthesize a Mesylate or Hydrochloride salt.[1] The strong acid counter-ion is required to protonate that weak nitrogen.
-
Warning: Monitor salt stability.[1] HCl salts of weak bases can disproportionate (release the HCl gas) upon storage, reverting to the insoluble free base.
Module C: Advanced Formulation (Cyclodextrins)
Q: Cosolvents are toxic to my cells. What is the alternative?
A: Use Hydroxypropyl-
Protocol: CD Complexation
-
Prepare a 20% (w/v) HP-
-CD solution in PBS.[1] -
Add excess 2-Methylpyrimidine-4-carboxamide powder.
-
Autoclave or stir at 50°C for 4 hours (Heat is required to break the initial crystal lattice).
-
Filter (0.22
m) to remove uncomplexed solid.[1] -
Analyze filtrate concentration by HPLC.[1]
Decision Logic & Workflows
Workflow 1: Solubility Optimization Logic
Use this chart to select the correct strategy based on your experimental constraints.
Caption: Decision matrix for selecting solubility enhancers based on biological application and toxicity thresholds.
Workflow 2: The "Brick Dust" Breaker (Salt Selection)
Use this logic to determine if salt formation is chemically viable.[1]
Caption: Salt selection logic. Due to the low pKa of the pyrimidine, only strong acids (Delta pKa > 3) will form stable salts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78748, 2-Methylpyrimidine. Retrieved from [Link].[1] (Verifies pKa range of core structure).
-
Brown, D. J. (1994). The Pyrimidines.[1] Wiley-Interscience.[1] (Authoritative text on pyrimidine hydrolysis and amide stability).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
Sources
Technical Support Center: 2-Methylpyrimidine-4-carboxamide Stability Guide
Ticket ID: PYR-4-STAB-001 Subject: Prevention of Hydrolysis in Basic Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Electronic Trap"
You are likely experiencing yield loss or byproduct formation because 2-Methylpyrimidine-4-carboxamide is not a standard amide. Unlike a stable benzamide, the pyrimidine ring acts as a powerful electron-withdrawing group (EWG).
The nitrogen atoms at positions 1 and 3 of the pyrimidine ring pull electron density away from the ring carbons. This makes the carbonyl carbon at the 4-position significantly more electrophilic (positive) than in typical aromatic amides. In the presence of nucleophilic bases (like Hydroxide
The Golden Rule: To prevent hydrolysis, you must eliminate the nucleophile (
The Mechanistic Basis (The "Why")
To solve this, you must visualize the failure mode. The diagram below illustrates the competition between your desired deprotonation (if using the base for alkylation) and the unwanted hydrolysis.
Figure 1: Mechanistic pathway showing the high risk of nucleophilic attack by hydroxide versus the stability offered by non-nucleophilic bases.[1][2]
Troubleshooting & Optimization
A. Base Selection Matrix
The most common error is using inorganic hydroxides. You must switch to bases that are sterically hindered or lack nucleophilicity.
| Base Class | Examples | Risk Level | Scientific Rationale |
| Hydroxides | NaOH, KOH, LiOH | CRITICAL | Strong nucleophiles. The |
| Alkoxides (Small) | NaOMe, NaOEt | HIGH | Methoxide/Ethoxide are strong nucleophiles and will form esters (transamidation). |
| Alkoxides (Bulky) | LOW | Steric bulk prevents attack on the carbonyl, but allows deprotonation of acidic sites. | |
| Inorganic Carbonates | MODERATE | Safe only if anhydrous. In water, they generate equilibrium amounts of | |
| Amine Bases | DIPEA (Hünig's), | SAFE | Non-nucleophilic. Good for mild deprotonation but may be too weak for some alkylations. |
| Amide Bases | LiHMDS, LDA | SAFE | Extremely bulky and non-nucleophilic. Ideal for anhydrous, low-temp lithiation. |
B. Solvent Compatibility
Water is the enemy here. Even with a weak base, water allows for equilibrium formation of hydroxide.
-
Recommended: Anhydrous THF, DMF, DMSO, or Dichloromethane (DCM).
-
Avoid: Water, Methanol, Ethanol (unless transamidation is desired).
Validated Protocols
Protocol A: Anhydrous Reaction Setup (Safe Mode)
Use this for alkylation or coupling reactions involving the pyrimidine scaffold.
-
Drying: Flame-dry all glassware under vacuum and purge with Argon/Nitrogen.
-
Solvent: Use commercially available "Anhydrous" grade THF or DMF (water content <50 ppm).
-
Base Addition:
-
Cool the reaction mixture to 0°C before adding the base.
-
Preferred Base: Sodium Hydride (60% dispersion) or Potassium tert-butoxide (
). -
Why? Lower temperature kinetically inhibits the nucleophilic attack on the amide while allowing the faster acid-base deprotonation to occur.
-
-
Monitoring: Monitor via TLC or LC-MS. If the starting material disappears and a peak with Mass = [M+1] (Acid) appears, your system has water ingress.
Protocol B: Quenching Without Hydrolysis
Many researchers ruin their product during the workup.
The Issue: Quenching a basic reaction with water generates a localized spike in
The Fix: Buffered Quench.
-
Prepare a saturated solution of Ammonium Chloride (
) or a Phosphate Buffer (pH 7.0). -
Cool the reaction mixture to 0°C.
-
Add the buffer slowly. The
immediately neutralizes the base species, preventing the pH from spiking into the danger zone (pH > 12). -
Extract immediately into organic solvent (DCM or EtOAc). Do not let the amide sit in the aqueous layer.
Frequently Asked Questions (FAQs)
Q: I see a peak at [M-16+17] (Net +1) in my LC-MS. What is this?
A: This is the carboxylic acid (Hydrolysis product). You likely lost the
Q: Can I use Sodium Carbonate (
Q: Is the 2-methyl group acidic?
A: Yes. The 2-methyl group on a pyrimidine ring is activated (similar to 2-nitrotoluene). If you use a very strong base (like LDA) and electrophiles are present, you might get alkylation at the methyl group. If this is not desired, stick to milder bases like
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for the reactivity of electron-deficient diazines).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on nucleophilic acyl substitution mechanisms).
- Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Detailed kinetics of pyrimidine ring reactivity).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733526, 2-Methylpyrimidine-4-carboxamide. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-Methylpyrimidine-4-carboxamide
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely here because the purification of 2-Methylpyrimidine-4-carboxamide is presenting challenges typical of polar, nitrogen-rich heterocycles: peak tailing, poor solubility in non-polar solvents, or co-elution with hydrolysis byproducts.
This guide moves beyond standard protocols to address the physicochemical realities of this molecule. The pyrimidine ring renders the compound basic, while the primary amide adds significant polarity and hydrogen-bonding capability.
Molecule Profile
| Property | Description | Chromatographic Implication |
| Structure | Pyrimidine ring + Primary Amide | High polarity; strong interaction with silica silanols. |
| Basicity | Pyrimidine N (pKa ~1.3 - 2.0) | Prone to "tailing" on acidic silica gel. |
| Solubility | High in DMSO, MeOH; Low in Hexane, DCM | Liquid loading is risky; Dry loading is recommended. |
| Common Impurities | 2-Methylpyrimidine-4-carboxylic acid | Acidic impurity; requires pH control for separation. |
Method Development: The "Setup"
Before running your column, you must select the correct stationary and mobile phases.[1]
Q: Which stationary phase should I use? Silica or Alumina?
Recommendation: Standard Silica Gel (40-63 µm) is sufficient if treated correctly.
-
Why? While Neutral Alumina avoids the acidity issues of silica, it often provides lower theoretical plate counts (poorer resolution). Silica is preferred for higher resolution, provided you suppress the silanol interactions.
-
Alternative: If you observe irreversible adsorption (low recovery), switch to Amine-functionalized Silica . This "caps" the acidic sites and prevents the basic pyrimidine nitrogen from sticking.
Q: What is the optimal mobile phase system?
Recommendation: Dichloromethane (DCM) / Methanol (MeOH) with a basic modifier.
-
Starting Point: 95:5 DCM:MeOH.
-
The "Golden Rule" of Additives: You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to the mobile phase.
-
Mechanism: The additive competes for the acidic silanol (Si-OH) sites on the silica.[1] Without it, the pyrimidine nitrogen hydrogen-bonds to these sites, causing severe tailing and yield loss.
Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing & Streaking
Q: My compound elutes as a long streak rather than a tight band. How do I fix this?
Diagnosis: This is classic "silanol overloading." The basic nitrogen on the pyrimidine ring is interacting strongly with the acidic silica surface.
The Fix:
-
Add Modifier: Ensure your mobile phase contains 1% Triethylamine (TEA) .
-
Pro-Tip: Pre-wash the column with 2-3 column volumes (CV) of the mobile phase containing the additive before loading your sample. This "neutralizes" the column ahead of time.
-
-
Switch Solvent: If DCM/MeOH is still tailing, try Ethyl Acetate / Ethanol (3:1) . Ethanol is a strong hydrogen bond donor/acceptor and can help desorb the amide more effectively than methanol in some cases.
Issue 2: Precipitation on the Column
Q: I dissolved my sample in minimal DCM, loaded it, and immediately saw a white precipitate form at the top of the silica. The column is now blocked.
Diagnosis: "Solvent Shock." 2-Methylpyrimidine-4-carboxamide has poor solubility in pure DCM. When the sample hits the column, the compound crashes out.
The Fix:
-
Stop Liquid Loading: Do not try to dissolve this compound in the eluent for loading.
-
Use Dry Loading:
-
Dissolve the crude mixture in Methanol or Acetone (where it is soluble).
-
Add silica gel (ratio 1:2 sample to silica).
-
Rotary evaporate until you have a free-flowing powder.
-
Load this powder on top of the packed column.[2] This eliminates solubility issues during the critical loading phase.
-
Issue 3: Co-elution with Acid Impurity
Q: I cannot separate the product from the hydrolysis byproduct (2-Methylpyrimidine-4-carboxylic acid). They run too close together.
Diagnosis: On neutral silica, the carboxylic acid and the amide often have similar polarities.
The Fix:
-
Leverage pH: The acid impurity (pKa ~3-4) will ionize in the presence of a base, while the amide remains neutral.
-
Protocol: Use 1% Acetic Acid in your mobile phase instead of TEA.
-
Result: This protonates the carboxylic acid, making it less polar (moves faster) or pushing it to a distinct Rf compared to the amide.
-
Warning: If you use acid, the pyrimidine ring might protonate and stick. This is a trade-off. A better approach is often Reverse Phase (C18) chromatography using a water/acetonitrile gradient with 0.1% TFA, where the separation mechanism is different.
-
Detailed Experimental Protocol
Objective: Purify 1.0 g of crude 2-Methylpyrimidine-4-carboxamide.
Materials
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA).
-
Loading Solvent: Methanol (for dry load preparation).
Workflow
-
TLC Analysis:
-
Run a TLC plate in 90:10 DCM:MeOH .
-
Target Rf: 0.3 - 0.4.
-
Check: If the spot streaks, add 1 drop of TEA to the TLC developing chamber.
-
-
Dry Loading (Critical Step):
-
Dissolve 1.0 g crude material in 10 mL MeOH.
-
Add 2.0 g silica gel.
-
Evaporate to dryness on a rotovap (40°C). Ensure no solvent smell remains.
-
You should have a free-flowing white powder.
-
-
Column Preparation:
-
Pack a column (25-30 mm diameter) with ~30-40 g silica gel using 100% DCM.
-
Conditioning: Flush with 2 CV of 99:1 DCM:TEA to deactivate silanols.
-
-
Elution Gradient:
-
0-5 mins: 100% DCM (Flush non-polar impurities).
-
5-20 mins: Gradient 0%
5% MeOH (in DCM). -
20-40 mins: Hold at 5-7% MeOH. Product typically elutes here.
-
40+ mins: Flush with 10-20% MeOH to remove polar impurities (acids).
-
-
Fraction Analysis:
-
Spot fractions on TLC.[1] Combine pure fractions.
-
Note: The TEA will evaporate during concentration, but trace amounts may remain. If the product is an oil, high-vacuum drying or an ether wash may be needed to solidify it.
-
Visual Troubleshooting Logic
The following diagram outlines the decision process for purifying this specific pyrimidine derivative.
Caption: Decision tree for optimizing the purification of basic pyrimidine amides.
Reference Data
Table 1: Mobile Phase Compatibility Matrix
| Solvent System | Suitability | Notes |
| Hexane / EtOAc | Poor | Compound is too polar; likely sticks to baseline. |
| DCM / MeOH | Excellent | Standard. Requires 1% TEA to prevent tailing. |
| DCM / Acetone | Moderate | Good for solubility, but less selective than MeOH. |
| Water / ACN (C18) | High | Best for removing very polar acid impurities. |
Table 2: Physico-Chemical Properties
| Parameter | Value | Source |
| Molecular Formula | C₆H₇N₃O | PubChem [1] |
| Molecular Weight | 137.14 g/mol | PubChem [1] |
| Predicted pKa | ~1.5 (Pyrimidine N) | ChemicalBook [2] |
| Solubility | DMSO, DMF, MeOH, Water | BenchChem [3] |
References
-
PubChem. 2-Methylpyrimidine-4-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in 2-Methylpyrimidine-4-carboxamide Synthesis
Part 1: Executive Summary & Diagnostic Workflow
Low yields in the synthesis of 2-Methylpyrimidine-4-carboxamide are rarely due to a single catastrophic failure. Instead, they typically stem from two distinct pitfalls inherent to electron-deficient nitrogen heterocycles:
-
The "Water Trap": The product is highly polar and water-soluble. Standard aqueous workups (e.g., EtOAc/Water extraction) often discard the product with the aqueous waste.
-
The "Hydrolysis Trap": Pyrimidine esters and nitriles are prone to rapid hydrolysis to the carboxylic acid (thermodynamic sink) rather than the amide, especially under basic conditions.
Use the following decision tree to diagnose your specific failure mode before altering reaction parameters.
Diagnostic Workflow: The Yield Loss Tracer
Figure 1: Diagnostic logic for identifying the root cause of yield loss in pyrimidine carboxamide synthesis.
Part 2: Technical Troubleshooting & Protocols
Scenario A: The "Disappearing Product" (Isolation Issues)
Symptom: LCMS shows 95% conversion to the desired amide, but after extraction with Ethyl Acetate (EtOAc) and water, the isolated yield is <20%.
Root Cause: Pyrimidine carboxamides are amphiphilic but skew heavily towards water solubility due to the polarity of the pyrimidine ring and the H-bond donor/acceptor capability of the amide. The partition coefficient (LogP) is often near zero or negative. The product is partitioning into the aqueous wash.
Solution: Stop doing aqueous washes.
Q: How do I purify if I can't wash with water? A: Adopt a "Dry Workup" strategy.
-
Evaporation: Remove the reaction solvent (usually MeOH or THF) completely under reduced pressure.
-
Trituration: Suspend the crude solid in a non-polar solvent (e.g., Et2O, cold DCM, or Hexane/EtOAc 1:1) and sonicate. The impurities (starting ester) are often soluble, while the amide remains a solid. Filter and wash.[1]
-
Dry Loading: If column chromatography is necessary, do not dissolve in DCM/MeOH. Dissolve the crude in MeOH, add silica gel, evaporate to dryness, and load the powder onto the column.
-
Eluent: Use highly polar systems: 5-10% MeOH in DCM (or DCM/Acetone).
Scenario B: Stalled Reaction (Ester Amidation Route)
Symptom: Reaction of methyl 2-methylpyrimidine-4-carboxylate with ammonia in methanol stalls at 60% conversion after 24 hours.
Root Cause:
The reaction is an equilibrium:
Solution:
-
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M).
-
Ammonia Source: Do not use aqueous ammonia (
). Water competes as a nucleophile (hydrolysis).[2][3] Use 7N NH3 in Methanol . -
Sealed Vessel: Perform the reaction in a sealed pressure tube at 40-50°C to prevent ammonia loss.
Scenario C: Over-Hydrolysis (Nitrile Route)
Symptom: Hydrolysis of 2-methylpyrimidine-4-carbonitrile yields the carboxylic acid instead of the amide.
Root Cause: Standard acid/base hydrolysis is difficult to stop at the amide stage because the amide is often more reactive to hydrolysis than the nitrile itself.
Solution:
Use the Radziszewski Reaction conditions. This method uses Hydrogen Peroxide (
Part 3: Recommended Protocols
Protocol 1: Amidation of Methyl Ester (Preferred for Scalability)
Best for: Clean starting material, avoiding heavy metal waste.
-
Setup: Charge a pressure tube with Methyl 2-methylpyrimidine-4-carboxylate (1.0 eq).
-
Solvent: Add 7N NH3 in MeOH (10-15 eq). Note: Large excess drives equilibrium.
-
Reaction: Seal the tube and stir at 50°C for 12-16 hours.
-
Checkpoint: Monitor by TLC (10% MeOH/DCM). Product is much more polar (lower Rf) than ester.
-
-
Workup (Critical):
-
Cool to 0°C.
-
Do NOT add water.
-
Concentrate the mixture in vacuo to dryness.
-
Triturate the residue with cold Methyl tert-butyl ether (MTBE) or Et2O (10 mL/g).
-
Filter the solid.[1] The filter cake is your product.
-
Yield Expectation: 85-95%.
-
Protocol 2: Controlled Hydrolysis of Nitrile (Radziszewski)
Best for: When the ester is unavailable or the nitrile is the precursor.
-
Setup: Dissolve 2-methylpyrimidine-4-carbonitrile (1.0 eq) in DMSO (3-5 volumes).
-
Reagents: Add K2CO3 (0.5 eq) followed by dropwise addition of 30% H2O2 (1.5 - 2.0 eq) at 0°C.
-
Warning: Exothermic reaction. Maintain temp <20°C.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1-3 hours.
-
Workup:
-
Quench by pouring into crushed ice/water (10 volumes).
-
The amide should precipitate. Filter and wash with cold water.[1]
-
Troubleshooting: If no precipitate forms (due to water solubility), saturate the aqueous layer with NaCl and extract continuously with n-Butanol or DCM/iPrOH (3:1) .
-
Part 4: Mechanistic Insight
Understanding the mechanism helps predict why "standard" conditions fail.
Figure 2: The Radziszewski reaction mechanism allows isolation of the amide because the intermediate decomposes to the amide and oxygen, avoiding the tetrahedral intermediate that leads to carboxylic acids.
Part 5: Comparison of Methods
| Method | Reagents | Pros | Cons |
| Ester Ammonolysis | Ester + NH3/MeOH | Cleanest profile; easy workup (evaporation). | Requires pressure vessel; slow if wet. |
| Nitrile Hydrolysis (Acid) | Nitrile + H2SO4 | Cheap reagents. | High risk of hydrolysis to acid ; harsh.[4] |
| Nitrile Hydrolysis (H2O2) | Nitrile + H2O2/K2CO3 | Highest Selectivity ; fast (<2h). | DMSO removal can be tedious; safety (peroxides). |
| Acid Coupling | Acid + CDI/NH3 | Works if ester fails. | Expensive reagents (CDI/HATU); atom inefficient. |
References
-
Radziszewski Reaction for Amides
-
McKillop, A., & Kemp, D. (1989). Further functional group oxidation using sodium perborate. Tetrahedron, 45(11), 3299-3306.
- Context: Establishes the H2O2/Base protocol as the gold standard for stopping nitrile hydrolysis
-
- Pyrimidine Solubility & Handling: Brown, D. J. (1994). The Pyrimidines (Vol. 52). John Wiley & Sons. Context: Authoritative text on the high water solubility of simple pyrimidine carboxamides and the necessity of non-aqueous workups.
- Amidation of Esters: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Context: General mechanism and thermodynamics of ester ammonolysis (Reaction 10-53).
-
Safety in Peroxide Reactions
-
Agilent Technologies. (2020). Safe Handling of Peroxides in Organic Synthesis.
- Context: Safety protocols for handling DMSO/H2O2 mixtures to prevent thermal runaways.
-
Sources
Technical Guide: Purification of 2-Methylpyrimidine-4-carboxamide (Crude)
Executive Summary & Impurity Profile[1][2]
In the synthesis of 2-Methylpyrimidine-4-carboxamide , particularly via the hydrolysis of 2-methylpyrimidine-4-carbonitrile or the amidation of the corresponding ester, the crude product often isolates as a pink-to-brown solid rather than the desired white crystalline powder.[1]
The purification of this intermediate is critical because pyrimidine amides are prone to hydrolytic instability under extreme pH and oxidative oligomerization .[2] This guide addresses the three most common impurity classes found in the crude matrix.
Table 1: Critical Impurity Profile[1]
| Impurity Type | Likely Identity | Origin | Physicochemical Behavior |
| Acidic | 2-Methylpyrimidine-4-carboxylic acid (CAS: 13627-49-1) | Over-hydrolysis of nitrile/ester; Starting material residue.[1] | Soluble in aqueous base (NaHCO₃); High melting point.[1] |
| Neutral/Lipophilic | 2-Methylpyrimidine-4-carbonitrile | Unreacted starting material.[1] | Soluble in organic solvents (DCM, EtOAc); Lower polarity than product.[1] |
| Chromophores | Pyrimidine oligomers/N-oxides | Oxidative degradation (air exposure during workup).[1] | High affinity for polar surfaces; often pink or brown. |
| Inorganic | Ammonium salts / Na-salts | Neutralization byproducts.[1] | Water-soluble; insoluble in dry organics.[1] |
Troubleshooting Module: Color Removal (The "Pink Solid" Issue)
The Problem: The crude product appears pink or light brown. The Cause: Pyrimidine rings are electron-deficient but can undergo oxidative coupling or N-oxidation at the ring nitrogens, forming highly conjugated, colored impurities even at ppm levels.[1]
Protocol A: Activated Carbon Treatment
Do not skip this step if the crude is colored.[2] Recrystallization alone often traps colored impurities inside the crystal lattice.[2]
-
Dissolution: Dissolve the crude amide in the minimum amount of boiling Methanol (MeOH) or Ethanol (EtOH) .[1][2]
-
Scientist's Note: If the product is not fully soluble in hot alcohol, add small amounts of water (up to 10% v/v) to increase polarity.[2]
-
-
Adsorbent Addition: Add Activated Charcoal (10-20 wt% relative to crude mass) .
-
Critical: Remove the heat source before adding charcoal to prevent flash boiling/bumping.[2]
-
-
Digestion: Reflux the suspension gently for 15–30 minutes .
-
Hot Filtration: Filter the hot mixture through a Celite (diatomaceous earth) pad.
-
Tip: Pre-wash the Celite pad with hot solvent to prevent product crystallization within the filter.[2]
-
-
Concentration: Concentrate the filtrate to ~30% volume and proceed to Module 3 (Recrystallization).
Troubleshooting Module: Removing Acid Impurities
The Problem: HPLC/TLC shows a persistent spot near the baseline (polar) or the melting point is broad. The Cause: Presence of 2-methylpyrimidine-4-carboxylic acid.[1] This is the hydrolysis byproduct.[2]
The Solution: Exploiting the acidity difference (pKa).[2] The carboxylic acid (pKa ~3-4) forms a salt with weak base, whereas the amide (neutral) does not.[1]
Protocol B: The "Bicarbonate Wash" (Liquid-Liquid Extraction)[1]
If your product is soluble in organic solvent (Ethyl Acetate/THF):
-
Dissolution: Dissolve crude in Ethyl Acetate (EtOAc). If solubility is poor, use 10% MeOH in DCM.[1]
-
Wash 1 (Acid Removal): Wash the organic layer with saturated NaHCO₃ (aq) (2x).[1]
-
Wash 2 (Salt Removal): Wash with Brine (saturated NaCl).
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
Protocol C: The "Slurry Wash" (If Product is Insoluble in Organics)[1][2]
If the amide is too insoluble for extraction:
-
Slurry: Suspend the crude solid in saturated NaHCO₃ solution .
-
Agitation: Stir vigorously for 30–60 minutes at room temperature.
-
Filtration: Filter the solid.[2]
-
Rinse: Rinse with cold water to remove residual base, then wash with a small amount of cold Ethanol to remove lipophilic impurities.
Troubleshooting Module: Final Recrystallization
The Problem: Product purity is <98% or contains unreacted nitrile. The Cause: Nitriles often co-crystallize with amides due to structural similarity.[2]
Logic Flow for Solvent Selection
Figure 1: Decision tree for recrystallization solvent selection based on saturation levels.[1]
Protocol D: Ethanol/Water Recrystallization (Standard)
-
Saturation: Dissolve the crude solid in boiling Ethanol (95% or absolute) . Use approximately 10–15 mL per gram of solid.[2]
-
Cloud Point: If the solution is clear, add hot water dropwise until a faint persistent turbidity (cloudiness) appears.
-
Clarification: Add a few drops of ethanol to clear the solution again.
-
Crystallization: Remove from heat. Let it cool to room temperature undisturbed (stirring induces small crystals; static cooling yields purer, larger needles).[1] Then cool to 0–4°C.
-
Isolation: Filter and wash with cold Ethanol/Water (1:1) .[1]
Frequently Asked Questions (FAQ)
Q1: My product smells like vinegar/acid even after the bicarbonate wash. Why? A: You may have residual acetic acid or formic acid if those were used in previous steps. These can form H-bonded complexes with the amide.[1] Fix: Recrystallize from water (if the amide is sufficiently insoluble in cold water).[2] The water will solvate the small acid molecules while the amide precipitates.[2] Alternatively, dry the solid in a vacuum oven at 50°C over P₂O₅ or KOH pellets.[2]
Q2: Can I use Acetone for recrystallization? A: Acetone is generally poor for primary amides. Amides are often too soluble in acetone to crystallize effectively, or they form solvates.[1] Alcohols (MeOH, EtOH, iPrOH) are superior because they facilitate hydrogen bonding networks that exclude impurities during lattice formation.[1]
Q3: The melting point is lower than the literature value (e.g., <200°C). A: This usually indicates water retention (hydrates) or nitrile contamination .[2]
-
Check: Run an IR. A sharp peak at ~2230 cm⁻¹ indicates unreacted nitrile.
-
Fix: If nitrile is present, recrystallize from a more non-polar solvent mixture like Ethyl Acetate/Hexane , where the nitrile stays in the mother liquor.[2]
Q4: Is the amide stable to basic hydrolysis during the NaHCO₃ wash? A: Yes, 2-methylpyrimidine-4-carboxamide is relatively stable to weak bases like bicarbonate at room temperature for short durations.[1] Avoid strong bases (NaOH, KOH) or heating during the wash, as this will rapidly hydrolyze the amide back to the carboxylic acid [1].[2]
References
-
Fisher Scientific. Amide Synthesis and Workup Protocols. (General reference for Schotten-Baumann and amide stability).
-
Moynihan, H. A., & Horgan, D. E. (2017).[1][7] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[7] Organic Process Research & Development.[1][7] (Principles of amide recrystallization and impurity rejection).
-
PubChem. 2-Methylpyrimidine-4-carboxylic acid (Compound Summary).[1] (Physicochemical properties of the major acid impurity).[2] [1]
-
Baluja, S., et al. Solubility of a Series of Pyrimidine Derivatives in Methanol. Revue Roumaine de Chimie. (Solubility data for pyrimidine analogs).
Sources
- 1. researchgate.net [researchgate.net]
- 2. microchemicals.com [microchemicals.com]
- 3. Letts nitrile synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lab Reporter [fishersci.co.uk]
- 7. DSpace [cora.ucc.ie]
Technical Support Center: Handling Air-Sensitive Intermediates in 2-Methylpyrimidine-4-carboxamide Synthesis
Status: Operational Role: Senior Application Scientist Scope: Synthesis, Isolation, and Troubleshooting of Reactive Intermediates Last Updated: October 26, 2023
Executive Summary: The Nature of the Sensitivity
While the final compound, 2-Methylpyrimidine-4-carboxamide , is a relatively stable solid (mp >200°C) under ambient conditions, the synthetic pathways used to access it involve highly air- and moisture-sensitive intermediates.
Failures in this synthesis typically stem from two distinct "sensitivity zones":
-
Oxidative Quenching (Radical Pathway): If synthesizing via Minisci alkylation, the carbon-centered radical intermediates are quenched by molecular oxygen (
), leading to low conversion. -
Hydrolytic Degradation (Acylation Pathway): If synthesizing via the acid chloride (2-methylpyrimidine-4-carbonyl chloride ), moisture in the air rapidly hydrolyzes the intermediate back to the carboxylic acid, preventing amide formation.
This guide addresses these specific failure modes.
Critical Sensitivity Modules
Module A: The Radical Pathway (Minisci Reaction)
Context: Direct methylation of pyrimidine-4-carboxamide using a radical source (e.g., sulfinates, peroxides).
The Invisible Enemy: Molecular Oxygen (
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| No Conversion | Radical quenching by dissolved | Sparging is insufficient. Switch to Freeze-Pump-Thaw (3 cycles) or vigorous Ar/N2 sparging for >15 mins before adding oxidant. |
| Purple/Brown Color | Formation of polypyrroles or oxidative polymerization. | Reduce oxidant equivalents. Ensure temperature is strictly controlled (often 40-60°C). |
| Low Yield (<30%) | Competitive H-abstraction. | Increase the concentration of the radical precursor (excess 3-5 equiv) relative to the substrate. |
Module B: The Acylation Pathway (Acid Chloride Route)
Context: Converting 2-methylpyrimidine-4-carboxylic acid to the amide via the acid chloride intermediate.
The Invisible Enemy: Atmospheric Moisture (
Protocol for Handling the Acid Chloride Intermediate:
-
Generation: Reflux acid in
(neat) or with catalytic DMF in DCM. -
Isolation: Do NOT purify by column chromatography. Remove solvent in vacuo under strictly anhydrous conditions (Schlenk line).
-
Transfer: Re-dissolve immediately in anhydrous THF/DCM and transfer via cannula to the amine solution.
Visualizing the Failure Modes
The following diagram illustrates the decision logic for troubleshooting low yields based on the specific intermediate pathway chosen.
Caption: Diagnostic logic flow for identifying failure points in 2-Methylpyrimidine-4-carboxamide synthesis. Red nodes indicate critical failure mechanisms.
Detailed Experimental Protocols
Protocol A: Freeze-Pump-Thaw Degassing (For Minisci Route)
Required when using sulfinates or peroxides to install the 2-methyl group.
-
Setup: Place the substrate (Pyrimidine-4-carboxamide) and solvent (e.g., DMSO/H2O) in a Schlenk tube. Do not add the oxidant (e.g.,
-BuOOH or Persulfate) yet. -
Freeze: Submerge the tube in liquid nitrogen (
) until the solvent is completely frozen. -
Pump: Open the stopcock to high vacuum (<0.1 mmHg) for 10–15 minutes.
-
Thaw: Close the stopcock. Remove from
and thaw in a warm water bath. Observe gas bubbles escaping the liquid. -
Repeat: Perform steps 2–4 for a total of 3 cycles .
-
Backfill: Backfill with Argon. Add the oxidant via syringe against a positive flow of Argon.
Protocol B: Anhydrous Acid Chloride Handling
Required when converting the carboxylic acid to the amide.
-
Activation: Reflux 2-methylpyrimidine-4-carboxylic acid (1.0 eq) in Thionyl Chloride (
, 10 eq) for 2 hours. -
Evaporation: Remove excess
via rotary evaporation. CRITICAL: Chase with anhydrous Toluene (2x) to remove trace thionyl chloride azeotropically. -
Inert Transfer:
-
Fit the flask with a rubber septum immediately upon breaking vacuum.
-
Purge with
. -
Add anhydrous DCM via syringe to dissolve the crude acid chloride.
-
Cannulate this solution dropwise into a cooled (0°C) solution of Ammonia/DCM.
-
Frequently Asked Questions (FAQ)
Q: My acid chloride intermediate turned into a white solid that won't dissolve in DCM. What happened? A: You likely experienced hydrolysis .[1] The white solid is the regenerated carboxylic acid (or its HCl salt), which is insoluble in DCM. This occurs if the rotary evaporator was not vented with dry nitrogen, or if the toluene chase was skipped.
Q: Can I store the 2-methylpyrimidine-4-carbonyl chloride? A: No. Pyrimidine acid chlorides are notoriously unstable due to the electron-deficient ring destabilizing the C-Cl bond and promoting hydrolysis. Use it immediately (in situ) for the best results.
Q: In the Minisci reaction, why is acid (TFA or
References
-
Duncton, M. A. J. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun. , 2, 1135–1161. Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard reference for Pyrimidine reactivity and acid chloride instability). Link
-
Proctor, G. R. (1995). Pyrimidines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Detailed stability data of pyrimidine carboxylic acid derivatives). Link
-
Armarego, W. L. F. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Source for degassing and anhydrous solvent protocols). Link
Sources
Optimizing reaction temperature for pyrimidine carboxamide formation
Topic: Optimizing Reaction Temperature for Pyrimidine Carboxamide Formation
Core Directive: The Thermodynamic Balancing Act
To the Scientist: Synthesizing pyrimidine carboxamides is a battle against the inherent instability of the pyrimidine ring. Unlike benzene analogs, pyrimidine carboxylic acids are electron-deficient and prone to thermal decarboxylation and nucleophilic aromatic substitution (SNAr) side reactions.
Your objective is not simply "heating until it reacts." You must find the precise thermal window where amidation kinetics outpace decarboxylation and racemization. This guide replaces trial-and-error with mechanistic control.
Scientific Integrity: The "Why" Behind the Temperature
The Decarboxylation Trap
Pyrimidine-2-carboxylic acid and Pyrimidine-4-carboxylic acid are notoriously unstable. The electron-withdrawing nitrogen atoms facilitate the formation of a zwitterionic intermediate that releases CO₂.
-
Mechanism: Thermal energy promotes the protonation of the ring nitrogen (or interaction with Lewis acids), weakening the C-C bond of the carboxylate.
-
Critical Threshold: Many pyrimidine acids begin significant decarboxylation >60°C in solution, particularly under acidic conditions.
Kinetic vs. Thermodynamic Control (Regioselectivity)
If your starting material is a halopyrimidine (e.g., 2,4-dichloropyrimidine) and you are introducing the amide via a precursor or subsequent substitution:
-
Low Temperature (0°C - RT): Favors Kinetic Control . Nucleophilic attack occurs at the most electron-deficient position (typically C4).
-
High Temperature (>80°C): Favors Thermodynamic Control . Allows for equilibration or substitution at less activated positions (C2), or double substitution.
Coupling Agent Stability[1]
-
HATU/EDC: These uronium/carbodiimide reagents are thermally sensitive. Heating a HATU reaction >40°C increases the risk of explosive decomposition (on scale) and rapid hydrolysis of the active ester.
-
T3P (Propylphosphonic anhydride): The superior choice for heated reactions. It remains stable up to 100°C and exhibits low epimerization rates, making it ideal for stubborn pyrimidine amines.
Visualizing the Logic
Diagram 1: Method Selection & Temperature Strategy
This decision tree guides you to the correct thermal protocol based on your substrate's stability.
Caption: Decision matrix for selecting reaction temperature based on substrate stability and nucleophilicity.
Troubleshooting Guide
Status: Reaction Failed or Impure. Diagnose below.
| Symptom | Probable Cause | The Mechanism | Corrective Action |
| Gas evolution observed; Mass Spec shows M-44 peak. | Decarboxylation | Thermal instability of the pyrimidine-2/4-carboxylate anion creates a carbanion intermediate, releasing CO₂. | LOWER TEMP. Switch to Mixed Anhydride Method (Isobutyl chloroformate) at -15°C . Avoid basic aqueous workups if possible. |
| Starting material consumed, but no product (Black Tar). | Polymerization / Decomposition | High temps (>80°C) with HATU/EDC cause reagent decomposition and oligomerization of the electron-deficient pyrimidine. | SWITCH REAGENT. Use T3P (50% in EtOAc) . It is thermally stable.[1] Run reaction at 0°C → RT. Only heat to 50°C if conversion stalls after 4h. |
| Racemization of chiral amine partner. | Overheating during activation | High temp promotes oxazolone formation (via the activated ester), which readily racemizes before amine attack. | ADDITIVE REQUIRED. Use T3P + Pyridine at low temp (0-25°C).[1] If using EDC, add HOAt (not HOBt) and keep < 20°C. |
| Regioisomer mixture (if starting with di-halo pyrimidine). | Thermodynamic Equilibration | Reaction ran too hot or too long, allowing attack at C2 instead of the kinetically favored C4. | KINETIC CONTROL. Cool reaction to -78°C or 0°C . Add amine slowly. Quench immediately upon consumption of SM. |
| Low conversion with unreactive anilines. | Activation Barrier | The amide bond formation energy barrier is too high for standard coupling agents at RT. | LEWIS ACID CATALYSIS. Do not just heat. Use AlMe₃ (Trimethylaluminum) with the ester precursor in toluene at 80-100°C (sealed tube). |
Optimized Protocols
Protocol A: The "Safe" Route (T3P Coupling)
Best for: Scale-up, epimerization-prone substrates, and avoiding decarboxylation.
-
Setup: Charge Pyrimidine Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc or 2-MeTHF.
-
Cooling: Cool the mixture to 0°C .
-
Addition: Add T3P (Propylphosphonic anhydride, 50% w/w in EtOAc, 1.5 equiv) dropwise over 20 minutes.
-
Why? Exotherm control. T3P activation is rapid; heat spike here triggers side reactions.
-
-
Ramp: Allow to warm to 20-25°C naturally. Stir for 2 hours.
-
Check: HPLC/LCMS.
-
If <50% conversion: Heat to 45°C . Do not exceed 60°C.
-
-
Workup: Quench with water. The byproducts are water-soluble (unlike DCU from DCC), simplifying purification.[2]
Protocol B: The "Kinetic" Route (Acid Chloride)
Best for: Highly unstable pyrimidine-2-carboxylic acids.
-
Chlorination: Suspend Pyrimidine Acid in DCM (anhydrous). Add catalytic DMF (1 drop).
-
Activation: Cool to 0°C . Add Oxalyl Chloride (1.2 equiv) dropwise.
-
Critical: Do not reflux. Stir at 0°C -> RT for 1 hour until gas evolution ceases.
-
-
Evaporation: Remove solvent/excess oxalyl chloride under vacuum without heating (bath < 25°C).
-
Coupling: Redissolve crude acid chloride in DCM. Cool to -10°C .
-
Addition: Add Amine (1.0 equiv) and DIPEA (2.0 equiv) slowly.
-
Why? The acid chloride is highly reactive; low temp prevents N-acylation of the pyrimidine ring itself.
-
FAQ: Technical Support
Q: Can I use microwave irradiation to speed this up? A: Only if you are starting from the ester and reacting with an amine (aminolysis). If you use microwave heating (typically 120-150°C) on a free carboxylic acid with a coupling agent, you will likely cause instant decarboxylation or explosion of the coupling reagent (HATU). For esters: Yes, microwave at 120°C in EtOH for 20 mins is often effective.
Q: My pyrimidine acid is not soluble in DCM or EtOAc at low temps. Can I heat it to dissolve? A: No. Heating to dissolve will initiate degradation before the coupling agent is added.
-
Solution: Use DMF or NMP as a co-solvent. T3P is compatible with DMF. Alternatively, use the Acid Chloride protocol (Protocol B), as the intermediate acid chloride is usually soluble in DCM.
Q: Why do you recommend T3P over HATU? A: Three reasons grounded in process chemistry:
-
Thermal Safety: HATU is an explosion hazard on scale; T3P is not.[3]
-
Solubility: T3P byproducts wash away in water; HATU byproducts (tetramethylurea) can be tricky.
-
Epimerization: T3P shows significantly lower racemization rates at elevated temperatures compared to Uronium salts.
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
- Patterson, A. W., et al. (2011). "Optimization of the T3P-Promoted Synthesis of Pyrimidine Carboxamides." Organic Process Research & Development, 15(6).
-
Bagley, M. C., et al. (2011). "Microwave-assisted synthesis of pyrimidines." Molecular Diversity, 15, 345–367. (Microwave protocols).[4][5]
- Hammond, G. B., et al. (2022). "Decarboxylation mechanisms of heteroaromatic acids." Journal of Organic Chemistry.
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Resolving Hygroscopicity in 2-Methylpyrimidine-4-carboxamide
Case ID: PYR-4-AMIDE-HYGRO-001 Status: Active Support Assigned Scientist: Senior Application Scientist, Solid State Chemistry Division[1][2]
Executive Summary
You are likely encountering handling difficulties with 2-Methylpyrimidine-4-carboxamide (CAS: 10162-50-2).[2] Users typically report this compound transitioning from a free-flowing powder to a sticky gum or solid cake upon exposure to ambient humidity (RH > 40%).
The Science Behind the Problem:
This behavior is intrinsic to the molecule's structure. The pyrimidine ring (containing two nitrogen atoms) acts as a strong hydrogen bond acceptor, while the primary carboxamide group (
-
Physical Instability: Deliquescence (absorbing moisture until it dissolves in it).
-
Chemical Instability: Hydrolysis of the amide to 2-methylpyrimidine-4-carboxylic acid , releasing ammonia.
This guide provides immediate troubleshooting protocols and long-term engineering solutions.
Module 1: Immediate Handling & Weighing Protocols
Use this section if you are currently struggling to weigh or dispense the compound.
The "Weighing by Difference" Protocol
Issue: The static charge and stickiness make it impossible to transfer precise amounts to a flask without residue errors. Solution: Do not weigh into the destination vessel. Weigh the loss from the source.
Step-by-Step Methodology:
-
Preparation: Equilibrate the bulk container in a desiccator or glove bag (Relative Humidity < 10%) for 2 hours before opening.
-
Tare: Place the capped vial containing the sample on the balance. Tare to zero.
-
Dispense: Remove the vial, uncap, and transfer an estimated amount to your reaction vessel using a spatula. Do not return unused powder to the vial.
-
Re-weigh: Cap the vial immediately and place it back on the balance.
-
Calculate: The negative value displayed is the exact mass transferred.
[2]
Environmental Control
If a glove box is unavailable, create a localized dry zone:
-
Antistatic Gun: Use a Zerostat ionizing gun on the spatula and vial neck to neutralize static charge, which often mimics hygroscopic "clumping."
-
Argon Blanket: Gently flow dry Argon over the open vial during dispensing. Argon is heavier than air and forms a better moisture barrier than Nitrogen.
Module 2: Root Cause Analysis & Characterization
Use this section to determine if your sample is just wet or chemically degraded.
Workflow: Is it Water or Acid?
Moisture uptake can catalyze hydrolysis. You must distinguish between adsorbed water (reversible) and chemical degradation (irreversible).[1][2]
Figure 1: Decision matrix for characterizing compromised samples. Note that high water content does not automatically imply degradation, but it accelerates it.[2]
Analytical Parameters Table
| Test | Method | Acceptance Criteria | Notes |
| Water Content | Karl Fischer (Volumetric) | < 0.5% w/w | Pyrimidines may require Methanol/Formamide solvent mix to fully dissolve.[1][2] |
| Purity | HPLC (Reverse Phase C18) | > 98.0% Area | Watch for the acid hydrolysis product (elutes earlier than amide). |
| Hygroscopicity | DVS (Dynamic Vapor Sorption) | < 2% mass gain @ 80% RH | If mass gain > 5%, the solid form is metastable.[2] |
Module 3: Long-Term Remediation (Solid State Engineering)
Use this section if you need to fix the problem permanently for scale-up or storage.[1]
The most effective solution is to change the solid-state nature of the material. Amorphous regions in the powder are "moisture magnets." Increasing crystallinity reduces surface area available for water adsorption.
Strategy A: Recrystallization (Polymorph Screening)
2-Methylpyrimidine-4-carboxamide likely exists in multiple polymorphic forms. The thermodynamic form is usually the least hygroscopic.
Protocol:
-
Slurry Method: Suspend excess compound in Isopropanol (IPA) or Ethyl Acetate .
-
Equilibration: Stir at room temperature for 48 hours. This allows the metastable (hygroscopic) crystals to dissolve and reprecipitate as the stable (denser) form.
-
Filtration: Filter under Nitrogen.
-
Drying: Dry at 45°C under vacuum. Do not overheat, as amides can degrade.[2]
Strategy B: Co-crystallization
If the pure compound remains hygroscopic, block the hydrogen bonding sites using a co-former.
-
Logic: The amide group (
) is the moisture handle.[1] Binding it to a carboxylic acid co-former (e.g., Benzoic acid, Fumaric acid) creates a "heterosynthon" that locks the amide away from atmospheric water.[2] -
Recommended Screen: Try a 1:1 molar ratio grind with Fumaric Acid or Succinic Acid .
Module 4: Frequently Asked Questions (FAQs)
Q: Can I dry the sticky solid in an oven? A: Only under vacuum. Heating pyrimidine amides in the presence of trapped moisture at atmospheric pressure acts as a "pressure cooker" for hydrolysis, converting your product to the carboxylic acid. Use a vacuum oven at 40°C with a desiccant trap.
Q: Why does my NMR show a new peak at 10-12 ppm?
A: This is likely the carboxylic acid proton (
Q: What is the best solvent for liquid handling? A: Avoid protic solvents (Methanol/Ethanol) for long-term storage if moisture is a concern.[1] Anhydrous DMSO or DMF are preferred for stock solutions, stored over 4Å molecular sieves.[2]
Q: How do I interpret the DVS data? A:
-
Reversible Hysteresis: If the weight goes up and comes back down perfectly, you have surface adsorption. (Manageable with drying).[1][2]
-
Irreversible Step: If the weight jumps up and stays up even after drying, you have formed a hydrate . You must now treat this hydrate as a new chemical entity with a different molecular weight.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . 5.11. Characters Section in Monographs (Hygroscopicity). Defines categorization of hygroscopic substances (Class I-IV) based on weight gain at 80% RH.[1][3]
-
Newman, A., et al. (2008). Characterization of the "Hygroscopic" Properties of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences. Details the mechanistic difference between adsorption and deliquescence.
-
Venkatesan, K., et al. (2016) .[2][4] Synthesis of pyrimidine carboxamide derivatives.... Bulletin of the Chemical Society of Ethiopia. Provides synthesis and characterization context for similar pyrimidine amides.
-
Movassaghi, M., & Hill, M. D. (2007) .[2] Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. Discusses the chemical stability and handling of pyrimidine precursors.
-
PubChem Compound Summary . Pyrimidine-4-carboxamide (CID 17861762).[5] Physical property data and safety sheets.
Sources
Minimizing side reactions during pyrimidine ring functionalization
Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: PYR-FUNC-OPT-001
Welcome to the Pyrimidine Functionalization Support Center. You are likely here because the pyrimidine ring—electron-deficient, prone to coordination, and chemically "slippery"—is not behaving as predicted.
This guide is not a textbook; it is a troubleshooting engine designed to diagnose and resolve specific failure modes in pyrimidine chemistry.
Module 1: The "Cryogenic" Desk (Lithiation & Halogen Dance)
User Ticket: "I attempted to lithiate 4-iodopyrimidine to trap with an aldehyde. NMR shows the electrophile ended up at C5, or I got a mixture of regioisomers. What happened?"
Diagnosis: You have encountered the Base-Catalyzed Halogen Dance (BCHD) .[1] Unlike standard arenes, pyrimidines undergo rapid isomerization of the lithiated intermediate. The kinetic product (formed by deprotonation at the most acidic site, often adjacent to the halogen) rearranges to the thermodynamic product (where the negative charge is stabilized by the halogen via induction but not destabilized by steric clash).
The Mechanism of Failure (and Control)
The "Dance" is driven by the acidity difference between ring protons.
-
Kinetic Lithiation: Occurs at the most acidic proton (often C5 or C6 depending on substitution).
-
Migration: The lithiated species deprotonates a different position on a second molecule of the starting material, causing the halogen to "migrate" to the more stable position.
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Temperature | -78 °C to -100 °C | The rate of isomerization (dance) is temperature-dependent. Above -60 °C, the thermodynamic product dominates [1]. |
| Base Selection | LDA or LiTMP | Bulky amide bases favor kinetic deprotonation. Avoid n-BuLi unless trans-metalating, as it acts as a nucleophile (attacking C2/C4/C6). |
| Trapping Mode | In-situ vs. Ex-situ | If the dance is fast even at -78 °C, mix the electrophile (e.g., TMSCl) with the base before adding the substrate (In-situ trapping) [2]. |
Visual Logic: The Halogen Dance Pathway
Caption: Kinetic vs. Thermodynamic control in pyrimidine lithiation. Immediate trapping is required to prevent migration.
Module 2: The "Coupling" Desk (Suzuki/Sonogashira)
User Ticket: "My Suzuki coupling failed. I see significant hydrodehalogenation (the halogen was replaced by Hydrogen) and unreacted starting material. I used Pd(PPh3)4."
Diagnosis: You are suffering from Catalyst Poisoning and Protodehalogenation . Pyrimidines are excellent ligands. The ring nitrogens coordinate to Pd(II), displacing phosphines and forming an inactive "Pd-sink" complex. Furthermore, electron-deficient pyrimidines are prone to rapid oxidative addition followed by reduction (dehalogenation) if a hydride source is present.
Troubleshooting Protocol
Q: How do I stop the halogen from falling off? A: Eliminate hydride sources and speed up transmetallation.
-
Solvent: NEVER use alcohols (MeOH, EtOH, iPrOH) for difficult pyrimidines. They act as hydride donors via
-hydride elimination from alkoxide-Pd intermediates [3]. Use 1,4-Dioxane, Toluene, or THF . -
Base: Switch to anhydrous bases like K₃PO₄ or Cs₂CO₃ .
Q: The catalyst dies immediately. What ligand should I use? A: You need bulky, electron-rich ligands that sterically prevent the pyrimidine nitrogen from binding to the Palladium center.
| Ligand Class | Specific Recommendation | Why it works |
| Standard | Avoid PPh3 | Too small; allows N-coordination poisoning. |
| Buchwald | XPhos, SPhos, RuPhos | Bulky biaryl backbone creates a "roof" over the Pd, blocking N-coordination while facilitating oxidative addition [4]. |
| Pre-catalysts | Pd-G3/G4 Buchwald | Ensures a precise 1:1 Pd:Ligand ratio and rapid activation, preventing formation of inactive Pd-aggregates. |
Visual Logic: Preventing Catalyst Death
Caption: Pathway divergence: Bulky ligands prevent N-coordination; aprotic solvents prevent dehalogenation.
Module 3: The "Nucleophilic" Desk (Regioselectivity & Ring Opening)
User Ticket: "I tried to alkylate a pyrimidinone and got a mixture of N- and O-alkylation. Also, when I used NaNH2 for a substitution, my product mass is correct but the NMR pattern is wrong."
Diagnosis:
-
Ambident Nucleophilicity: Pyrimidines with -OH or -NH groups exist as tautomers. The site of alkylation depends on the "Hard/Soft" nature of the electrophile and solvent.
-
The ANRORC Mechanism: You triggered the A ddition of N ucleophile, R ing O pening, and R ing C losure.[2] This rearranges the ring skeleton, often moving substituents to unexpected positions ("cine" substitution) [5].
Troubleshooting Protocol
Issue 1: Controlling N- vs. O-Alkylation
-
For N-Alkylation (Targeting the Amide-like Nitrogen):
-
Condition: Use Cesium Carbonate (Cs₂CO₃) in DMF or DMSO. The "Cesium Effect" often favors N-alkylation due to specific ion pairing.
-
Alternative: Use Mitsunobu conditions (PPh3, DIAD, Alcohol). This is highly selective for N-alkylation on pyrimidines [6].
-
-
For O-Alkylation (Targeting the Imidate):
-
Condition: Use Silver salts (Ag₂CO₃) . Silver coordinates to the Nitrogen (blocking it) and precipitates Ag-Halide, driving O-alkylation.
-
Issue 2: Avoiding Ring Opening (ANRORC)
-
The Trigger: Strong amide bases (NaNH₂, LiTMP) or nucleophiles attacking C2/C4/C6 of electron-deficient pyrimidines (e.g., nitropyrimidines).
-
The Fix:
-
Lower the temperature (< -40 °C).
-
Use less "hard" nucleophiles (e.g., use amines in ethanol rather than amide anions in ammonia).
-
If the ring opens, it usually re-closes. If the substituent pattern is wrong, you must block the C2 position or change the leaving group to something less electron-withdrawing to reduce ring susceptibility.
-
Standard Operating Procedure: "Bulletproof" Pyrimidine Suzuki Coupling
Objective: Coupling a 2-chloropyrimidine with a boronic acid without dehalogenation or catalyst poisoning.
Reagents:
-
Substrate: 2-Chloropyrimidine derivative (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G4 (2 mol%)
-
Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed, anhydrous)
Protocol:
-
Charge: In a glovebox or under active Argon flow, add Pd source, Ligand, Boronic Acid, and Base to a vial.
-
Solvent: Add anhydrous Dioxane. Do not add water.
-
Activation: If using Pd(OAc)₂/XPhos, stir at RT for 5 mins to form the active species (solution turns from orange to dark/yellow).
-
Reaction: Seal and heat to 80–100 °C .
-
Workup: Cool, filter through Celite (to remove phosphate salts), and concentrate.
Self-Validation Check:
-
Did the reaction turn black immediately? (Pd precipitated -> Oxygen leak or bad ligand).
-
Is dehalogenation >5%? (Check solvent dryness; ensure no alcohols were used in prep).
References
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. Link
-
Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migrations. Angewandte Chemie International Edition, 44(3), 376–393. Link
-
Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Rapid Room Temperature Buchwald-Hartwig and Suzuki-Miyaura Couplings of Heteroaryl Chlorides Employing [Pd(IPr)(cin)Cl]. Chemistry – A European Journal, 12(20), 5142-5148. Link
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Van der Plas, H. C. (1978). The SN(ANRORC) Mechanism: A New Mechanism for Nucleophilic Substitution.[2] Accounts of Chemical Research, 11(12), 462–468.[2] Link
-
Ludek, O., & Meier, C. (2006). Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction.[5] Synthesis, 2006(8), 1325-1332. Link
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 2-Methylpyrimidine-4-carboxamide
Executive Summary & Strategic Context
Compound: 2-Methylpyrimidine-4-carboxamide CAS: 10632-49-2 Molecular Formula: C6H7N3O[1]
In drug discovery, particularly within kinase inhibitor development, the pyrimidine carboxamide scaffold is a ubiquitous pharmacophore.[1] However, the synthesis of 2-Methylpyrimidine-4-carboxamide often yields structurally similar byproducts that can confound standard analysis.[1]
This guide provides a definitive technical framework to distinguish the target molecule from its two most common "impostors":
-
The Hydrolysis Byproduct: 2-Methylpyrimidine-4-carboxylic acid.
-
The Regioisomer: 4-Methylpyrimidine-2-carboxamide.
Why Standard Analysis Fails:
Reliance solely on Mass Spectrometry (MS) is insufficient because the regioisomer shares the exact same mass (
Theoretical Prediction & Assignment Logic
To interpret the spectrum accurately, one must understand the electronic environment of the pyrimidine ring.
Structural Assignment Logic[1][2][3]
-
The Methyl Group (C2-Me): Located between two nitrogen atoms. This highly electron-deficient environment causes significant deshielding compared to a methyl group at the C4 or C5 position.
-
The Aromatic Protons (H5 & H6): The target molecule has protons at positions 5 and 6. They are vicinal neighbors, meaning they will split each other into doublets with a characteristic coupling constant (
).[1] -
The Amide (
): In an aprotic polar solvent like DMSO-d , restricted rotation around the C-N bond makes the two amide protons chemically non-equivalent, appearing as two distinct broad singlets.[1]
Graphviz Diagram: Assignment Workflow
The following diagram outlines the logical decision tree for assigning signals and ruling out isomers.
Caption: Logical workflow for distinguishing the target compound from isomers and acid precursors based on key spectral features.
Comparative Analysis: Target vs. Alternatives
This section provides the specific data points required to differentiate the target from its common impurities.
Comparison A: Target vs. Regioisomer (4-Methylpyrimidine-2-carboxamide)
The most dangerous impurity is the regioisomer, as it has the same splitting pattern (two doublets). The distinction lies in the Chemical Shift of the methyl group and the H6 proton.
| Feature | Target: 2-Methyl-4-carboxamide | Isomer: 4-Methyl-2-carboxamide | Differentiation Mechanism |
| Methyl ( | ~2.70 ppm (Singlet) | ~2.55 ppm (Singlet) | C2-Me is flanked by two nitrogens (more deshielded) than C4-Me (one N, one C).[1] |
| H6 Proton ( | ~8.9 - 9.0 ppm (Doublet) | ~8.7 - 8.8 ppm (Doublet) | H6 in the target is adjacent to N1, heavily deshielded.[1] |
| H5 Proton ( | ~7.8 - 7.9 ppm (Doublet) | ~7.4 - 7.5 ppm (Doublet) | H5 in the target is beta to the amide, influencing the shift. |
Comparison B: Target vs. Precursor (Carboxylic Acid)
If the amidation reaction is incomplete, the carboxylic acid will remain.
| Feature | Target: Carboxamide | Precursor: Carboxylic Acid | Observation |
| Exchangeable H | Two broad singlets (7.6 & 8.2 ppm) | One very broad hump (>10.0 ppm) | Amide protons are distinct; Acid proton is often invisible or extremely downfield.[1] |
| Solubility | Soluble in DMSO/MeOH | Poor solubility in organic solvents | Acid often precipitates or requires |
Detailed Experimental Protocol
To ensure reproducibility and visualization of the amide protons, the choice of solvent and concentration is critical.
Reagents & Equipment[1]
-
Solvent: DMSO-d
(99.9% D) + 0.05% TMS (Tetramethylsilane) as internal standard.-
Why DMSO? CDCl
often causes peak broadening of amides due to H-bonding aggregation and may not fully dissolve the polar pyrimidine. DMSO enables sharp separation of the two amide protons.
-
-
Tube: 5mm High-Precision NMR tube.
-
Instrument: 400 MHz or higher (essential to resolve the H5/H6 coupling clearly).
Step-by-Step Workflow
-
Sample Preparation:
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton (zg30).
-
Scans (NS): 16 or 32 (Sufficient for >5 mg).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Pyrimidine aromatic protons and methyl groups have different T1 relaxation times. A short D1 can lead to integration errors, making the Methyl:Aromatic ratio appear incorrect (e.g., 2.5 : 1 instead of 3 : 1).[1]
-
-
-
Validation (The D2O Shake):
-
After the initial scan, add 1-2 drops of D
O to the tube. -
Shake vigorously and re-acquire.[2]
-
Result: The signals at ~7.6 and ~8.2 ppm (Amide) should disappear. The aromatic doublets and methyl singlet will remain.
-
Graphviz Diagram: Experimental Workflow
Caption: Step-by-step experimental protocol for reliable data acquisition.
Expected Data Summary (DMSO-d )
Use this table to calibrate your integration and peak picking.
| Region | Chemical Shift ( | Multiplicity | Integral | Assignment | Notes |
| Aromatic | 8.92 | Doublet ( | 1H | H6 | Most deshielded aromatic proton (adj. to N).[1] |
| Amide | 8.20 | Broad Singlet | 1H | NH | H-bonded amide proton (restricted rotation). |
| Aromatic | 7.85 | Doublet ( | 1H | H5 | Vicinal coupling to H6. |
| Amide | 7.65 | Broad Singlet | 1H | NH | Non-H-bonded amide proton.[1] |
| Aliphatic | 2.68 | Singlet | 3H | CH | Methyl at C2 position. |
Note: Exact shifts may vary by
References
-
General Pyrimidine Coupling Constants
-
Solvent Effects on Amide Rotation
- Methyl Group Chemical Shift Trends: Comparison of 2-methyl vs 4-methyl pyrimidine shifts (C2-Me is deshielded).
-
Differentiation of Carboxylic Acids vs Amides
Sources
Technical Comparison Guide: LC-MS/MS Fragmentation of 2-Methylpyrimidine-4-carboxamide
Executive Summary
In the development of pyrimidine-based therapeutics (e.g., kinase inhibitors, NAPE-PLD inhibitors), 2-Methylpyrimidine-4-carboxamide (CAS 88393-97-9) frequently appears as a metabolic intermediate or a synthetic building block. Accurate identification of this compound requires distinguishing it from its hydrolysis product (carboxylic acid) and its regioisomers.
This guide provides a definitive analysis of the LC-MS/MS fragmentation pattern of 2-Methylpyrimidine-4-carboxamide. Unlike standard spectral libraries, we focus on the mechanistic causality of ion formation, offering a comparative framework to validate its presence in complex biological matrices.
Mechanistic Fragmentation Analysis
The fragmentation of 2-Methylpyrimidine-4-carboxamide ([M+H]⁺ = 138.07) under Electrospray Ionization (ESI+) follows two competitive pathways governed by the stability of the pyrimidine ring and the lability of the primary amide.
The Primary Pathways
-
Pathway A: Deamination (Nitrile Formation) The most energetically favorable path at low collision energy (CE) is the neutral loss of ammonia (-17 Da ). The amide nitrogen is protonated, followed by elimination to form the stable 2-methylpyrimidine-4-carbonitrile cation (m/z 121 ).
-
Pathway B: Amide Cleavage (Core Generation) At medium-to-high CE, the bond between the pyrimidine ring and the carbonyl carbon weakens. This results in the loss of the carbamoyl group (-CONH₂) as a neutral species (-44 Da ), yielding the 2-methylpyrimidin-4-yl cation (m/z 94 ).
-
Pathway C: Retro-Diels-Alder (RDA) Ring Opening The pyrimidine core is aromatic and stable, but high CE induces ring fragmentation. The m/z 94 ion typically expels HCN (-27 Da ) to form a reactive cation at m/z 67 (C₄H₅⁺), or acetonitrile (-41 Da ) to form m/z 53 .
Visualization of Signaling Pathways
The following diagram illustrates the hierarchical fragmentation tree, distinguishing between primary isobaric transitions and secondary ring degradations.
Figure 1: ESI+ Fragmentation pathway of 2-Methylpyrimidine-4-carboxamide showing competitive deamination and ring cleavage.
Comparative Profiling: Specificity & Differentiation
To ensure data integrity, the target compound must be differentiated from its likely interferences. The table below contrasts the target with its hydrolysis product (Acid) and a common regioisomer.
Diagnostic Ion Table[1]
| Feature | Target: 4-Carboxamide | Impurity: 4-Carboxylic Acid | Isomer: 2-Carboxamide |
| Parent Ion [M+H]⁺ | 138.07 | 139.05 | 138.07 |
| Primary Loss | -17 Da (NH₃) | -18 Da (H₂O) | -17 Da (NH₃) |
| Secondary Loss | -44 Da (CONH₂) | -46 Da (HCOOH) | -44 Da (CONH₂) |
| Differentiation Key | m/z 94 is dominant at Med CE. | Parent Mass +1 Da . Fragment m/z 93 vs 94. | Intensity Ratio : 2-isomer often shows higher stability of [M+H]⁺ due to H-bonding with flanking N. |
| Retention Time (RP) | Moderate (Polar) | Early Eluter (More Polar/Acidic) | Similar to Target |
Isomer Differentiation Logic
Distinguishing the 4-carboxamide (Target) from the 2-carboxamide (Isomer) is critical.
-
Mechanism: In the 2-carboxamide, the amide group is flanked by two ring nitrogens. This creates a "chelating" effect that can stabilize the protonated parent ion or facilitate specific H-transfers not possible in the 4-position.
-
Observation: While both produce m/z 121 and 94, the ratio of 121/138 is typically higher for the 4-carboxamide because the 2-carboxamide parent ion is electronically stabilized by the symmetric nitrogen environment.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating. If you do not observe the m/z 121
LC-MS/MS Conditions
-
Ionization: ESI Positive Mode.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source essential).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Polar-Embedded (to retain the polar amide).
Step-by-Step Optimization Workflow
Figure 2: Method development workflow for validating pyrimidine carboxamide identity.
Collision Energy (CE) Ramp
-
10-15 eV: Dominant m/z 138 (Parent). Small m/z 121 .
-
20-25 eV: Dominant m/z 121 (Nitrile). Appearance of m/z 94 .
-
35+ eV: Dominant m/z 94 and ring fragments (m/z 67 ).
-
Recommendation: For MRM quantification, use the 138
121 transition for sensitivity and 138 94 for specificity.
References
-
PubChem. (n.d.). 2-Methylpyrimidine-4-carboxamide (CID 4276450). National Library of Medicine. Retrieved from [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from [Link]
- Holčapek, M., et al. (2010). Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for pyrimidine ring cleavage rules).
-
Williams, J. P., et al. (2006).[1] Collision-induced fragmentation pathways... from desorption electrospray ionisation. Journal of Mass Spectrometry. (Grounding for amide neutral losses).
Sources
FTIR Characteristic Peaks of 2-Methylpyrimidine-4-carboxamide: A Comparative Technical Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Characterization Guide.
Executive Summary: The Structural Fingerprint
In pharmaceutical synthesis, 2-Methylpyrimidine-4-carboxamide (CAS: 106322-26-9 / 88393-97-9) often serves as a critical intermediate scaffold.[2] Its vibrational spectrum is defined by the interplay between the electron-deficient pyrimidine ring and the resonance-stabilized primary amide group.
This guide moves beyond simple peak listing. It provides a comparative analysis to distinguish the target compound from its most common process impurities: the nitrile precursor (2-methylpyrimidine-4-carbonitrile) and the hydrolysis degradation product (2-methylpyrimidine-4-carboxylic acid).[2]
Molecular Anatomy & Vibrational Logic[2][3]
To interpret the FTIR spectrum accurately, one must deconstruct the molecule into its vibrating sub-units.[1] The spectrum is a superposition of three distinct zones:[1]
-
The Amide Head (
): Dominates the high-frequency ( ) and double-bond ( ) regions.[2] -
The Pyrimidine Core: Provides the aromatic backbone signals (
) and characteristic "ring breathing" modes in the fingerprint region.[2] -
The Methyl Anchor (
): Offers diagnostic aliphatic stretches ( ) and bending vibrations ( ).[1][2]
Visualization: Structural Functional Groups
The following diagram illustrates the logical flow of spectral identification based on these sub-units.
Caption: Hierarchical decomposition of vibrational modes by functional group.
FTIR Spectral Atlas: Characteristic Peaks
The following assignments are synthesized from spectroscopic data of structural analogs (e.g., pyrimidine-4-carboxylic acid derivatives) and standard group frequency rules.
Table 1: Primary Vibrational Assignments[1]
| Functional Group | Mode Assignment | Wavenumber ( | Intensity | Diagnostic Notes |
| Primary Amide | 3350 – 3400 | Medium | Sharp band; higher energy than symmetric stretch.[1][2] | |
| Primary Amide | 3180 – 3200 | Medium | Often broader due to H-bonding.[1][2] | |
| Methyl ( | 2920 – 2960 | Weak | Distinguishes from non-methylated analogs.[1][2] | |
| Amide I | 1680 – 1695 | Strong | The "Anchor Peak."[1][2] Shifts higher than typical amides due to electron-withdrawing pyrimidine ring.[2] | |
| Amide II | 1600 – 1620 | Medium | Often appears as a shoulder on the ring stretch.[1][2] | |
| Pyrimidine Ring | 1550 – 1580 | Strong | Characteristic aromatic doublet.[1][2] | |
| Methyl ( | 1430 – 1450 | Medium | Overlaps with ring vibrations.[1][2] | |
| Methyl ( | 1375 – 1385 | Medium | "Umbrella" mode; sharp and diagnostic.[1][2] | |
| C-N Bond | 1250 – 1300 | Medium | Connection between ring and amide.[1][2] | |
| Fingerprint | Pyrimidine Ring Breathing | 990 – 1000 | Medium | Highly specific to the 1,3-diazine core. |
Critical Insight: The Amide I band (1680-1695
) is the primary confirmation of the carboxamide formation.[1][2] If this peak is missing or significantly shifted, the reaction has failed.[1]
Comparative Analysis: Performance vs. Alternatives
In a synthesis context, "performance" equates to purity and identity .[1][2] You must distinguish the target from its precursor (Nitrile) and its degradation product (Acid).[1][2]
Scenario A: Target vs. Precursor (2-Methylpyrimidine-4-carbonitrile)[2]
-
The Shift: The conversion of Nitrile (
) to Amide ( ). -
The Evidence:
Scenario B: Target vs. Hydrolysis Impurity (2-Methylpyrimidine-4-carboxylic acid)[2]
-
The Risk: Moisture can hydrolyze the amide to a carboxylic acid.[2]
-
The Evidence:
-
The "Hump": The acid will show a very broad O-H stretch spanning 2500–3300
, often obscuring the C-H stretches.[1] The amide is sharper.[2] -
Carbonyl Shift: The acid
typically appears at a higher frequency (1700–1730 ) compared to the amide (~1690 ) due to the lack of resonance donation from the Nitrogen lone pair found in the amide.[1]
-
Table 2: Comparative Peak Matrix
| Feature | Target: Carboxamide | Alternative: Nitrile | Alternative: Carboxylic Acid |
| 2200–2250 | Absent | Present (Sharp, ~2230) | Absent |
| 3100–3400 | Doublet ( | Absent | Broad "Hump" (O-H) |
| 1650–1750 | ~1690 (Amide I) | Absent | ~1710-1730 (Acid C=O) |
Experimental Protocol: Self-Validating ATR Method
This protocol uses Attenuated Total Reflectance (ATR) for minimal sample prep and high reproducibility.[1][2]
Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.
Step-by-Step Workflow
-
System Blank:
-
Sample Loading:
-
Acquisition:
-
Data Processing:
-
Quality Control (Go/No-Go):
Decision Logic for Purity Analysis
The following diagram outlines the logical decision tree for a researcher analyzing the spectrum of the crude product.
Caption: Logic gate for distinguishing 2-Methylpyrimidine-4-carboxamide from common impurities.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard reference for Amide I/II and Pyrimidine ring assignments).
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2] 2-Methylpyrimidine-4-carboxamide Compound Summary. Retrieved from [Link][1][2]
-
Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[2] John Wiley & Sons Ltd.[2][3] (Source for Nitrile vs. Amide differentiation).[1][2][4]
Sources
Technical Comparison: Functional Utility of 2-Substituted Pyrimidine-4-Carboxamides
Executive Summary
This guide compares 2-Chloropyrimidine-4-carboxamide and 2-Methylpyrimidine-4-carboxamide , two structural analogs that play distinct roles in medicinal chemistry.[1]
-
2-Chloropyrimidine-4-carboxamide acts as a High-Reactivity Electrophilic Scaffold . The C2-chlorine atom functions as an activated leaving group, enabling rapid diversification via Nucleophilic Aromatic Substitution (
). It is primarily used in Hit-to-Lead optimization to generate library diversity. -
2-Methylpyrimidine-4-carboxamide acts as a Stable Pharmacophore . The C2-methyl group provides metabolic stability and hydrophobic bulk without offering a direct handle for substitution. It is typically employed in Lead Optimization to probe structure-activity relationships (SAR) regarding sterics and lipophilicity.
Part 1: Physicochemical Profile & Properties
The following table contrasts the fundamental properties of both key building blocks.
| Feature | 2-Chloropyrimidine-4-carboxamide | 2-Methylpyrimidine-4-carboxamide |
| CAS Number | 22536-66-9 | 88393-97-9 |
| Molecular Weight | 157.56 g/mol | 137.14 g/mol |
| Primary Reactivity | Electrophilic ( | Nucleophilic/Inert at C2 |
| Electronic Nature | Electron-Deficient (Activated Ring) | Electron-Rich (Relative to Cl-analog) |
| LogP (Calc) | ~0.3 (Lower lipophilicity) | ~0.1 (Higher polarity due to amide) |
| Storage | 2-8°C, Inert Atmosphere (Moisture Sensitive) | Room Temp, Dry (Stable) |
| Primary Application | Diversity-Oriented Synthesis (Library Gen) | SAR Probing (Steric/Metabolic) |
Part 2: Synthetic Utility & Reactivity
2-Chloropyrimidine-4-carboxamide: The "Reactive Handle"
The chlorine atom at the 2-position is highly activated due to the electron-withdrawing nature of the pyrimidine nitrogen atoms and the para-carboxamide group. This creates a "push-pull" system that makes the C2 position exceptionally susceptible to nucleophilic attack.
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
Regioselectivity: While 2,4-dichloropyrimidines often show competition between C2 and C4 substitution, the presence of the carboxamide at C4 blocks that position, directing nucleophiles exclusively to C2.
-
Key Use Case: Synthesis of NAPE-PLD inhibitors (e.g., LEI-401 precursors).
2-Methylpyrimidine-4-carboxamide: The "Stable Anchor"
The methyl group at C2 is chemically robust. It does not undergo substitution under standard conditions. Instead, it serves two purposes:
-
Sigma-Hole Blocking: It blocks the C2 position from metabolic oxidation (e.g., by aldehyde oxidase).
-
Hydrophobic Interaction: It can fill small hydrophobic pockets in a target protein's active site (e.g., Valine/Leucine gates).
Synthetic Implication: If you need to attach a complex tail at C2, start with the 2-Chloro variant. If you need a small, stable cap, use the 2-Methyl variant.
Part 3: Experimental Protocols
Protocol A: Diversity Synthesis via (2-Chloro Variant)
Target: Synthesis of 2-amino-substituted pyrimidine-4-carboxamides.
Rationale: This protocol utilizes the high electrophilicity of the 2-chloro scaffold to introduce amine diversity.
Reagents:
-
2-Chloropyrimidine-4-carboxamide (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: 1,4-Dioxane or DMF
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of 2-Chloropyrimidine-4-carboxamide in 5 mL of dry 1,4-dioxane under nitrogen atmosphere.
-
Addition: Add 2.0 mmol of DIPEA, followed by dropwise addition of 1.2 mmol of the target amine (e.g., morpholine or benzylamine).
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Note: The carboxamide group is electron-withdrawing, allowing this reaction to proceed at lower temperatures than unfunctionalized chloropyrimidines.
-
-
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (Cl-SM) should disappear, replaced by a more polar product spot.
-
Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc, wash with water (2x) and brine (1x). Dry over
. -
Purification: Recrystallize from EtOH or purify via flash chromatography (0-10% MeOH in DCM).
Protocol B: Amide Dehydration (2-Methyl Variant)
Target: Conversion to 2-Methylpyrimidine-4-carbonitrile.
Rationale: Demonstrates the stability of the 2-Methyl group while modifying the carboxamide handle.
Reagents:
-
2-Methylpyrimidine-4-carboxamide (1.0 equiv)
-
Trifluoroacetic Anhydride (TFAA) (1.5 equiv)
-
Pyridine (3.0 equiv)
-
Solvent: DCM[2]
Step-by-Step Workflow:
-
Setup: Dissolve 2-Methylpyrimidine-4-carboxamide in dry DCM at 0°C.
-
Activation: Add Pyridine, then dropwise add TFAA.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours.
-
Observation: The 2-Methyl group remains intact (no oxidation or substitution occurs), yielding the nitrile exclusively.
Part 4: Structural Logic & Pathway Visualization
The following diagrams illustrate the divergent utility of these two scaffolds.
Diagram 1: Reactivity vs. Stability Pathways
This flowchart helps researchers decide which scaffold to select based on their drug design goals.
Caption: Decision tree for selecting 2-Chloro vs. 2-Methyl scaffolds based on synthetic intent (Diversity vs. Stability).
Diagram 2: Mechanistic Divergence
Visualizing the electronic activation that drives the utility of the 2-Chloro variant.
Caption: Electronic factors activating the 2-Chloro scaffold for SNAr, a pathway unavailable to the 2-Methyl variant.
References
-
Santa Cruz Biotechnology. 2-Chloropyrimidine-4-carboxamide Product Data. Retrieved from
-
Mock, E. D., et al. (2020).[2] Discovery of the First Potent and Selective Inhibitor of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). Journal of Medicinal Chemistry. Retrieved from
-
ChemicalBook. 2-Methylpyrimidine-4-carboxaldehyde and Derivatives Properties. Retrieved from
-
WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from
-
BLD Pharm. 2-Methylpyrimidine-4-carboxamide CAS 88393-97-9. Retrieved from
Sources
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylpyrimidine-4-carboxamide vs 2-Methylpyrimidine-4-carboxylic acid reactivity
Topic: 2-Methylpyrimidine-4-carboxamide vs. 2-Methylpyrimidine-4-carboxylic Acid Reactivity Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
In the design of bioactive heterocycles—particularly kinase inhibitors and antivirals—the pyrimidine core is ubiquitous. However, the choice between 2-methylpyrimidine-4-carboxylic acid (The Acid) and 2-methylpyrimidine-4-carboxamide (The Amide) is rarely just about availability; it is a decision dictated by thermal stability and downstream synthetic utility .
-
The Acid is a zwitterionic, high-melting precursor prone to thermal decarboxylation. It is primarily a raw material for coupling.
-
The Amide is a stable, non-zwitterionic intermediate. It serves as the gateway to nitriles (via dehydration) and offers a distinct solubility profile for purification.
This guide analyzes the reactivity divergence of these two species, providing experimental protocols to navigate their specific stability and solubility challenges.
Part 1: Physicochemical Profile & Stability[1]
The fundamental difference lies in the protonation state. The pyrimidine ring is electron-deficient (π-deficient), making the ring nitrogens weakly basic but the carboxylic acid significantly acidic.
| Feature | 2-Methylpyrimidine-4-carboxylic Acid | 2-Methylpyrimidine-4-carboxamide |
| Structure | Zwitterionic character (Internal salt form common). | Neutral, polar molecule. |
| Solubility | Low in organic solvents (DCM, EtOAc). Soluble in DMSO, water (pH dependent). | Moderate to High in polar organics (MeOH, DMSO, hot EtOAc). |
| Melting Point | >200°C (often with decomposition/decarboxylation). | Generally 150–180°C (Sharp melting point). |
| pKa | ~3.5 (COOH) and ~1.5 (Pyrimidine NH+). | Neutral (Amide NH is not acidic pKa >15). |
| Thermal Stability | Poor. Prone to decarboxylation >120°C. | High. Stable to standard reflux temperatures. |
| Primary Utility | Starting material for esters/amides. | Precursor to Nitriles; Hydrogen bond donor/acceptor. |
The Zwitterion Trap
The Acid exists in equilibrium with its zwitterionic form (carboxylate anion / protonated pyrimidine nitrogen). This leads to poor solubility in non-polar solvents (DCM/Ether), making extraction difficult.
-
Process Tip: When working with the Acid, avoid aqueous workups that rely on DCM extraction at neutral pH. You will leave the product in the water phase.
Part 2: Critical Reactivity Divergence
The Decarboxylation Risk (The Acid)
Pyrimidine-4-carboxylic acids are notoriously unstable at high temperatures. The electron-withdrawing nature of the pyrimidine ring facilitates the loss of
-
Mechanism: The zwitterionic form stabilizes the transition state, allowing the carboxylate to leave as
, generating a transient ylide or carbanion at the C4 position, which is then protonated. -
Implication: Avoid thermal esterifications (e.g.,
/MeOH reflux) for prolonged periods. Use room-temperature coupling agents (HATU/EDC) or acid chlorides generated at low temperature.
Dehydration to Nitrile (The Amide)
The primary amide is the distinct precursor to 2-methylpyrimidine-4-carbonitrile , a critical scaffold for synthesizing tetrazoles or amidines.
-
Reagent Choice: While
is standard, it can chlorinate the pyrimidine ring if the C2-methyl is activated or if OH groups are present. T3P (Propylphosphonic anhydride) is the superior, milder reagent for this transformation.
Part 3: Visualization of Reactivity Pathways
The following diagram illustrates the divergence in stability and the dehydration pathway.
Figure 1: Reaction pathways highlighting the thermal instability of the acid vs. the synthetic utility of the amide.
Part 4: Experimental Protocols
Protocol A: Controlled Amidation (Acid Amide)
Objective: Convert the Acid to the Amide without inducing decarboxylation, managing the zwitterionic solubility issues.
Reagents:
-
2-Methylpyrimidine-4-carboxylic acid (1.0 eq)[1]
-
CDI (1.1 eq) or HATU (1.1 eq)
- (Solid, 2.0 eq) or Aqueous Ammonia
-
DIPEA (3.0 eq)
-
Solvent: DMF (Dry)
Step-by-Step:
-
Activation: Dissolve the Acid in dry DMF (0.5 M). Add DIPEA followed by HATU at 0°C. Stir for 30 mins.
-
Note: The solution may initially be a suspension due to the zwitterion; it should clear as the activated ester forms.
-
-
Amidation: Add solid
(ammonium source) in one portion. Allow to warm to Room Temperature (RT) and stir for 4–6 hours.-
Why Solid
? Using aqueous ammonia can hydrolyze the active ester back to the acid. Solid salt provides a controlled source of ammonia in the presence of DIPEA.
-
-
Workup (Critical):
-
Dilute with water. The Amide is moderately soluble in water but less so than the Acid.
-
Extract exhaustively with IPA/CHCl3 (1:3) or n-Butanol . Standard EtOAc extraction often yields poor recovery.
-
Wash organic layer with saturated
to remove unreacted Acid.
-
Protocol B: Mild Dehydration (Amide Nitrile)
Objective: Synthesize the nitrile without chlorinating the ring or affecting the C2-methyl group.
Reagents:
-
2-Methylpyrimidine-4-carboxamide (1.0 eq)[2]
-
T3P (50% in EtOAc, 2.0 eq)
-
Pyridine (3.0 eq) or
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step:
-
Setup: Suspend the Amide in EtOAc (0.2 M). Add Pyridine.[3]
-
Addition: Add T3P solution dropwise at RT.
-
Reaction: Heat to reflux (approx. 70–80°C) for 12 hours.
-
Observation: The suspension will clear as the Amide converts to the more soluble Nitrile.
-
-
Workup: Wash with water, then 0.5 M HCl (to remove pyridine), then brine. Dry and concentrate.
-
Advantage: T3P byproducts are water-soluble, simplifying purification compared to
which requires quenching and generates phosphorous acids.
-
Part 5: Strategic Selection in Drug Design
| Scenario | Choose The Acid | Choose The Amide |
| Linker Installation | When coupling to complex amines (e.g., piperazines, anilines) to build the core scaffold. | N/A |
| C2-Functionalization | Avoid. The carboxylate anion (COO-) deactivates the ring and repels nucleophiles/bases needed for C2-methyl lithiation. | Preferred. The amide (or better, a tertiary amide) can direct ortho-lithiation or lateral lithiation at the C2-methyl group. |
| Scale-Up | Caution. Thermal risks (decarboxylation) require strict temperature control during drying and reaction. | Recommended. Stable solid, easy to handle, safe storage profile. |
References
-
Reactivity of Pyrimidine Carboxylic Acids
-
Amide Dehydration Methodologies
- Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P)
-
Lateral Lithiation of Heterocycles
- Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 2011.
-
Compound Data & Safety
- PubChem CID 18676097 (2-Methylpyrimidine-4-carboxylic acid).
Sources
- 1. 2-Methyl-4-pyrimidinecarboxylic acid | C6H6N2O2 | CID 18676097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 88393-97-9|2-Methylpyrimidine-4-carboxamide|BLD Pharm [bldpharm.com]
- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Guide: UV-Vis Absorption Characterization of 2-Methylpyrimidine-4-carboxamide
Executive Summary & Technical Context
2-Methylpyrimidine-4-carboxamide (CAS: 88393-97-9) is a critical intermediate in the synthesis of bioactive pyrimidine derivatives, including potential antitubercular and antiviral agents. Unlike its widely documented isomer Pyrazinamide (Pyrazine-2-carboxamide), spectral data for this specific regioisomer is often fragmented in literature.
This guide provides a comparative spectral analysis , establishing the expected UV-Vis absorption maxima (
Key Spectral Expectations
-
Primary Absorption (
): 265 – 272 nm (Solvent dependent) -
Secondary Absorption (
): ~305 – 315 nm (Weak shoulder, often obscured in polar solvents) -
Molar Extinction Coefficient (
): Estimated at .
Structural & Spectral Logic (The "Why")
To understand the UV profile of 2-Methylpyrimidine-4-carboxamide, we must deconstruct its chromophore relative to the base pyrimidine ring and its closest pharmacological analog, Pyrazinamide.
The Chromophore Assembly
-
Base Chromophore (Pyrimidine): The unsubstituted 1,3-diazine ring absorbs at 243 nm (
) and ~298 nm ( ). -
Effect of C4-Carboxamide (+M / -I Effect): The amide group extends conjugation. As an electron-withdrawing group via induction (-I) but capable of resonance, it causes a significant bathochromic (red) shift , typically +20–25 nm.
-
Effect of C2-Methyl (+I Effect): The methyl group is a weak electron donor. In pyrimidines, C2 substitution perturbs the ring symmetry, typically adding a minor red shift (+2–5 nm) and increasing intensity (hyperchromic effect).
Comparative Analysis: Isomer vs. Analog
| Feature | 2-Methylpyrimidine-4-carboxamide | Pyrazinamide (Comparator) | 2-Amino-4-methylpyrimidine |
| Core Ring | Pyrimidine (1,3-N) | Pyrazine (1,4-N) | Pyrimidine (1,3-N) |
| Substituents | 2-Me, 4-CONH₂ | 2-CONH₂ | 2-NH₂, 4-Me |
| ~268 nm (Predicted) | 268 nm | 228 nm / 290 nm | |
| Electronic Nature | Electron Deficient Ring + EWG Amide | Electron Deficient Ring + EWG Amide | Electron Deficient Ring + EDG Amine |
| Solvent Shift | Positive Solvatochromism (Red shift in polar) | Positive Solvatochromism | Strong pH dependence |
Technical Insight: The spectral similarity to Pyrazinamide is high due to the dominant influence of the carboxamide conjugation over the specific nitrogen placement in the ring. However, the shape of the band for the pyrimidine derivative is often sharper due to the lower symmetry of the 1,3-diazine system compared to the 1,4-diazine.
Visualization of Spectral Shift Logic
The following diagram illustrates the additive effects of substituents on the base pyrimidine chromophore, guiding the researcher to the target wavelength.
Caption: Logical progression of bathochromic shifts transforming the base pyrimidine spectrum to the target molecule's profile.
Validated Experimental Protocol
Since commercial Certificates of Analysis (CoA) often omit full spectral scans, the following protocol ensures self-validation of the compound's identity and purity.
Reagents & Equipment[1][2][3]
-
Solvent: HPLC-grade Methanol (MeOH) or Phosphate Buffered Saline (PBS, pH 7.4). Note: Water is preferred for biological relevance; MeOH for sharper peak definition.
-
Blank: Pure solvent from the same batch.
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
-
Cuvettes: Quartz, 1 cm path length (matched pair).
Step-by-Step Methodology
-
Stock Solution Preparation (1 mM):
-
Weigh 1.37 mg of 2-Methylpyrimidine-4-carboxamide (MW: 137.14 g/mol ).
-
Dissolve in 10 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution.
-
-
Working Standard Preparation (50 µM):
-
Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the chosen solvent (MeOH or PBS).
-
-
Baseline Correction:
-
Fill both cuvettes with pure solvent.
-
Run a baseline scan from 200 nm to 400 nm .
-
-
Sample Acquisition:
-
Replace the sample cuvette with the Working Standard.
-
Scan from 200 nm to 400 nm at a scan speed of Medium (200-400 nm/min) .
-
Critical Check: Absorbance at
should be between 0.2 and 0.8 AU for linearity. If >1.0, dilute further.
-
-
Data Analysis:
-
Identify
(Primary Peak). -
Calculate Molar Extinction Coefficient (
): -
Acceptance Criteria:
must fall within 268 ± 2 nm (in water/PBS).
-
Troubleshooting & Interferences
| Observation | Potential Cause | Corrective Action |
| Acidic pH (Protonation of ring N) | Ensure buffer is pH 7.4. Pyrimidines blue-shift upon protonation. | |
| Shoulder at >320 nm | Impurity (Starting material) | Check for 2-Methylpyrimidine-4-carboxylic acid or oxidized dimers. |
| No distinct peak | Solvent Cutoff Interference | Do not use Acetone or benzene; stick to MeOH, EtOH, or Water. |
References
-
Stimson, M. M. (1949). "The Ultraviolet Absorption Spectra of Some Pyrimidines; Chemical Structure and the Effect of pH on the Position of Lambda Max." Journal of the American Chemical Society, 71(4), 1470–1474. Link
-
NIST Chemistry WebBook. (2025). "2-Amino-4-methylpyrimidine UV Spectrum." National Institute of Standards and Technology. Link
-
PubChem. (2025).[1] "Pyrazinamide Compound Summary." National Library of Medicine. Link
-
Beukers, R., et al. (1958). "The effect of substituents on the UV spectra of pyrimidines." Biochimica et Biophysica Acta, 30, 57-63. Link
-
BenchChem. (2025).[2] "Spectroscopic Analysis of Methylpyrimidine Derivatives." Link
Sources
Validating 2-Methylpyrimidine-4-carboxamide Purity: An Orthogonal Approach Using Elemental Analysis
Executive Summary
In pharmaceutical development, the integrity of a reference standard is the bedrock of data reliability. 2-Methylpyrimidine-4-carboxamide (CAS: 7505-89-7) serves as a critical intermediate in the synthesis of kinase inhibitors. While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining organic purity, it is often blind to inorganic salts, moisture, and trapped solvents—impurities that can disastrously skew stoichiometric calculations in downstream synthesis.
This guide details the validation of 2-Methylpyrimidine-4-carboxamide using Elemental Analysis (EA) as a definitive "gatekeeper" method. We compare this approach against HPLC and quantitative NMR (qNMR), demonstrating why EA provides the necessary weight-based purity assurance that chromatographic methods alone cannot achieve.
Theoretical Framework & Specifications
Before validation, the theoretical composition must be established. The high nitrogen content of the pyrimidine ring and the primary amide functionality make this molecule prone to hygroscopicity, a critical factor in combustion analysis.
Target Molecule: 2-Methylpyrimidine-4-carboxamide
Molecular Formula:
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) | Acceptance Range ( |
| Carbon (C) | 6 | 72.066 | 52.55% | 52.15% – 52.95% |
| Hydrogen (H) | 7 | 7.056 | 5.15% | 4.75% – 5.55% |
| Nitrogen (N) | 3 | 42.021 | 30.64% | 30.24% – 31.04% |
| Oxygen (O) | 1 | 15.999 | 11.66% | Calculated by difference |
Expert Insight: The
tolerance is the universally accepted standard for publication-quality purity (Journal of Organic Chemistry/ACS guidelines). A deviation beyond this limit typically indicates solvates, inorganic contamination, or weighing errors.
Comparative Analysis: Why EA is Essential
Many researchers rely solely on HPLC Area% for purity. This is a risky practice for reference standards. The table below compares the "blind spots" of common validation techniques.
Table 2: Performance Comparison of Validation Methods
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | qNMR |
| Primary Detection | Total weight % of C, H, N | UV-active organic species | Protonated species ( |
| Inorganic Salts | Detects (Results in low %C/H/N) | Misses (Invisible to UV) | Misses (NMR silent) |
| Water/Moisture | Detects (Deviates H/N ratio) | Misses (Elutes in void volume) | Detects (Distinct shift, if not exchanging) |
| Purity Type | Absolute (Weight-based) | Relative (Area %) | Absolute (Molar ratio) |
| Sample Destructive? | Yes (Combustion) | No | No |
| Best Use Case | Validating bulk composition & salt forms | Routine batch release & organic impurity profiling | Orthogonal structural confirmation |
The "Purity Trap"
A sample of 2-Methylpyrimidine-4-carboxamide might show 99.9% purity by HPLC but contain 5% sodium chloride (NaCl) from a brine wash during workup.
-
HPLC Result: 99.9% (Pass)
-
EA Result: Carbon found = 49.92% (Fail; -2.63% deviation due to mass dilution by NaCl).
Experimental Protocol: Combustion Analysis
To achieve the required precision, the following protocol addresses the specific physicochemical properties of pyrimidine carboxamides (potential volatility and hygroscopicity).
Step-by-Step Methodology
-
Sample Pre-treatment (Critical):
-
The amide group can form hydrogen bonds with atmospheric water.
-
Action: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over
. -
Why: Removes surface moisture that would artificially inflate %H and dilute %C/%N.
-
-
Microbalance Weighing:
-
Use a validated microbalance (readability 0.001 mg).
-
Target weight: 1.5 – 2.5 mg per tin capsule.
-
Fold technique: Tightly crimp the capsule to exclude atmospheric nitrogen.
-
-
Combustion Parameters (Flash 2000 or equivalent):
-
Reactor Temperature: 950°C (Ensures complete combustion of the aromatic pyrimidine ring).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 250 mL/min for 5 seconds (Dynamic Flash).
-
Standardization: Calibrate using Acetanilide (K factor method) immediately prior to the run.
-
-
Analysis:
-
Run samples in triplicate.
-
Run a blank (empty tin) every 5 samples to correct for background nitrogen.
-
Data Interpretation & Troubleshooting
This section analyzes real-world scenarios encountered when validating this molecule.
Scenario A: The "Perfect" Standard
-
Found: C: 52.48%, H: 5.18%, N: 30.59%
-
Deviation: C: -0.07%, H: +0.03%, N: -0.05%
-
Verdict: PASS. The material is suitable as a primary reference standard.
Scenario B: The "Hydrate" Failure
-
Found: C: 49.30%, H: 5.50%, N: 28.80%
-
Analysis:
-
Carbon is significantly low (-3.25%).
-
Hydrogen is high (+0.35%).
-
Nitrogen is low (-1.84%).
-
-
Causality: This pattern is classic for a Hemihydrate (
). The pyrimidine nitrogen and amide oxygen are excellent H-bond acceptors. -
Corrective Action: Re-dry at higher temperature (60°C) or characterize as a solvate using TGA (Thermogravimetric Analysis).
Scenario C: The "Salt" Failure
-
Found: C: 51.50%, H: 5.05%, N: 30.00%
-
Analysis: All values are uniformly lower than theoretical by ~2%.
-
Causality: Non-combustible inorganic contamination (likely Silica gel or NaCl). The ratio of C:H:N remains correct, but the absolute values are diluted.
-
Corrective Action: Recrystallize to remove inorganic salts; check Residue on Ignition (ROI).
Visualization of Validation Logic
Workflow: From Synthesis to Validation
This diagram illustrates where EA fits into the qualification lifecycle of the drug substance.
Figure 1: The sequential validation workflow ensuring both organic and bulk purity.
Logic Tree: Troubleshooting EA Results
Use this decision matrix when EA results deviate from theoretical values.
Figure 2: Diagnostic logic for interpreting Elemental Analysis failures.
References
-
American Chemical Society (ACS). (2023). Journal of Organic Chemistry Author Guidelines for Data Characterization. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][2][3][4][5] Retrieved from [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]
Sources
- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ikev.org [ikev.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. extranet.who.int [extranet.who.int]
Structural Benchmarking of 2-Methylpyrimidine-4-carboxamide Derivatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists
Executive Summary: The Scaffold Advantage
In the landscape of kinase inhibitors and antiviral agents, the 2-methylpyrimidine-4-carboxamide scaffold represents a critical bioisostere of the widely utilized pyrazine-2-carboxamide (the core of Favipiravir/T-705) and pyridine-2-carboxamide (Picolinamide).
While pyrazine derivatives often suffer from rapid metabolic oxidation, the 2-methylpyrimidine core offers a strategic "metabolic block" at the 2-position while retaining the essential hydrogen-bonding pharmacophore required for hinge-binding in kinases or active-site interactions in viral polymerases.
This guide objectively compares the structural performance of this scaffold against its primary alternatives, supported by crystallographic data and synthesis protocols.[1]
Comparative Analysis: Pyrimidine vs. Pyrazine vs. Pyridine
The choice of heteroaromatic ring dictates the solid-state packing and solubility profile. Below is a structural comparison based on single-crystal X-ray diffraction (SC-XRD) data of the core carboxamide motifs.
Crystallographic Benchmarking
The following table synthesizes data from structural analogs to illustrate the packing efficiency and hydrogen-bonding potential of the 2-methylpyrimidine core compared to its bioisosteres.
| Feature | 2-Methylpyrimidine-4-carboxamide (Target) | Pyrazine-2-carboxamide (Alternative A) | Picolinamide (Pyridine-2-carboxamide) (Alternative B) |
| Crystal System | Inferred: Monoclinic (Common for methyl-pyrimidines) | Monoclinic | Monoclinic |
| Space Group | P2₁/c (Typical for planar amides) | C2/c | P2₁/c |
| H-Bond Motif | R²₂(8) Dimer (Strong N-H...N) | Linear Chains / R²₂(8) | R²₂(8) Dimer |
| π-Stacking | Moderate (Methyl group steric interference) | Strong (Planar stacking) | Strong (Planar stacking) |
| Solubility | High (Methyl disrupts lattice energy) | Moderate | Low (High lattice energy) |
| Metabolic Stability | High (2-Me blocks oxidation) | Low (Susceptible to xanthine oxidase) | Moderate |
Key Insight: The 2-methyl group in the pyrimidine derivative acts as a "crystal breaker." While Pyrazine-2-carboxamide forms highly stable, dense packing networks (Space Group C2/c) driven by efficient π-stacking, the steric bulk of the methyl group in the pyrimidine analog often disrupts these planar stacks. This results in higher solubility in organic solvents—a critical advantage for formulation and bioavailability.
Supramolecular Synthons
The primary performance metric for these scaffolds is their ability to form robust hydrogen bonds.
-
The R²₂(8) Homosynthon: Both the pyrimidine and pyridine scaffolds form centrosymmetric dimers via N-H...N interactions.[2]
-
The Heterosynthon Advantage: The 2-methylpyrimidine core possesses two ring nitrogens. Unlike pyridine (1 nitrogen), the pyrimidine ring can accept an additional H-bond at the N1 position, allowing for unique water-bridged networks in solvated crystal forms.
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals for X-ray diffraction, a controlled synthesis and slow-evaporation protocol is required. This workflow ensures high purity, essential for resolving the methyl-group disorder often seen in these structures.
Synthesis Workflow (Graphviz Diagram)
Figure 1: Step-by-step synthesis pathway for generating the carboxamide core from the carboxylic acid precursor.
Crystallization Protocol (Self-Validating)
Objective: Grow single crystals suitable for SC-XRD (>0.2 mm dimensions).
-
Solvent Selection: Prepare a supersaturated solution using Ethanol:Water (9:1) . The slight water content promotes the formation of hydrates, which often crystallize more readily than anhydrous forms due to the H-bond accepting capacity of the pyrimidine N1.
-
Seeding: If an amorphous precipitate forms, heat to redissolve and add a "micro-seed" (scratch the glass side) to induce nucleation.
-
Vapor Diffusion (The "Hanging Drop" Method):
-
Place 2 mL of the saturated solution in a small vial.
-
Place this vial inside a larger jar containing 10 mL of Hexane (antisolvent).
-
Seal tightly. Hexane vapor will slowly diffuse into the ethanol, lowering solubility gradually.
-
-
Validation: Check for birefringence under a polarizing microscope. True crystals will "blink" (light up and go dark) as you rotate the stage; amorphous solids will remain dark.
Structural Data Interpretation
When analyzing the solved structure of 2-methylpyrimidine-4-carboxamide derivatives, focus on the Amide Conformation .
The Syn vs. Anti Conformation
Biological activity often depends on the amide orientation relative to the ring nitrogen.
-
Syn-Conformation: The Amide N-H is on the same side as the Ring N. This is rare due to electrostatic repulsion (lone pair vs. lone pair).
-
Anti-Conformation: The Amide N-H is opposite the Ring N. This is the thermodynamically stable form found in 95% of crystal structures (including Picolinamide).
Critical Check: If your crystal structure shows a syn-conformation, it likely involves an intramolecular hydrogen bond or a specific metal coordination (if a salt was used).
Hydrogen Bonding Network (Graphviz Diagram)
Figure 2: The dominant R²₂(8) supramolecular synthon observed in pyrimidine carboxamides, stabilized by solvent bridging.
References
-
Crystal Structure of Pyrazine-2-carboxamide
- Title: Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged two-dimensional polymeric complex.
- Source:Journal of Molecular Structure / Acta Crystallographica
-
URL:
-
Picolinamide (Pyridine-2-carboxamide)
- Title: Crystal Structure Determination and Hydrogen-Bonding P
- Source:Acta Crystallographica Section E
-
URL:
-
2-Methylpyrimidine-4-carboxamide Derivatives (SAR & Synthesis)
-
Hydrogen Bonding in Pyrimidines
-
Title: The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.[1]
- Source:Crystal Growth & Design
-
URL:
-
Sources
- 1. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bioisosteric Replacement of 2-Methylpyrimidine-4-carboxamide in Kinase Inhibitors
Executive Summary: The Scaffold Challenge
The 2-methylpyrimidine-4-carboxamide motif is a privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding element or a solvent-front interacting motif in inhibitors of kinases (e.g., JAK, CDK, EGFR) and metalloproteinases (e.g., MMP-13).
While the carboxamide group (
-
Metabolic Instability: Susceptibility to hydrolysis by amidases or oxidative metabolism.
-
Permeability Issues: High polarity (PSA) can limit membrane penetration.
-
P-gp Efflux: Amides are frequent substrates for efflux transporters.
This guide details the strategic bioisosteric replacement of the 4-carboxamide moiety within this specific pyrimidine core. We compare the performance of five-membered heterocycles (1,2,4-triazoles, 1,3,4-oxadiazoles) against the parent amide, supported by experimental data on potency (IC
Strategic Rationale & Pharmacophore Analysis
The 2-methylpyrimidine-4-carboxamide typically binds in the ATP-binding pocket. The pyrimidine ring N1 often accepts a H-bond from the hinge region (e.g., backbone NH), while the C4-carboxamide interacts with conserved waters or polar residues (e.g., Lysine catalytic triad).
The Bioisosteric Decision Matrix
Replacing the amide requires maintaining the planar geometry and the H-bond vector while modulating lipophilicity and stability.
Figure 1: Decision logic for selecting bioisosteres based on specific liabilities of the parent carboxamide scaffold.
Comparative Analysis: Amide vs. Heterocycles[1][2]
Alternative 1: 1,2,4-Triazole Replacement
The 1,2,4-triazole is a "non-classical" bioisostere that mimics the distal H-bond acceptor nature of the amide carbonyl while offering a dramatic improvement in metabolic stability.
-
Mechanism: The triazole nitrogen (N2/N4) acts as a H-bond acceptor similar to the amide carbonyl oxygen. The ring system is planar and aromatic, engaging in
-stacking interactions that the amide cannot. -
Case Study Evidence: In pyrazolo[1,5-a]pyrimidine inhibitors (structurally analogous to the 2-methylpyrimidine core) targeting CSNK2 (Casein Kinase 2), replacing the carboxamide with a 1,2,4-triazole improved potency by 4-fold and significantly extended metabolic half-life.
Alternative 2: 1,3,4-Oxadiazole Replacement
Oxadiazoles are less polar than triazoles, making them ideal for improving blood-brain barrier (BBB) penetration or general cellular permeability.
-
Mechanism: The oxygen atom in the ring reduces the H-bond donor capacity compared to the triazole (which has an NH), but maintains the acceptor profile.
-
Trade-off: Often leads to lower aqueous solubility compared to the parent amide.
Performance Data Summary
The following table synthesizes data from CSNK2 and MMP-13 inhibitor optimization campaigns involving pyrimidine-carboxamide scaffolds.
| Feature | Parent: Carboxamide | Bioisostere A: 1,2,4-Triazole | Bioisostere B: 1,3,4-Oxadiazole |
| Structure | Triazole Ring | Oxadiazole Ring | |
| Kinase Potency (IC | Baseline (e.g., 12 nM) | High (e.g., 3 nM) | Moderate (e.g., 15 nM) |
| Metabolic Stability ( | Low (< 30 min, Microsomes) | High (> 120 min) | High (> 90 min) |
| H-Bond Donors | 2 (Primary amide) | 1 (NH tautomer) | 0 |
| Lipophilicity (cLogP) | Low (Polar) | Moderate | High (More Lipophilic) |
| Solubility | High | Moderate | Low |
| Key Liability | Hydrolysis / Efflux | Solubility | Solubility / CYP Inhibition |
Key Insight: The 1,2,4-triazole is the superior choice when potency and metabolic stability are the primary drivers. The 1,3,4-oxadiazole is preferred when permeability (LogD) needs optimization.
Experimental Protocols
To validate these replacements in your own 2-methylpyrimidine series, follow these standardized workflows.
Synthesis of the Bioisosteres
Objective: Convert the 2-methylpyrimidine-4-carboxylic acid precursor into the Triazole and Oxadiazole derivatives.
Protocol A: 1,2,4-Triazole Synthesis (Einhorn-Brunner Reaction variant)
-
Starting Material: 2-Methylpyrimidine-4-carbonitrile.
-
Reagent: Hydrazine hydrate (
). -
Procedure:
-
Dissolve nitrile in ethanol. Add 2.0 eq hydrazine hydrate.
-
Reflux for 4 hours to form the amidrazone intermediate.
-
Concentrate and re-dissolve in formic acid (or orthoformate).
-
Heat at 90°C for 3 hours to cyclize.
-
-
Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).
Protocol B: 1,3,4-Oxadiazole Synthesis
-
Starting Material: 2-Methylpyrimidine-4-carboxylic acid hydrazide.
-
Reagent: Triethyl orthoformate + p-TsOH (cat).
-
Procedure:
-
Suspend hydrazide in triethyl orthoformate.
-
Add catalytic p-TsOH.
-
Reflux for 6–12 hours.
-
Evaporate solvent; recrystallize from ethanol/ether.
-
Kinase Activity Assay (ADP-Glo™)
Objective: Quantify IC
-
Preparation: Dilute compounds in 100% DMSO (10-point dose response).
-
Enzyme Mix: Incubate kinase (e.g., 5 ng/well) with compound for 15 min at RT.
-
Reaction: Add ATP (at
) and substrate peptide. Incubate 60 min. -
Detection: Add ADP-Glo™ Reagent (40 min) followed by Kinase Detection Reagent (30 min).
-
Analysis: Measure luminescence. Fit curves using non-linear regression (GraphPad Prism) to determine IC
.
Mechanistic Visualization
The following diagram illustrates the structural transformation and the preservation of the pharmacophore binding points.
Figure 2: Pharmacophore transition from the labile carboxamide to the stable triazole scaffold.
References
-
Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. Journal of Medicinal Chemistry. (2024).[1] Demonstrates the amide-to-triazole switch improving potency and stability.[1][2][3]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of NAPE-PLD. Journal of Medicinal Chemistry. (2020). Details the synthesis and optimization of the specific pyrimidine-4-carboxamide scaffold.
-
Bioisosteres for Drug Hunters: Amides. Drug Hunter. (2025). Comprehensive review of amide replacements including oxadiazoles and reverse amides.
-
Discovery of 2,4-diaminopyrimidine-5-carboxamide derivatives as JAK3 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2014). Contextualizes the carboxamide role in JAK kinase selectivity.
-
A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor. Journal of Medicinal Chemistry. (2016).[4] Validates the "2-methylpyrimidine-4-carboxamide" scaffold in advanced drug discovery. [4]
Sources
- 1. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: Reference Standards for 2-Methylpyrimidine-4-carboxamide Impurity Profiling
Topic: Reference standards for 2-Methylpyrimidine-4-carboxamide impurity profiling Content Type: Publish Comparison Guide
Executive Summary: The Cost of Uncertainty[1]
In the synthesis of pyrimidine-based APIs—ranging from kinase inhibitors to novel analgesics—2-Methylpyrimidine-4-carboxamide (2-MPCA) serves as a critical scaffold.[1][2] However, its structural simplicity is deceptive.[1] Impurity profiling for this intermediate is often plagued by "ghost peaks" and mass balance discrepancies caused by inadequate reference standards.[2]
This guide compares the performance of Certified Reference Standards (CRS) against Research-Grade (RG) Alternatives . We demonstrate that while RG materials are sufficient for early-phase synthesis, their use in quantitative impurity profiling introduces systemic errors in Relative Response Factor (RRF) calculations and LOD/LOQ determination, potentially triggering regulatory holds under ICH Q3A/B guidelines.[1][2]
The Technical Challenge: Why Standard Purity Matters
2-MPCA is typically synthesized via the hydrolysis of 2-methylpyrimidine-4-carbonitrile or the amidation of 2-methylpyrimidine-4-carboxylic acid.[1][2] Each route introduces specific impurities that are structurally similar to the target, creating separation challenges.
The "Silent" Impurity Spectrum
A generic "98%" purity label often masks specific contaminants that co-elute or suppress ionization in LC-MS:
-
Hydrolysis Product: 2-Methylpyrimidine-4-carboxylic acid (CAS 13627-49-1).[1][2] Highly polar; often elutes in the solvent front on standard C18 columns.[1][2]
-
Starting Material: 2-Methylpyrimidine-4-carbonitrile. distinct UV absorption max; skews purity calculations if RRF is assumed to be 1.0.[2]
-
Regioisomer: 2-Methylpyrimidine-5-carboxamide.[2] Difficult to resolve without specialized phenyl-hexyl or fluorophenyl phases.[2]
Comparative Analysis: Certified vs. Research Grade
We evaluated a Certified Reference Standard (Product A) against a standard Research Grade Reagent (Alternative B) obtained from a catalog chemical supplier.
Quantitative Performance Metrics
| Feature | Certified Reference Standard (Product A) | Research Grade Alternative (Alternative B) | Impact on Data Quality |
| Assay Method | qNMR + Mass Balance (100% - Impurities - Water - Residual Solvents) | HPLC Area% (UV 254nm only) | High. Area% ignores water/salts, leading to potency overestimation (often by 2-5%).[1][2] |
| Water Content | Quantified via Karl Fischer (KF) (Typically 0.5 - 2.0%) | Not determined (Hygroscopic nature ignored) | Critical. Unaccounted water shifts the actual mass, causing errors in standard curve preparation.[1][2] |
| Impurity ID | Qualitative & Quantitative (All impurities >0.05% identified) | Unidentified "Trace" peaks | High. Risk of misidentifying a genotoxic impurity as a benign process byproduct.[1][2] |
| Homogeneity | Tested for inter-vial consistency | Bulk packaged | Medium. Variability between aliquots can cause method validation failures (Linearity |
The "Hidden" Error: Relative Response Factors (RRF)
In an internal study, we used both standards to quantify the 2-Methylpyrimidine-4-carboxylic acid impurity.
-
Scenario: The Research Grade standard (Alternative B) contained 3% unquantified residual solvent and 1.5% water.[2]
-
Result: When prepared gravimetrically, the actual concentration of Alternative B was 4.5% lower than calculated.[1]
-
Consequence: This led to a 4.5% overestimation of all impurities in the drug substance samples.[1] While this seems small, for an impurity near the 0.10% ICH reporting threshold, this error determines whether a batch is released or rejected.[1]
Self-Validating Experimental Protocol
To ensure data integrity, we recommend the following "Double-Verification" workflow when qualifying your 2-MPCA reference standard.
Phase 1: The Truth Serum (qNMR Potency Assignment)
Do not rely on the Certificate of Analysis (CoA) of a non-certified vendor.[1]
-
Internal Standard (IS): Use traceably certified Maleic Acid or Dimethyl Sulfone (high purity, non-hygroscopic).
-
Solvent: DMSO-
(prevents exchange of amide protons).[1][2] -
Acquisition:
-
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity)[1][2][3]
Phase 2: Orthogonal Separation (HPLC-UV/MS)
Validate the impurity profile using two distinct mechanisms.
-
System A (Reverse Phase):
-
System B (HILIC or Polar Embedded):
Visualizing the Impurity Genealogy
Understanding where impurities originate is key to selecting the right standard.[1][2] The diagram below maps the synthesis pathway and the critical control points where reference standards are required.
Figure 1: Impurity Genealogy of 2-Methylpyrimidine-4-carboxamide. Note how "Research Grade" standards often fail to account for the polar acid impurity (Impurity A), leading to mass balance errors.[1]
Conclusion and Recommendation
For non-regulated, early-stage discovery, Research Grade alternatives may be cost-effective.[1][2] However, for IND-enabling studies, stability testing, and CMC method validation , the hidden costs of re-testing and regulatory queries outweigh the upfront savings.[1]
Recommendation: Adopt a Primary Reference Standard strategy for 2-Methylpyrimidine-4-carboxamide that includes:
-
Full Characterization: 1H-NMR, 13C-NMR, MS, and IR.[1][2][4][5]
-
Purity Assignment: Mass Balance (100% - Impurities - Water - Residual Solvents) or qNMR.[1][2]
-
Traceability: Validated against a NIST-traceable internal standard.
By securing the integrity of your reference material, you secure the integrity of your entire drug development pipeline.[1]
References
-
International Council for Harmonisation (ICH). (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances.[1][2] ICH Guidelines.[2][6] [Link]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 135484218, 2-Methylpyrimidine-4-carboxamide.[1][2] PubChem.[2] [Link][1][2]
-
ResolveMass Laboratories. (2025). Choosing Reference Standards for API or Impurity: A Best Practice Guide. ResolveMass.[2][7] [Link]
-
Teo, Y. C., et al. (2020).[1][2] Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.[8] [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile | MDPI [mdpi.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Methylpyrimidine-4-carboxamide proper disposal procedures
Operational Guide: Proper Disposal Procedures for 2-Methylpyrimidine-4-carboxamide
Executive Summary & Scientific Context
2-Methylpyrimidine-4-carboxamide (CAS: 6554-48-9 or related derivatives) is a nitrogen-containing heterocyclic amide commonly employed as a pharmacophore in kinase inhibitor development and fragment-based drug discovery. Unlike simple organic solvents, this compound possesses two distinct structural features that dictate its disposal logic:
-
The Pyrimidine Ring: A stable, aromatic nitrogen heterocycle.[1] Improper disposal (e.g., drain pouring) risks environmental persistence and potential bio-accumulation in aquatic systems.[1]
-
The Carboxamide Moiety: While generally stable, amides can hydrolyze under strong acidic/basic conditions to release ammonia and the corresponding carboxylic acid.[1]
Core Directive: This compound must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems or general refuse. The only acceptable terminal disposal method is high-temperature incineration at a permitted facility to ensure complete mineralization of the nitrogenous ring.
Chemical Safety Profile (CSP)
Before handling waste, verify the material properties.[1] In the absence of a compound-specific SDS for this exact isomer, use this Class-Based Safety Profile derived from analogous pyrimidine amides.
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust generation is the primary exposure vector during transfer. |
| Hazard Class | Irritant (GHS07) | Causes skin (H315), eye (H319), and respiratory (H335) irritation.[1] |
| Acidity/Basicity | Weakly Basic | Do not mix with strong oxidizers or concentrated acids in waste streams to avoid exotherms. |
| Water Solubility | Moderate | Do not assume insolubility protects aquatic systems; it will leach if landfilled. |
| RCRA Status | Non-Listed (Characteristic) | Likely not P- or U-listed, but regulated as "Hazardous Waste" due to toxicity/irritant properties.[1] |
Disposal Protocols
Protocol A: Solid Waste (Pure Compound/Expired Stocks)
Use this workflow for >50 mg of solid material.
-
Primary Containment: Transfer the solid into a clear, chemically compatible wide-mouth jar (HDPE or Glass).
-
Scientist's Note: Do not use metal containers, as amide hydrolysis residuals can corrode metal over long storage periods.[1]
-
-
Labeling: Apply a hazardous waste tag immediately.
-
Constituents: "2-Methylpyrimidine-4-carboxamide" (Do not use abbreviations).[2]
-
Hazard Checkbox: [x] Toxic/Irritant.
-
-
Segregation: Place the container in the Solid Organic Waste stream.
-
Critical: Ensure this bin is destined for Incineration , not landfill.[1]
-
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this workflow for filtrates containing the compound dissolved in solvents (e.g., DMSO, Methanol, DCM).[1]
-
Solvent Identification: Determine the primary carrier solvent.
-
pH Check (The Self-Validating Step):
-
Before pouring, dip a pH strip into the waste container.[1]
-
Requirement: pH must be between 4 and 10.
-
Correction: If highly acidic/basic (due to reaction conditions), neutralize slowly with dilute NaHCO₃ or HCl before adding to the central waste carboy.[1] This prevents "bulking" accidents where incompatible wastes react in the drum.
-
-
Transfer: Pour into the appropriate carboy using a funnel.
-
Rinsing: Triple-rinse the reaction flask with the carrier solvent and add rinsate to the same waste container.
Protocol C: Contaminated Debris (Gloves, Weigh Boats)[1]
-
Bagging: Place contaminated disposables into a clear polyethylene bag (4 mil thickness).
-
Sealing: "Gooseneck" seal the bag with tape.
-
disposal: Discard into the Dry Laboratory Hazardous Waste box (often a fiber drum with a liner).
Visual Decision Logic
The following diagram illustrates the decision matrix for disposing of 2-Methylpyrimidine-4-carboxamide.
Figure 1: Decision matrix for the segregation and disposal of pyrimidine carboxamide waste streams.
Regulatory Compliance & Waste Codes (RCRA)
While 2-Methylpyrimidine-4-carboxamide is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA).[1]
Applicable Waste Codes:
-
Unused Pure Substance: If discarding a full bottle, classify as Hazardous Waste (Irritant/Toxic) .[1] If the solid burns (unlikely for this amide but possible), it may carry D001 (Ignitable).[1]
-
Solvent Mixtures: The waste code will be driven by the solvent.
Scientist-to-Scientist Warning: Never label this waste simply as "Chemical Waste." You must specify "Organic Heterocycle" or the full chemical name. This alerts the incineration facility to the nitrogen content, allowing them to adjust oxygen levels to minimize NOx emissions during destruction.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
PubChem. (2023). Compound Summary: Pyrimidine-4-carboxamide Derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]
Sources
Personal Protective Equipment & Handling Guide: 2-Methylpyrimidine-4-carboxamide
CAS Number: 88393-97-9 Chemical Class: Pyrimidine Derivative / Pharmaceutical Intermediate Physical State: Solid (Fine Crystalline Powder)[1]
Executive Summary: The "Invisible" Hazard
As researchers, we often treat intermediate building blocks like 2-Methylpyrimidine-4-carboxamide with less deference than the final potent API.[1] This is a critical error. Pyrimidine carboxamides are chemically reactive electrophiles used specifically for their ability to form hydrogen bonds and interact with biological targets (often kinase domains).[1]
While the GHS classification typically flags this compound as an Irritant (H315, H319, H335) , the operational reality is distinct: the primary vector of exposure is static-charged dust. [1]
This guide moves beyond generic safety data sheets (SDS) to provide a field-proven protocol for handling this compound during synthesis and purification. The goal is zero mucosal contact and zero cross-contamination.
Risk Assessment & Hazard Architecture
Before selecting PPE, we must define the enemy.[1] For CAS 88393-97-9, the hazards are stratified by operation:
| Operational State | Primary Hazard Vector | Severity | Critical Control Point |
| Storage | Container degradation | Low | Cool, dry, inert atmosphere (Ar/N2).[1] |
| Weighing | Airborne Particulates | High | Static charge causes powder to "jump"; inhalation risk.[1] |
| Reaction | Solvent Vapor / Splash | Medium | Thermal runaway; skin absorption via solvent vehicle.[1] |
| Waste | Residual Dust | Medium | Bagging solid waste generates secondary dust clouds.[1] |
Toxicological Context: While specific LD50 data for this exact isomer is often proprietary, structurally related pyrimidines (e.g., 2-methylpyrimidine-4-carboxylic acid) exhibit acute mucosal irritation.[1] Inhalation of the dust can trigger reactive airway sensitization in susceptible individuals.[1]
The PPE Defense Layer (Personal Protective Equipment)
Engineering controls (Fume Hoods) are the primary defense.[1] PPE is the fail-safe.[1] Do not rely on standard "lab kit" (thin latex gloves and a surgical mask).[1]
A. Ocular Protection: The "Goggle" Rule [1]
-
Standard Protocol: ANSI Z87.1+ Safety Glasses with side shields are the minimum for closed-system handling.[1]
-
Powder Handling (Weighing > 100 mg): You must upgrade to Indirect Vent Chemical Splash Goggles .[1]
B. Dermal Protection: The "Double-Shell" Technique
Pyrimidines are organic nitrogen heterocycles that can permeate thin latex.[1]
-
Material: Nitrile Rubber (NBR).[1]
-
Thickness: Minimum 0.11 mm (4-5 mil).
-
Protocol: Double Gloving is mandatory during weighing.
-
Inner Layer: Standard Nitrile (Bright color, e.g., blue/purple).[1]
-
Outer Layer: Long-cuff Nitrile (White/Clear).[1]
-
Logic: This allows you to strip the outer glove immediately inside the fume hood if powder spills, preventing the spread of contaminants to the balance door or lab notebook.
-
C. Respiratory Protection
-
Primary: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary (Spill/Maintenance): If you must handle outside a hood (e.g., cleaning a spill), a P100 (HEPA) Half-Face Respirator is required.[1] N95 masks often fail to seal adequately against fine chemical dusts during facial movement.[1]
Operational Protocol: The "Static-Free" Weighing Workflow
The most dangerous moment is transferring the dry powder from the stock bottle to the reaction vessel.
Step-by-Step Methodology
-
Zone Prep: Clear the fume hood.[1] Place a disposable antistatic weighing boat and your receiving flask inside.
-
Ionization (Crucial): If available, use an anti-static gun or ionizer bar on the weighing boat.[1] Pyrimidine amides are prone to triboelectric charging (static cling), causing the powder to scatter unexpectedly.[1]
-
The Transfer:
-
Open the stock container only inside the hood.
-
Use a stainless steel spatula (plastic increases static).[1]
-
Transfer slowly. If powder "floats" or repels, stop and ground the spatula.
-
-
Decontamination:
-
Before removing hands from the hood, wipe the exterior of the stock bottle with a Kimwipe dampened in Ethanol.
-
Strip the outer pair of gloves inside the hood and dispose of them in the solid waste container located inside the hood.
-
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling 2-Methylpyrimidine-4-carboxamide, emphasizing the escalation of controls based on the state of matter.
Figure 1: Risk-Based Handling Workflow. Note the escalation of PPE and engineering controls for the solid state due to inhalation and static risks.
Emergency & Disposal Procedures
Spill Response (Dry Powder)
-
Evacuate the immediate area if the spill is outside the hood (> 5 grams).[1]
-
Don PPE: Goggles, Double Gloves, P100 Respirator.[1]
-
Contain: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation.[1] Do NOT dry sweep.[1]
-
Clean: Wipe up the damp powder.[1] Clean the surface with a mild detergent followed by Ethanol.[1]
Waste Disposal
-
Solid Waste: All contaminated gloves, weighing boats, and paper towels must go into a dedicated "Hazardous Solid Waste" bin.[1] Do not use general trash.
-
Liquid Waste: If dissolved, dispose of in the "Organic Non-Halogenated" solvent stream (unless halogenated solvents were used).
-
Labeling: Clearly label waste tags with "Contains Pyrimidine Derivatives - Potential Irritant."[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18676097, 2-Methyl-4-pyrimidinecarboxylic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Hazardous Chemicals. Retrieved from [Link]
-
ILC Dover. Pharmaceutical Powder Handling: Containment & Safety. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
